molecular formula C28H40NO7+ B8065931 MIVACURIUM CHLORIDE

MIVACURIUM CHLORIDE

Cat. No.: B8065931
M. Wt: 502.6 g/mol
InChI Key: WWTRZMVMQNBCBQ-DMDVIOLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MIVACURIUM CHLORIDE is a useful research compound. Its molecular formula is C28H40NO7+ and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40NO7/c1-8-27(30)36-13-9-11-29(2)12-10-20-17-23(31-3)24(32-4)18-21(20)22(29)14-19-15-25(33-5)28(35-7)26(16-19)34-6/h15-18,22H,8-14H2,1-7H3/q+1/t22-,29?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTRZMVMQNBCBQ-DMDVIOLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40NO7+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mivacurium Chloride on Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized clinically to induce skeletal muscle relaxation. Its mechanism of action centers on its competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of the molecular interactions, pharmacodynamics, and structure-activity relationships of mivacurium, with a focus on its effects on nAChRs. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

Mivacurium chloride, a bisbenzylisoquinolinium diester, represents a significant development in neuromuscular blocking agents due to its short duration of action and metabolism by plasma butyrylcholinesterase (BChE).[1] Understanding its precise interactions with nAChRs is crucial for its safe and effective clinical use and for the design of novel neuromuscular modulators. This guide will delve into the core aspects of mivacurium's mechanism of action, providing a detailed resource for the scientific community.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the motor end-plate.[2] By binding to these receptors without activating them, mivacurium prevents the binding of ACh, thereby inhibiting the depolarization of the muscle membrane and subsequent muscle contraction.[2] This action is characteristic of non-depolarizing neuromuscular blocking agents.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Mivacurium acts primarily on the muscle-type nAChRs, which are pentameric ligand-gated ion channels composed of two α1, one β1, one δ, and one ε subunit in adult skeletal muscle. The binding of two ACh molecules to the α-subunits is required to trigger the conformational change that opens the ion channel, leading to an influx of sodium ions and depolarization of the postsynaptic membrane. Mivacurium, as a competitive antagonist, vies with ACh for these binding sites.[2]

Structure-Activity Relationship

Mivacurium is a stereoisomeric mixture, consisting of three isomers: the trans-trans, cis-trans, and cis-cis isomers.[3][4] The trans-trans and cis-trans isomers are the most potent neuromuscular blocking agents, while the cis-cis isomer is significantly less active.[3] The stereochemistry of the molecule, particularly the orientation of the quaternary ammonium (B1175870) groups and the ester linkages, is critical for its binding to the nAChR and its subsequent hydrolysis by BChE.[5]

Pharmacodynamics and Pharmacokinetics

The clinical effects of mivacurium are directly related to its interaction with nAChRs and its metabolic profile.

Quantitative Pharmacodynamic Data

The potency of mivacurium is typically described by its ED50 and ED95 values, which represent the doses required to produce 50% and 95% suppression of the twitch response, respectively. These values can vary depending on the anesthetic regimen.

ParameterAnesthetic ConditionValue (mg/kg)Reference
ED50 Nitrous oxide-narcotic0.039[6]
Halothane0.040[6]
Isoflurane0.037[6]
ED95 Nitrous oxide-narcotic0.073[7]
Isoflurane0.053[7]
Young Adults0.053[8]
Elderly Patients0.061[8]
Metabolism and Pharmacokinetics of Mivacurium Isomers

Mivacurium is unique among non-depolarizing neuromuscular blockers in its rapid hydrolysis by plasma butyrylcholinesterase (BChE).[1] This enzymatic degradation is the primary determinant of its short duration of action. The different stereoisomers of mivacurium exhibit distinct pharmacokinetic profiles.

IsomerElimination Half-Life (min)Clearance (ml/min/kg)Reference
cis-trans 1.8 ± 1.1106 ± 67[3]
trans-trans 1.9 ± 0.763 ± 34[3]
cis-cis 52.9 ± 19.84.6 ± 1.1[3]

The hydrolysis of mivacurium by BChE follows Michaelis-Menten kinetics.

ParameterValueReference
Km 245 µmol/L[1]
Vmax 50 U/L[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of mivacurium.

Competitive Radioligand Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of mivacurium for specific nAChR subtypes.

Objective: To determine the inhibitory constant (Ki) of mivacurium for a specific nAChR subtype expressed in a cell line or tissue homogenate.

Materials:

  • Receptor Source: Membranes from a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [³H]epibatidine).

  • Competitor: this compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and vials.

  • 96-well plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the nAChR subtype in ice-cold binding buffer. Centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.

    • Competition Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the mivacurium concentration. Determine the IC50 value (the concentration of mivacurium that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Patch-Clamp Electrophysiology

This protocol is used to characterize the antagonistic effects of mivacurium on nAChR ion channel function.

Objective: To measure the inhibition of acetylcholine-induced currents by mivacurium in cells expressing nAChRs.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or a mammalian cell line).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and perfusion system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.

  • Acetylcholine (ACh).

  • This compound.

Procedure:

  • Cell Culture: Culture cells expressing the nAChR subtype on glass coverslips.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Obtain a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential of -60 mV.

  • Drug Application:

    • Apply a brief pulse of ACh to elicit an inward current.

    • Co-apply ACh with varying concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the ACh-induced currents in the absence and presence of mivacurium.

    • Measure the peak amplitude of the inward currents.

    • Plot the percentage of current inhibition against the logarithm of the mivacurium concentration to determine the IC50 value.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This method is used to separate and quantify the stereoisomers of mivacurium.

Objective: To separate and quantify the trans-trans, cis-trans, and cis-cis isomers of mivacurium in a sample.

Materials:

  • HPLC system with a fluorescence or UV detector.

  • Reversed-phase C18 or a specialized column for isomer separation (e.g., Supelco Discovery RP-Amide C16).[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH < 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol). An ion-pairing reagent may be necessary.[10]

  • This compound standard.

  • Esterase inhibitor (to prevent degradation in biological samples).[10]

Procedure:

  • Sample Preparation: For biological samples, immediately add an esterase inhibitor upon collection. Perform a solid-phase extraction to isolate the mivacurium isomers.[10]

  • Chromatographic Conditions:

    • Column: Supelco Discovery RP-Amide C16 (150 x 4.6 mm).[10]

    • Mobile Phase: Gradient elution with a mixture of aqueous buffer and organic solvent.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence (e.g., excitation at 285 nm, emission at 325 nm) or UV detection.

  • Analysis: Inject the prepared sample into the HPLC system. Identify the peaks corresponding to the different isomers based on their retention times compared to a standard. Quantify the amount of each isomer by integrating the peak area.

Electromyography (EMG) for Neuromuscular Blockade Monitoring

EMG is used to clinically and experimentally assess the degree of neuromuscular blockade induced by mivacurium.[11][12]

Objective: To quantify the degree of muscle paralysis by measuring the compound muscle action potential (CMAP).

Materials:

  • EMG monitoring system.

  • Nerve stimulator.

  • Recording and stimulating electrodes.

Procedure:

  • Electrode Placement:

    • Place the stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve at the wrist).

    • Place the recording electrodes over the belly and tendon of a muscle innervated by that nerve (e.g., the adductor pollicis).[13]

  • Stimulation:

    • Deliver a supramaximal electrical stimulus to the nerve.

    • Common stimulation patterns include single twitch, train-of-four (TOF), and tetanic stimulation.[14]

  • Recording: Record the evoked CMAP from the muscle.

  • Analysis:

    • Single Twitch: Measure the amplitude of the CMAP in response to a single stimulus. The percentage of twitch depression relative to baseline indicates the degree of blockade.

    • Train-of-Four (TOF): Deliver four stimuli at 2 Hz. The ratio of the amplitude of the fourth response to the first response (T4/T1 ratio) is a sensitive measure of non-depolarizing block.[14]

In Vitro Butyrylcholinesterase (BChE) Activity Assay

This assay measures the rate of mivacurium hydrolysis by BChE.

Objective: To determine the kinetic parameters (Km and Vmax) of mivacurium hydrolysis by BChE.

Materials:

  • Purified human BChE or human plasma.

  • This compound at various concentrations.

  • pH-stat titrator or a spectrophotometer.

  • Buffer solution (e.g., phosphate buffer, pH 7.4).

  • For spectrophotometric assay: a chromogenic substrate for BChE (e.g., butyrylthiocholine) and Ellman's reagent (DTNB).[15]

Procedure (pH-stat method):

  • Set up a reaction vessel in the pH-stat titrator containing the buffer and BChE at a constant temperature (e.g., 37°C).[8]

  • Add a known concentration of mivacurium to initiate the hydrolysis reaction.

  • The hydrolysis of the ester linkages in mivacurium releases carboxylic acid, causing a decrease in pH.

  • The pH-stat titrator automatically adds a titrant (e.g., NaOH) to maintain a constant pH.

  • The rate of titrant addition is proportional to the rate of mivacurium hydrolysis.

  • Repeat the experiment with different concentrations of mivacurium.

  • Plot the initial rate of hydrolysis against the mivacurium concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Logical Relationships

The primary action of mivacurium is the direct blockade of the nAChR ion channel, which prevents the influx of cations and subsequent muscle cell depolarization.

Mivacurium_Action cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Membrane (Motor End-Plate) Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca²⁺ channels open Action_Potential->Ca_Influx ACh_Release Acetylcholine (ACh) Release Ca_Influx->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Mivacurium Mivacurium Mivacurium->nAChR Competitively Binds (Antagonist) Channel_Opening Ion Channel Opening nAChR->Channel_Opening Activates Na_Influx Na⁺ Influx Channel_Opening->Na_Influx Depolarization End-Plate Potential (Depolarization) Na_Influx->Depolarization Muscle_AP Muscle Action Potential Depolarization->Muscle_AP Contraction Muscle Contraction Muscle_AP->Contraction

Caption: Competitive antagonism of mivacurium at the neuromuscular junction.

The binding of mivacurium to the nAChR prevents the sequence of events that normally leads to muscle contraction.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Metabolism Studies cluster_2 In Vivo/Clinical Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) PK_PD Pharmacokinetic/Pharmacodynamic Modeling Binding_Assay->PK_PD Electro_Phys Patch-Clamp Electrophysiology (Determine IC50) Electro_Phys->PK_PD BChE_Assay BChE Activity Assay (Determine Km, Vmax) BChE_Assay->PK_PD HPLC HPLC Isomer Separation (Quantify Isomers) HPLC->PK_PD EMG Electromyography (Measure Neuromuscular Blockade) EMG->PK_PD

Caption: Experimental workflow for characterizing mivacurium's mechanism of action.

Conclusion

This compound exerts its neuromuscular blocking effect through competitive antagonism of nicotinic acetylcholine receptors at the motor end-plate. Its short duration of action is a direct result of its rapid hydrolysis by plasma butyrylcholinesterase. The pharmacodynamic and pharmacokinetic properties of mivacurium are well-characterized, although specific binding affinity data for its isomers at different nAChR subtypes remain an area for further investigation. The experimental protocols detailed in this guide provide a framework for future research into mivacurium and other neuromuscular blocking agents.

References

Mivacurium Chloride Stereoisomers: A Technical Guide to Specific Activity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation.[1][2] It is a symmetrical bisbenzyltetrahydroisoquinolinium agent, and it exists as a mixture of three stereoisomers.[1] These isomers arise from chirality at the C-1 carbon position of the tetrahydroisoquinolinium rings, the positively charged nitrogen (onium) heads, and the E/Z diastereomerism at the C=C double bond of the oct-4-ene diester bridge.[1] The pharmacological and pharmacokinetic profiles of mivacurium chloride are intrinsically linked to the distinct properties of its constituent stereoisomers. This technical guide provides an in-depth analysis of these stereoisomers, their specific activities, and the experimental methodologies used for their characterization.

Stereoisomers of this compound

This compound is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters.[3] The relative proportions of these isomers in the commercially available mixture are consistent across various sources.[1][4][5][6][7]

StereoisomerSystematic NamePercentage in Mixture
trans-trans(1R,1'R, 2S, 2'S)~56-60%[1][5]
cis-trans(1R,1'R, 2R, 2'S)~34-40%[1][5]
cis-cis(1R,1'R, 2R, 2'R)~4-8%[1][5]

Specific Activity and Pharmacodynamics

The neuromuscular blocking potency of the mivacurium stereoisomers differs significantly. The trans-trans and cis-trans isomers are equipotent and are the primary contributors to the clinical effect of this compound.[3][5] In contrast, the cis-cis isomer possesses substantially lower potency.

StereoisomerRelative Neuromuscular Blocking Potency
trans-transEquipotent to cis-trans isomer[3][5]
cis-transEquipotent to trans-trans isomer[3][5]
cis-cisApproximately 1/10th to 1/13th the potency of the other two isomers[1][3][5]

The mechanism of action for mivacurium involves competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, which prevents depolarization and subsequent muscle contraction.[1][2][3]

cluster_pathway Mechanism of Neuromuscular Blockade Acetylcholine Acetylcholine Nicotinic_Receptor Nicotinic_Receptor Acetylcholine->Nicotinic_Receptor Binds to Muscle_Contraction Muscle_Contraction Nicotinic_Receptor->Muscle_Contraction Activates Mivacurium_Isomers Mivacurium (trans-trans, cis-trans) Blockade X Mivacurium_Isomers->Blockade Blockade->Nicotinic_Receptor Competitively Inhibits

Mechanism of action of potent mivacurium stereoisomers.

Pharmacokinetics

The significant difference in the duration of action between the stereoisomers is primarily due to their differential rates of hydrolysis by plasma cholinesterase.[1][8] The potent trans-trans and cis-trans isomers are rapidly metabolized, leading to the short duration of action of mivacurium, while the cis-cis isomer is cleared much more slowly.[5]

Table of Pharmacokinetic Parameters of Mivacurium Stereoisomers in Healthy Adults

Parametertrans-trans Isomercis-trans Isomercis-cis Isomer
Elimination Half-life (t½)~1.8 - 2.4 min[5][9]~1.8 - 2.0 min[5][9]~28.5 - 52.9 min[5][9]
Plasma Clearance (CL)~29.2 - 63 mL/min/kg[5][9]~45.7 - 106 mL/min/kg[5][9]~4.6 - 6.7 mL/min/kg[5][9]
Volume of Distribution (Vd)~0.047 - 0.15 L/kg[5][9]~0.054 - 0.29 L/kg[5][9]~0.189 - 0.34 L/kg[5][9]

Experimental Protocols

Pharmacodynamic Assessment: Neuromuscular Function Monitoring

The neuromuscular blocking effects of mivacurium and its stereoisomers are typically assessed using mechanomyography to measure the evoked muscle response to nerve stimulation.

Protocol Outline:

  • Anesthesia: Studies are often conducted in patients under balanced anesthesia, such as nitrous oxide/oxygen/fentanyl.[5]

  • Nerve Stimulation: The ulnar nerve is stimulated at the wrist using a nerve stimulator.

  • Muscle Response Measurement: The evoked contraction of the adductor pollicis muscle is measured using a force-displacement transducer (mechanomyography).

  • Stimulation Pattern: A common stimulation pattern is the train-of-four (TOF), where four supramaximal stimuli are delivered at a frequency of 2 Hz. The ratio of the fourth to the first twitch height (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular block.[10][11] Single twitch stimulation at a lower frequency (e.g., 0.15 Hz) is also used.[5]

  • Data Acquisition: The twitch height is continuously recorded to determine the onset of block, maximum block, and recovery profiles.

cluster_workflow Pharmacodynamic Assessment Workflow Patient_Anesthesia Patient under Anesthesia Nerve_Stimulation Ulnar Nerve Stimulation (TOF) Patient_Anesthesia->Nerve_Stimulation Muscle_Response Adductor Pollicis Contraction Nerve_Stimulation->Muscle_Response Mechanomyography Mechanomyography (Force Transducer) Muscle_Response->Mechanomyography Data_Analysis Data Analysis (T4/T1 Ratio, Twitch Height) Mechanomyography->Data_Analysis

Workflow for assessing neuromuscular blockade.

Pharmacokinetic Analysis: Stereospecific Isomer Quantification

The plasma concentrations of the individual mivacurium stereoisomers are determined using a stereospecific high-performance liquid chromatographic (HPLC) method.

Protocol Outline:

  • Blood Sampling: Venous or arterial blood samples are collected at predetermined time points following mivacurium administration.[4][5][9]

  • Sample Preparation:

    • Blood is collected in tubes containing an anticoagulant (e.g., lithium-heparin) and a cholinesterase inhibitor (e.g., phospholine (B1168861) iodide) to prevent ex vivo hydrolysis of mivacurium.[4]

    • Plasma is separated by centrifugation and stored frozen until analysis.[4]

  • Chromatographic Separation:

    • A stereospecific HPLC assay is employed to separate the trans-trans, cis-trans, and cis-cis isomers.[4][5]

    • The specific column and mobile phase composition are optimized to achieve baseline separation of the isomers.

  • Detection: Fluorescence detection is commonly used for sensitive quantification of the mivacurium isomers.[9]

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data for each isomer are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as clearance, volume of distribution, and elimination half-life.[5][12]

cluster_workflow Pharmacokinetic Analysis Workflow Blood_Sampling Blood Sampling (+Cholinesterase Inhibitor) Plasma_Separation Plasma Separation & Freezing Blood_Sampling->Plasma_Separation HPLC Stereospecific HPLC Separation Plasma_Separation->HPLC Fluorescence_Detection Fluorescence Detection HPLC->Fluorescence_Detection PK_Modeling Pharmacokinetic Modeling Fluorescence_Detection->PK_Modeling

References

In Vitro Hydrolysis of Mivacurium Chloride by Plasma Cholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro hydrolysis of mivacurium (B34715) chloride, a short-acting, non-depolarizing neuromuscular blocking agent. The primary mechanism of inactivation for mivacurium is enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase), a key factor in its short duration of action.[1][2] This document details the kinetics of this metabolic process, outlines relevant experimental protocols, and visualizes the metabolic pathway.

Quantitative Data on Mivacurium Hydrolysis

The in vitro hydrolysis of mivacurium chloride by plasma cholinesterase has been characterized by several key kinetic parameters. These data are crucial for understanding the drug's pharmacokinetic profile and for comparative analysis with other neuromuscular blocking agents.

ParameterThis compoundSuccinylcholine (B1214915)Enzyme SourceReference
Michaelis-Menten Constant (Km) 245 µmol/L37 µmol/LPooled Human Plasma[3]
Maximum Velocity (Vmax) 50 U/L74 U/LPooled Human Plasma[3]
Relative Hydrolysis Rate 88% of succinylcholine rate100%Purified Human Plasma Cholinesterase[4][5]

This compound is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[6] These isomers exhibit different rates of hydrolysis, which contributes to the overall pharmacokinetic profile of the drug.

StereoisomerIn Vitro Rate of Disappearance (min-1)In Vitro Half-lifeEnzyme SourceReference
trans-trans 0.803~1.3 minutesHuman Plasma[6][7]
cis-trans 0.921~0.8 minutesHuman Plasma[6][7]
cis-cis 0.0106~276 minutesHuman Plasma[7][8]

Experimental Protocols

The following sections describe the methodologies used to determine the in vitro hydrolysis of this compound.

Determination of Hydrolysis Rate using a pH-Stat Titrator

This method measures the rate of hydrolysis by titrating the acid produced during the ester hydrolysis reaction.

  • Enzyme Source: Purified human plasma cholinesterase.[4]

  • Substrate: this compound at a concentration of 5 µM.[4]

  • Reaction Conditions: The reaction is carried out at 37°C and maintained at a pH of 7.4.[4]

  • Instrumentation: A pH-stat titrator is used to continuously add a standard base solution to maintain a constant pH. The rate of base addition is proportional to the rate of hydrolysis.

  • Comparison: The hydrolysis rate of mivacurium is compared to that of succinylcholine under the same conditions.[4]

Kinetic Analysis in Pooled Human Plasma

This protocol determines the Michaelis-Menten kinetic parameters for the hydrolysis of mivacurium.

  • Enzyme Source: Pooled human plasma.[3]

  • Substrate: Various concentrations of this compound.

  • Methodology:

    • Incubate this compound in pooled human plasma at a controlled temperature.

    • At specific time intervals, take aliquots of the plasma and stop the enzymatic reaction.

    • Measure the concentration of remaining this compound using a high-pressure liquid chromatographic (HPLC) assay.[3]

    • Succinylcholine concentrations can be measured spectrophotometrically for comparison.[3]

  • Data Analysis: The initial rates of hydrolysis at different substrate concentrations are fitted to the Michaelis-Menten equation to determine Km and Vmax.[3] The hydrolysis of mivacurium in plasma follows first-order kinetics.[3]

Stereoselective Degradation Analysis

This experiment elucidates the different hydrolysis rates of the mivacurium stereoisomers.

  • Enzyme Source: Human plasma from healthy volunteers.[7]

  • Methodology:

    • Incubate this compound in human plasma.

    • At various time points, extract the drug and its metabolites.

    • Use a stereospecific HPLC assay to quantify the concentrations of each stereoisomer (trans-trans, cis-trans, cis-cis) and their primary metabolites (monoesters and alcohols).[7]

  • Data Analysis: The rate of disappearance for each isomer is calculated to determine their respective hydrolysis rates.[7]

Metabolic Pathway of this compound

The enzymatic hydrolysis of this compound by plasma cholinesterase is the primary route of its metabolism.[6][9] This process leads to the formation of inactive metabolites.[10]

Mivacurium_Metabolism Mivacurium This compound (Diester) Metabolites Quaternary Alcohol + Quaternary Monoester Metabolites (Inactive) Mivacurium->Metabolites Ester Hydrolysis PChE Plasma Cholinesterase (Butyrylcholinesterase) PChE->Mivacurium Catalyzes

Caption: Enzymatic hydrolysis of this compound.

The hydrolysis is a stereoselective process, with the different isomers of mivacurium being metabolized at varying rates.[7]

Mivacurium_Isomer_Metabolism cluster_isomers Mivacurium Stereoisomers cluster_metabolites Primary Metabolites tt trans-trans tm trans Monoester tt->tm Rapid ta trans Alcohol tt->ta Rapid ct cis-trans cm cis Monoester ct->cm Rapid ct->ta Rapid cc cis-cis cc->cm Slow ca cis Alcohol cc->ca Slow PChE Plasma Cholinesterase PChE->tt PChE->ct PChE->cc

Caption: Stereoselective hydrolysis of mivacurium isomers.

References

The Genesis of a Short-Acting Neuromuscular Blocker: A Technical Guide to the Discovery and Synthesis of Mivacurium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivacurium (B34715) chloride, a non-depolarizing neuromuscular blocking agent, emerged from a dedicated effort to develop a muscle relaxant with a rapid onset and a short duration of action, offering greater control during surgical procedures. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological evaluation of mivacurium chloride. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and processes.

Discovery and Rationale

The development of this compound was driven by the clinical need for a short-acting alternative to succinylcholine, but without its associated risk of malignant hyperthermia and other side effects. The pioneering work was conducted by chemists at Burroughs Wellcome Co., who first synthesized mivacurium in 1981. The core concept was to design a molecule that would be rapidly hydrolyzed by plasma cholinesterase, an enzyme naturally present in the blood. This would ensure a swift and predictable offset of neuromuscular blockade, independent of renal or hepatic function.

Mivacurium's design is a testament to structure-activity relationship studies. It is a bis-benzylisoquinolinium diester, a structural class known for its neuromuscular blocking properties. The inclusion of ester linkages susceptible to hydrolysis by plasma cholinesterase was the key innovation that conferred its short duration of action.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the coupling of two key building blocks. The following is a representative synthetic protocol based on publicly available information.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the condensation of (E)-4-octene-1,8-dioic acid with N-3-hydroxypropyl-l-(R)-5'-methoxylaudanosinium chloride.

Materials:

Procedure:

  • Activation of the Diacid: In a reaction vessel under a nitrogen atmosphere, suspend (4E)-octene-1,8-dioic acid (1 equivalent) in dry dichloromethane (DCM).

  • Add dicyclohexylcarbodiimide (DCC) (2.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension with stirring at room temperature (25-30°C).

  • Stir the mixture for 30 minutes to activate the carboxylic acid groups.

  • Coupling Reaction: Prepare a solution of N-3-hydroxypropyl-l-(R)-5'-methoxylaudanosinium chloride (1.67 equivalents) in DCM.

  • Add the solution of the laudanosinium derivative to the activated diacid mixture under a continuous nitrogen stream.

  • Maintain the reaction at 25-30°C and stir for approximately 8 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of acetonitrile and trifluoroacetic acid (e.g., 4.8:0.2 v/v).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water to extract the crude this compound.

    • The aqueous solution can be further purified by treatment with a non-ionic polymeric adsorbent resin.

    • Finally, the purified product is obtained by freeze-drying the aqueous solution to yield this compound as an amorphous solid.

Note: An alternative route involves the conversion of (E)-4-octene-1,8-dioic acid to its more reactive acid dichloride using a chlorinating agent like thionyl chloride, followed by coupling with the laudanosinium derivative.

Synthesis_of_Mivacurium_Chloride cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A (4E)-octene-1,8-dioic acid C Activation with DCC/DMAP in Dichloromethane A->C B N-3-hydroxypropyl-l-(R)- 5'-methoxylaudanosinium chloride D Condensation Reaction (Esterification) B->D C->D E Aqueous Extraction D->E F Chromatographic Purification (e.g., Polymeric Resin) E->F G Lyophilization F->G H This compound (Final Product) G->H

Caption: Synthesis workflow for this compound.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate of the neuromuscular junction.

  • Normal Neuromuscular Transmission: In the absence of a neuromuscular blocker, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal, diffuses across the synaptic cleft, and binds to nAChRs on the postsynaptic muscle membrane. This binding opens ion channels, leading to depolarization of the muscle cell and subsequent muscle contraction.

  • Action of Mivacurium: Mivacurium, with its structural similarity to acetylcholine, binds to the same nAChRs but does not activate them. By occupying these receptors, it physically prevents acetylcholine from binding, thereby inhibiting the depolarization of the motor end-plate and causing muscle relaxation.

This competitive antagonism is reversible, and the neuromuscular block can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for example, by administering an acetylcholinesterase inhibitor such as neostigmine.

Mivacurium_Mechanism_of_Action cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Muscle Fiber Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR ACh binds to nAChR Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction causes depolarization & Mivacurium Mivacurium Mivacurium->nAChR competitively blocks Synaptic_Cleft Synaptic Cleft

Caption: Mivacurium's competitive antagonism at the neuromuscular junction.

Pharmacological Profile: Quantitative Data

Mivacurium is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. The trans-trans and cis-trans isomers are the most potent and are responsible for the majority of the neuromuscular blocking activity.

ParameterValueConditions/Notes
Potency (ED95) 0.07-0.08 mg/kgIn adults under narcotic-based anesthesia. The dose required to produce 95% suppression of the adductor pollicis muscle twitch response to ulnar nerve stimulation.
Onset of Action 2-3 minutesAt a dose of 0.15 mg/kg.
Clinical Duration (to 25% recovery) 15-20 minutesAt a dose of 0.15 mg/kg.
Spontaneous Recovery (5-95%) ~14 minutes
Metabolism Hydrolysis by plasma cholinesteraseRate is approximately 70-88% that of succinylcholine.
Elimination Half-life (potent isomers) ~2 minutes
Clearance (potent isomers) High

Experimental Protocols for Pharmacological Evaluation

Determination of ED95 (In Vivo)

Objective: To determine the dose of this compound required to produce a 95% depression of the twitch response in an animal model (e.g., cat, dog, or monkey) or in human volunteers.

Materials and Equipment:

  • This compound solution of known concentration

  • Anesthetized and ventilated subject

  • Nerve stimulator (e.g., for ulnar nerve stimulation)

  • Force-displacement transducer or electromyography (EMG) recording system

  • Data acquisition system

Procedure:

  • Anesthesia and Preparation: Anesthetize the subject and ensure adequate and stable ventilation. Expose the desired nerve (e.g., ulnar nerve at the wrist) for stimulation and attach stimulating electrodes. Attach a force transducer to the corresponding muscle (e.g., adductor pollicis) to measure the evoked mechanical twitch response, or place recording electrodes for EMG.

  • Baseline Stimulation: Deliver supramaximal square-wave stimuli to the nerve at a set frequency (e.g., 0.1 Hz) and record the baseline twitch height or EMG amplitude.

  • Cumulative Dosing: Administer incremental intravenous bolus doses of this compound. Allow the effect of each dose to reach a steady state before administering the next dose.

  • Data Recording: Continuously record the twitch height or EMG amplitude.

  • Dose-Response Curve: Plot the percentage decrease in twitch height against the cumulative dose of this compound on a logarithmic scale.

  • ED95 Calculation: Determine the dose corresponding to a 95% reduction in the baseline twitch response from the dose-response curve.

In Vitro Metabolism Assay

Objective: To determine the rate of hydrolysis of this compound by plasma cholinesterase.

Materials and Equipment:

  • This compound

  • Purified human plasma cholinesterase

  • pH-stat titrator or High-Performance Liquid Chromatography (HPLC) system

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator or water bath at 37°C

Procedure (using HPLC):

  • Reaction Setup: Prepare a reaction mixture containing this compound at a known concentration in phosphate buffer (pH 7.4).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified human plasma cholinesterase.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or an organic solvent).

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound and the appearance of its metabolites.

  • Rate Calculation: Plot the concentration of this compound against time and determine the initial rate of hydrolysis from the slope of the curve.

Clinical Significance and Future Directions

This compound established a new paradigm in neuromuscular blockade by offering a short duration of action with a predictable recovery profile. Its rapid metabolism by plasma cholinesterase makes it particularly useful in short surgical procedures and in patients with renal or hepatic impairment. However, its use is contraindicated in patients with atypical plasma cholinesterase, in whom its effects can be significantly prolonged.

Future research in this area may focus on the development of novel short-acting neuromuscular blockers with even more predictable and controllable pharmacokinetic and pharmacodynamic profiles, and with a reduced potential for histamine (B1213489) release. The principles learned from the development of mivacurium continue to inform the design of the next generation of muscle relaxants.

Experimental_Workflow_ED95 A Anesthetize and Prepare Subject B Establish Baseline Neuromuscular Response (Nerve Stimulation) A->B C Administer Incremental Doses of this compound B->C D Record Twitch Height or EMG Response C->D C->D E Plot Dose-Response Curve D->E F Calculate ED95 E->F

Caption: Workflow for the in vivo determination of ED95.

Mivacurium Chloride: A Technical Guide to its Action at the Neuromuscular Junction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized to induce skeletal muscle relaxation during surgical procedures. Its distinctive characteristic lies in its rapid hydrolysis by plasma butyrylcholinesterase, leading to a swift offset of action. This guide provides a comprehensive technical overview of mivacurium chloride's effects at the neuromuscular junction, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and metabolic processes to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound, a benzylisoquinolinium compound, functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate.[1][2] This competitive inhibition prevents acetylcholine (ACh) from binding to these receptors, thereby blocking neuromuscular transmission and resulting in muscle relaxation.[1][3] Unlike depolarizing agents, mivacurium does not induce initial muscle fasciculations.[3] It is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[4] The trans-trans and cis-trans isomers are the most potent and comprise the majority of the mixture.[4]

Mechanism of Action at the Neuromuscular Junction

This compound's primary mode of action is the competitive antagonism of postsynaptic nAChRs at the neuromuscular junction.[1][5] Under normal physiological conditions, the arrival of an action potential at the motor nerve terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nAChRs on the muscle fiber membrane, causing a conformational change that opens the ion channel.[3] This allows for an influx of sodium ions, leading to depolarization of the motor endplate and subsequent muscle contraction.[3] Mivacurium, by binding to the same receptors without activating them, prevents this cascade of events, leading to flaccid paralysis.[1][3]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release Triggers ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds to Mivacurium Mivacurium Mivacurium->nAChR Competitively Binds to Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates No Depolarization & Muscle Relaxation No Depolarization & Muscle Relaxation nAChR->No Depolarization & Muscle Relaxation Blocks Depolarization & Muscle Contraction Depolarization & Muscle Contraction Ion Channel Opening->Depolarization & Muscle Contraction Leads to

Mechanism of Mivacurium at the Neuromuscular Junction.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of mivacurium is defined by its rapid metabolism by plasma butyrylcholinesterase, an enzyme present in the blood.[5] This enzymatic hydrolysis results in a short duration of action.[5] The metabolites of mivacurium are inactive and are primarily excreted through the kidneys.[5]

Mivacurium Mivacurium Metabolites Metabolites Mivacurium->Metabolites Plasma Butyrylcholinesterase Elimination Elimination Metabolites->Elimination Renal Excretion

Metabolic Pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound, compiled from various clinical studies.

Table 1: Pharmacodynamic Properties of this compound

ParameterValueConditions
ED950.08 mg/kgInhibition of adductor pollicis twitch, nitrous oxide/oxygen-narcotic-thiopental anesthesia[2]
Onset of Action (at 0.1 mg/kg)3.8 ± 0.5 minTime to maximum block[2]
Onset of Action (at 0.25 mg/kg)2.3 ± 0.3 minTime to maximum block[2]
Clinical Duration (at 0.1 mg/kg)24.5 ± 1.6 minTime to 95% twitch height recovery[2]
Clinical Duration (at 0.25 mg/kg)30.4 ± 2.2 minTime to 95% twitch height recovery[2]
Recovery Index (25-75%)6.6 - 7.2 minFollowing bolus doses of 0.1 - 0.3 mg/kg[2]
Recovery Index (5-95%)12.9 - 14.7 minFollowing bolus doses of 0.1 - 0.3 mg/kg[2]

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
MetabolismHydrolysis by plasma cholinesterase
Half-lifeApproximately 2 minutes
In vitro hydrolysis rate88% of succinylcholine (B1214915) rate[2]

Table 3: Histamine (B1213489) Release

DoseObservation
≥ 0.2 mg/kg (rapid administration)Potential for histamine release[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring

Objective: To quantify the degree of neuromuscular blockade induced by mivacurium.

Methodology:

  • Patient Preparation: Anesthetize the patient and place stimulating electrodes over the ulnar nerve at the wrist. Place a sensor (acceleromyograph or mechanomyograph) on the thumb to measure the adductor pollicis muscle response.

  • Baseline Measurement: Before administering mivacurium, deliver a supramaximal stimulus to establish a baseline twitch response.

  • TOF Stimulation: Apply a train-of-four stimulation, which consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz.

  • Data Acquisition: Record the twitch response to each of the four stimuli. The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A TOF count is the number of visible twitches.

  • Interpretation:

    • TOF Ratio: A decrease in the TOF ratio indicates a non-depolarizing block. A ratio of 0 signifies a complete block of the fourth twitch.

    • TOF Count: A count of 0 indicates a deep block, while a count of 4 with no fade suggests minimal to no blockade.

Start Start Anesthetize Anesthetize Patient Start->Anesthetize Electrodes Place Electrodes (Ulnar Nerve) & Sensor (Thumb) Anesthetize->Electrodes Baseline Establish Baseline Twitch Response Electrodes->Baseline TOF_Stim Apply Train-of-Four (TOF) Stimulation (2 Hz) Baseline->TOF_Stim Record Record Twitch Responses (T1, T2, T3, T4) TOF_Stim->Record Calculate Calculate TOF Ratio (T4/T1) & TOF Count Record->Calculate End End Calculate->End

Workflow for Train-of-Four (TOF) Neuromuscular Monitoring.

Determination of ED95 (Effective Dose 95%)

Objective: To determine the dose of mivacurium required to produce a 95% suppression of the twitch response in 50% of the population.

Methodology:

  • Patient Cohort: Recruit a cohort of patients undergoing standardized anesthesia.

  • Dose-Response Study: Administer varying single bolus doses of mivacurium to different patient groups.

  • Neuromuscular Monitoring: Continuously monitor the adductor pollicis twitch response using TOF stimulation as described above.

  • Data Analysis: For each dose, determine the maximum percentage of twitch suppression. Plot the dose versus the probit of the percentage of twitch suppression.

  • ED95 Calculation: Perform a linear regression analysis on the transformed data to determine the dose at which 95% twitch suppression occurs.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors.

Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs) or from tissue rich in the target receptor.

  • Radioligand: Use a high-affinity radiolabeled nAChR antagonist, such as [³H]epibatidine.

  • Competition Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of the radioligand.

    • In parallel, incubate the membranes with the radioligand and varying concentrations of unlabeled this compound.

    • Include a control with a high concentration of a known nAChR agonist (e.g., nicotine) to determine non-specific binding.

  • Separation and Counting: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the mivacurium concentration to generate a competition curve.

    • Determine the IC50 (the concentration of mivacurium that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantification of Histamine Release

Objective: To measure the plasma histamine concentration following mivacurium administration.

Methodology:

  • Patient Sampling: In a clinical setting, draw venous blood samples from patients at baseline (before mivacurium administration) and at specific time points after administration (e.g., 1, 2, and 5 minutes).

  • Sample Processing: Collect the blood in chilled tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the samples at a low temperature to separate the plasma.

  • Histamine Assay: Measure the histamine concentration in the plasma samples using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Compare the post-administration histamine levels to the baseline levels to determine the extent of histamine release.

Measurement of Plasma Cholinesterase Activity

Objective: To determine the rate of mivacurium hydrolysis by plasma cholinesterase.

Methodology:

  • Plasma Sample Collection: Obtain a venous blood sample from the subject.

  • In Vitro Hydrolysis:

    • Incubate a known concentration of this compound with the plasma sample at a controlled temperature (e.g., 37°C) and pH (e.g., 7.4).

    • At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction.

  • Quantification of Mivacurium: Measure the concentration of remaining mivacurium in the aliquots using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the concentration of mivacurium over time to determine the rate of hydrolysis. This can be compared to the hydrolysis rate of a standard substrate like succinylcholine.

Conclusion

This compound's distinct profile as a short-acting, non-depolarizing neuromuscular blocking agent is primarily attributed to its rapid metabolism by plasma butyrylcholinesterase. Its competitive antagonism at the nicotinic acetylcholine receptor provides predictable and controllable muscle relaxation for various surgical procedures. A thorough understanding of its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization is essential for its safe and effective clinical application and for the development of novel neuromuscular blocking agents. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians in the field.

References

An In-depth Technical Guide on the Histamine Release Potential of Mivacurium Chloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature concerning the histamine-releasing potential of mivacurium (B34715) chloride and its constituent stereoisomers. Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent, is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. Its chemical classification as a benzylisoquinolinium compound inherently carries the potential for histamine (B1213489) release, a side effect of clinical significance. This document consolidates quantitative data on the isomeric composition and neuromuscular potency, details relevant experimental protocols, and visualizes key pathways and workflows.

This compound and its Stereoisomers: Composition and Potency

This compound is not a single molecular entity but a racemic mixture of three stereoisomers. The trans-trans and cis-trans isomers are the most abundant and are primarily responsible for the drug's neuromuscular blocking effects.[1] The cis-cis isomer is present in a smaller proportion and exhibits significantly lower neuromuscular blocking potency.[1]

Table 1: Composition and Neuromuscular Blocking Potency of this compound Isomers

StereoisomerProportion in this compoundNeuromuscular Blocking Potency (Relative to trans-trans/cis-trans)
trans-trans52-60%Equipotent
cis-trans34-40%Equipotent
cis-cis4-8%Approximately 1/13th

Data sourced from a study on the pharmacokinetics and pharmacodynamics of mivacurium stereoisomers.[1]

Histamine Release by Mivacurium (Racemic Mixture)

The administration of this compound can lead to a dose-dependent and rate-dependent release of histamine.[2] This is a known class effect of benzylisoquinolinium neuromuscular blocking agents.[3] Clinical manifestations of histamine release include flushing, erythema, urticaria, hypotension, and bronchospasm.[4][5][6]

Significant histamine release is generally observed at higher doses of mivacurium. For instance, doses of 0.2 mg/kg or greater, administered rapidly, have been associated with transient hypotension and other signs of histamine release.[5][7] In a comparative study, a rapid bolus of mivacurium (0.2 mg/kg) resulted in a 370% increase in plasma histamine concentrations at 1 minute post-administration.[8] Pre-treatment with H1 and H2 antihistamines has been shown to mitigate the hemodynamic side effects and clinical signs of histamine release associated with mivacurium.[9]

Structure-Activity Relationship and Inferred Histamine Release Potential of Isomers

Given that the trans-trans and cis-trans isomers are structurally similar and equipotent in their primary pharmacological action, it is plausible that their histamine-releasing potentials are also comparable. The cis-cis isomer, with its different spatial arrangement, might exhibit a different profile. However, without direct experimental evidence, this remains speculative. The significantly lower neuromuscular blocking potency of the cis-cis isomer suggests that its interaction with the nicotinic acetylcholine (B1216132) receptor is less optimal; whether this translates to a different interaction with receptors on mast cells, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2) which is implicated in non-IgE-mediated mast cell degranulation by some neuromuscular blockers, is unknown.[10][11]

Experimental Protocols for Assessing Histamine Release

The evaluation of a compound's potential to induce histamine release can be conducted through a variety of in vitro and in vivo assays.

In Vitro Mast Cell Degranulation Assay

This assay directly measures the release of histamine and other mediators from mast cells upon exposure to the test compound.

Objective: To quantify the dose-dependent histamine release from a mast cell line (e.g., human LAD2 or rodent RBL-2H3) or primary mast cells in response to mivacurium isomers.

Materials:

  • Mast cell culture (LAD2, RBL-2H3, or primary human mast cells)

  • Tyrode's buffer (or other suitable physiological buffer)

  • This compound isomers (cis-cis, cis-trans, trans-trans) at various concentrations

  • Positive control (e.g., Compound 48/80, ionomycin, or anti-IgE)

  • Negative control (buffer alone)

  • Lysis buffer (e.g., Triton X-100) to determine total cellular histamine

  • Histamine quantification kit (e.g., ELISA, fluorometric assay)

  • Microplate reader

Protocol:

  • Cell Preparation: Culture mast cells to an appropriate density. On the day of the experiment, harvest the cells, wash with buffer, and resuspend in buffer at a defined concentration.

  • Assay Setup: Aliquot the cell suspension into a 96-well plate.

  • Compound Addition: Add varying concentrations of the mivacurium isomers, positive control, and negative control to the designated wells.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes).

  • Termination of Reaction: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released histamine.

  • Total Histamine Determination: To the cell pellets reserved for determining total histamine, add lysis buffer to release the remaining intracellular histamine.

  • Histamine Quantification: Measure the histamine concentration in the supernatants and the total histamine lysates using a suitable assay method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release for each concentration of the test compounds using the formula: (Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release) x 100. Plot dose-response curves and determine EC50 values if possible.

In Vivo Plasma Histamine Measurement

This method assesses the systemic histamine release in an animal model following the administration of the test compound.

Objective: To measure the change in plasma histamine concentration in a suitable animal model (e.g., rat, guinea pig, or dog) after intravenous administration of mivacurium isomers.

Materials:

  • Test animals

  • This compound isomers

  • Anesthetic agents

  • Catheters for intravenous administration and blood sampling

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Plasma storage vials (-80°C)

  • Histamine quantification kit (e.g., ELISA or radioimmunoassay)

Protocol:

  • Animal Preparation: Anesthetize the animal and place intravenous catheters for drug administration and blood sampling.

  • Baseline Blood Sample: Collect a baseline blood sample into a tube containing an anticoagulant.

  • Compound Administration: Administer a bolus dose or infusion of the mivacurium isomer intravenously.

  • Post-Dose Blood Sampling: Collect blood samples at several time points after administration (e.g., 1, 3, 5, and 10 minutes).

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Plasma Storage: Store the plasma samples at -80°C until analysis.

  • Histamine Quantification: Measure the histamine concentration in the plasma samples using a validated assay.

  • Data Analysis: Compare the post-administration plasma histamine levels to the baseline levels to determine the extent of histamine release.

Visualizations

Signaling Pathway of Mast Cell Degranulation

MastCellDegranulation cluster_1 Intracellular Signaling Mivacurium Mivacurium MRGPRX2 MRGPRX2 Mivacurium->MRGPRX2 G_Protein Gq/11 MRGPRX2->G_Protein PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_Release ER->Ca2_Release Granule_Fusion Granule Fusion with Membrane Ca2_Release->Granule_Fusion Ca2_Influx PKC->Granule_Fusion Histamine_Release Histamine Release Granule_Fusion->Histamine_Release

Caption: Signaling pathway for non-IgE-mediated mast cell degranulation.

Experimental Workflow for In Vitro Histamine Release Assay

HistamineReleaseWorkflow Start Start Cell_Culture Mast Cell Culture (e.g., LAD2) Start->Cell_Culture Harvest_Wash Harvest and Wash Cells Cell_Culture->Harvest_Wash Aliquot Aliquot Cells into 96-Well Plate Harvest_Wash->Aliquot Add_Compounds Add Mivacurium Isomers (Varying Concentrations) and Controls Aliquot->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Centrifuge Centrifuge to Pellet Cells Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Lyse_Pellet Lyse Remaining Pellet (for Total Histamine) Centrifuge->Lyse_Pellet Quantify_Histamine Quantify Histamine (e.g., ELISA) Collect_Supernatant->Quantify_Histamine Lyse_Pellet->Quantify_Histamine Analyze_Data Data Analysis (% Release, Dose-Response) Quantify_Histamine->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for an in vitro histamine release assay.

Conclusion and Future Directions

This compound, a clinically useful short-acting neuromuscular blocking agent, possesses a known potential for histamine release, characteristic of its benzylisoquinolinium class. While the racemic mixture's histamine-releasing properties have been documented, a significant knowledge gap exists regarding the specific contribution of each of its three stereoisomers. The trans-trans and cis-trans isomers are the primary contributors to the neuromuscular blockade, with the cis-cis isomer being substantially less potent.

References

Methodological & Application

Mivacurium Chloride: Application Notes and Protocols for In Vitro Neuromuscular Junction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Mivacurium (B34715) chloride in in vitro neuromuscular junction (NMJ) assays. This document outlines the mechanism of action, detailed experimental protocols for various assay types, and expected quantitative outcomes. It is intended to assist researchers in pharmacology, toxicology, and drug discovery in evaluating the effects of neuromuscular blocking agents in a controlled, non-clinical setting.

Introduction to Mivacurium Chloride

This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate of the skeletal muscle.[2] This competitive binding prevents acetylcholine (ACh) from depolarizing the muscle fiber, thereby inhibiting muscle contraction. Mivacurium is a mixture of three stereoisomers and is metabolized by plasma cholinesterase, leading to its short duration of action.[3][4] In vitro models of the NMJ are crucial for studying the detailed pharmacology and toxicology of compounds like this compound, offering a controlled environment to investigate mechanisms of action and dose-dependent effects.

Mechanism of Action: Competitive Antagonism at the nAChR

This compound exerts its effect by competitively binding to the α-subunits of the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction. This binding event does not activate the receptor's ion channel. Consequently, the influx of sodium ions that would normally be triggered by acetylcholine binding is prevented. This inhibition of depolarization at the motor endplate leads to a flaccid paralysis of the muscle fiber. The competitive nature of this antagonism means that the blocking effect of Mivacurium can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.

Below is a diagram illustrating the signaling pathway at the neuromuscular junction and the point of intervention by this compound.

Mivacurium_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse Ca2_Influx Ca²⁺ Influx Nerve Impulse->Ca2_Influx Opens Voltage-gated Ca²⁺ channels ACh_Vesicles ACh Vesicles Ca2_Influx->ACh_Vesicles Triggers vesicle fusion ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Na_Influx Na⁺ Influx & Depolarization nAChR->Na_Influx Opens ion channel Muscle_Contraction Muscle Contraction Na_Influx->Muscle_Contraction Initiates Mivacurium Mivacurium Chloride Mivacurium->nAChR Competitively Blocks

Mechanism of this compound at the NMJ.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound from various studies. It is important to note the experimental context (in vivo vs. in vitro, species, and anesthetic conditions) when interpreting these values.

ParameterValueSpeciesConditionReference
ED50 39 µg/kgHumanIn vivo, N2O/fentanyl anesthesia[5]
27 µg/kgHumanIn vivo, N2O/enflurane anesthesia[5]
ED95 73 µg/kgHumanIn vivo, nitrous oxide-narcotic anesthesia[6]
67 µg/kgHumanIn vivo, N2O/fentanyl anesthesia[5]
52 µg/kgHumanIn vivo, N2O/enflurane anesthesia[5]
0.08 mg/kgHumanIn vivo, nitrous oxide/oxygen-narcotic-thiopental anesthesia[7]
EC50 Not Significantly DifferentRatIn vitro, phrenic nerve-hemidiaphragm (25g, 100g, 200g rats)[8]
Significantly LowerRatIn vitro, phrenic nerve-hemidiaphragm (10g neonatal rats)[8]
EC95 Not Significantly DifferentRatIn vitro, phrenic nerve-hemidiaphragm (25g, 100g, 200g rats)[8]
Significantly LowerRatIn vitro, phrenic nerve-hemidiaphragm (10g neonatal rats)[8]

ED50/ED95: Effective dose to produce 50%/95% of maximal effect in vivo. EC50/EC95: Effective concentration to produce 50%/95% of maximal effect in vitro.

Experimental Protocols for In Vitro NMJ Assays

A variety of in vitro models can be employed to study the effects of this compound on the neuromuscular junction. These range from simple co-culture systems to more complex microfluidic and organoid models. The choice of model will depend on the specific research question, desired throughput, and available resources.

General Experimental Workflow

The following diagram outlines a general workflow for screening neuromuscular blocking agents like this compound in an in vitro NMJ assay.

Experimental_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Co-culture of Motor Neurons and Muscle Cells NMJ_Formation Allow for NMJ Formation (days to weeks) Cell_Culture->NMJ_Formation Baseline Record Baseline Activity (e.g., spontaneous contractions, evoked potentials) NMJ_Formation->Baseline Drug_Application Apply this compound (dose-response concentrations) Baseline->Drug_Application Incubation Incubate for a defined period Drug_Application->Incubation Post_Drug_Recording Record Post-Drug Activity Incubation->Post_Drug_Recording Data_Quantification Quantify Readout (e.g., contraction frequency/amplitude, spike rate, calcium transient intensity) Post_Drug_Recording->Data_Quantification Dose_Response Generate Dose-Response Curves Data_Quantification->Dose_Response IC50_Calculation Calculate IC50/EC50 Dose_Response->IC50_Calculation

General workflow for in vitro NMJ drug screening.

Protocol 1: 2D Co-culture with Muscle Contraction Analysis

This protocol describes a basic method for assessing the effect of this compound on a 2D co-culture of motor neurons and skeletal muscle cells by analyzing muscle contractions.

Materials:

  • Human pluripotent stem cell (hPSC)-derived motor neurons

  • hPSC-derived or primary myoblasts

  • Appropriate cell culture media and supplements

  • Culture plates (e.g., 24-well or 96-well) coated with a suitable extracellular matrix (e.g., Matrigel or laminin)

  • This compound stock solution

  • High-resolution microscope with live-cell imaging capabilities

  • Image analysis software

Methodology:

  • Cell Seeding:

    • Plate myoblasts on the coated culture plates and differentiate into myotubes according to established protocols.

    • Once myotubes have formed, seed motor neurons onto the myotube layer.

  • Co-culture and NMJ Formation:

    • Maintain the co-culture in a suitable medium that supports both cell types for 7-14 days to allow for the formation of functional neuromuscular junctions.

  • Baseline Recording:

    • Using a live-cell imaging system, record spontaneous or electrically-evoked contractions of the myotubes for a defined period (e.g., 5-10 minutes) to establish a baseline.

  • This compound Application:

    • Prepare a dilution series of this compound in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 15-30 minutes) to allow the drug to take effect.

  • Post-treatment Recording:

    • Record myotube contractions again under the same conditions as the baseline recording.

  • Data Analysis:

    • Use image analysis software to quantify the frequency and amplitude of myotube contractions before and after treatment with this compound.

    • Calculate the percentage inhibition of contraction for each concentration.

    • Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Microfluidic NMJ-on-a-Chip with Electrophysiology

This protocol utilizes a microfluidic device to create a more structured in vitro NMJ model and assesses its function using electrophysiological recordings.

Materials:

  • Microfluidic devices with separate compartments for neuronal and muscle cell culture connected by microgrooves.

  • hPSC-derived motor neurons and myoblasts.

  • Cell culture media and supplements.

  • This compound stock solution.

  • Microelectrode array (MEA) system or patch-clamp setup.

  • Data acquisition and analysis software.

Methodology:

  • Device Preparation and Cell Seeding:

    • Prepare the microfluidic devices according to the manufacturer's instructions, including coating the channels with an extracellular matrix.

    • Seed motor neurons in the neuronal compartment and myoblasts in the muscle compartment.

  • Co-culture and Axonal Growth:

    • Culture the cells, allowing myoblasts to differentiate into myotubes and motor neuron axons to grow through the microgrooves to innervate the myotubes. This may take 1-2 weeks.

  • Electrophysiological Recording Setup:

    • Place the microfluidic device on the MEA system or position microelectrodes for patch-clamp recording from the myotubes.

  • Baseline Recording:

    • Stimulate the motor neurons (e.g., electrically or with a chemical agonist like glutamate) and record the resulting postsynaptic potentials (end-plate potentials) or action potentials in the myotubes.

  • This compound Perfusion:

    • Prepare a range of this compound concentrations in the appropriate buffer or medium.

    • Perfuse the muscle compartment with the different concentrations of this compound.

  • Post-treatment Recording:

    • After a brief incubation period with each concentration, repeat the stimulation of the motor neurons and record the postsynaptic responses.

  • Data Analysis:

    • Measure the amplitude of the end-plate potentials or the frequency of action potentials in response to neuronal stimulation at each this compound concentration.

    • Calculate the percentage inhibition of the postsynaptic response.

    • Generate a dose-response curve and determine the IC50 of this compound.

Protocol 3: 3D Neuromuscular Organoids with Calcium Imaging

This protocol uses self-organizing 3D neuromuscular organoids and calcium imaging to assess the inhibitory effect of this compound.

Materials:

  • hPSCs and reagents for differentiation into neuromuscular organoids.

  • Culture plates suitable for organoid formation (e.g., low-attachment plates).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • Confocal or fluorescence microscope with live-cell imaging and a perfusion system.

  • Image analysis software.

Methodology:

  • Neuromuscular Organoid Generation:

    • Differentiate hPSCs into neuromuscular organoids containing both motor neurons and skeletal muscle fibers using an established protocol. This process can take several weeks.

  • Calcium Dye Loading:

    • Incubate the mature neuromuscular organoids with a calcium-sensitive dye according to the dye manufacturer's instructions.

  • Imaging Setup:

    • Transfer the stained organoids to an imaging chamber on the microscope stage and perfuse with a physiological buffer.

  • Baseline Calcium Imaging:

    • Induce neuronal activity (e.g., through electrical stimulation or application of a neurotransmitter) and record the resulting calcium transients in the muscle fibers.

  • This compound Application:

    • Perfuse the organoids with increasing concentrations of this compound.

  • Post-treatment Calcium Imaging:

    • After each concentration has equilibrated, repeat the stimulation and record the calcium transients.

  • Data Analysis:

    • Measure the intensity and frequency of the calcium transients in the muscle fibers in response to neuronal stimulation.

    • Calculate the percentage inhibition of the calcium response for each this compound concentration.

    • Construct a dose-response curve and calculate the IC50 value.

Conclusion

The in vitro neuromuscular junction assays described provide robust and reproducible methods for characterizing the pharmacological effects of this compound. By employing these protocols, researchers can obtain valuable quantitative data on the potency and mechanism of action of this and other neuromuscular blocking agents, aiding in preclinical drug development and toxicological screening. The choice of the specific in vitro model and readout method should be guided by the research objectives and available resources.

References

Application Notes and Protocols for Mivacurium Chloride in Isolated Muscle Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2][3][4] It functions as a competitive antagonist to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][5][6][7] By binding to these receptors, mivacurium chloride prevents acetylcholine from initiating muscle depolarization, thereby leading to muscle relaxation.[5] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[5] Its short duration of action is attributed to its rapid hydrolysis by plasma cholinesterases.[1][2][5] These characteristics make this compound a valuable tool for in vitro studies of neuromuscular transmission and for screening compounds that may interact with or reverse neuromuscular blockade.

This document provides detailed application notes and protocols for the use of this compound in isolated muscle preparations, a common experimental model for studying the effects of drugs on the neuromuscular junction.

Data Presentation

The following table summarizes the effective concentrations of this compound required to induce neuromuscular block in an isolated rat phrenic nerve-hemidiaphragm preparation. This data is crucial for designing dose-response experiments and understanding the potency of mivacurium in this model.

ParameterValue (µg/mL)Value (µM)Animal ModelPreparation
Initial Concentration0.2750.25Sprague-Dawley RatPhrenic Nerve-Hemidiaphragm
EC50Varies with ageVaries with ageSprague-Dawley RatPhrenic Nerve-Hemidiaphragm
EC95Varies with ageVaries with ageSprague-Dawley RatPhrenic Nerve-Hemidiaphragm

Note: The effective concentrations (EC50 and EC95) of this compound have been shown to be lower in neonatal rats compared to older rats, indicating an increased sensitivity of the neonatal neuromuscular junction to the drug. No significant differences were observed between rats weighing 25g, 100g, and 200g.[8]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway at the neuromuscular junction and the mechanism by which this compound induces muscle relaxation.

Mivacurium_Mechanism cluster_Nerve Motor Neuron Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Muscle End-Plate Nerve_Terminal Nerve Terminal Vesicles Synaptic Vesicles (containing Acetylcholine) ACh Acetylcholine (ACh) Vesicles->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Muscle_Fiber Muscle Fiber nAChR->Muscle_Fiber Na+ influx -> Depolarization -> Contraction Mivacurium This compound Mivacurium->nAChR Competitively Blocks Experimental_Workflow A Prepare Krebs' Solution (37°C, 95% O2 / 5% CO2) B Dissect Phrenic Nerve- Hemidiaphragm Preparation A->B C Mount Preparation in Isolated Tissue Bath B->C D Equilibrate and Establish Stable Baseline Twitch C->D E Add this compound (Cumulative Dosing) D->E F Record Twitch Tension (Data Acquisition System) E->F G Analyze Data (Dose-Response Curve, EC50) F->G

References

Application Notes and Protocols for Long-Term Infusion of Mivacurium Chloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] Its rapid hydrolysis by plasma cholinesterase results in a short duration of action, making it a subject of interest for studies requiring reversible and controllable neuromuscular blockade.[2][3] These application notes provide detailed protocols and data for the long-term infusion of mivacurium chloride in rodent models, a critical methodology for preclinical studies in areas such as critical care medicine, muscle physiology, and drug development. While extensive data exists for short-term use, these notes also address the considerations and methodologies for extending infusions for longer durations.

This compound acts as a competitive antagonist to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[2][4] By binding to these receptors, it prevents acetylcholine from depolarizing the muscle membrane, thereby inhibiting muscle contraction.[2] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[2] The primary route of metabolism for mivacurium is hydrolysis by plasma cholinesterase, yielding inactive metabolites.[2][5]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound in rats, extrapolated from available literature. This data is essential for calculating appropriate infusion rates and understanding the drug's behavior in a research setting.

Table 1: Pharmacokinetic Parameters of Mivacurium in Rats

ParameterValueUnitReference
Plasma Clearance9.9 (± 0.75)mL/min/kg[6]
Volume of Distribution (steady-state)650 (± 123)mL/kg[6]
Elimination Half-life (trans-trans and cis-trans isomers)~1.9min[6]

Table 2: Pharmacodynamic Parameters of Mivacurium in Rats

ParameterValueUnitReference
C₅₀ (post-infusion plasma concentration for 50% effect)0.57 (± 0.03)µg/mL[6]
Cₑ₅₀ (steady-state plasma concentration for 50% effect)0.65 (± 0.01)µg/mL[6]
Kₑ₀ (rate constant of equilibration between plasma and effect site)0.32 (± 0.03)min⁻¹[6]

Experimental Protocols

Protocol 1: Preparation of this compound Infusion Solution

Objective: To prepare a sterile solution of this compound suitable for intravenous infusion in rodents.

Materials:

  • This compound (2 mg/mL solution)

  • Sterile 0.9% saline solution

  • Sterile syringes and needles

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired final concentration of the this compound solution. A common starting concentration for rodent infusion is 0.1 mg/mL.

  • Using a sterile syringe, withdraw the required volume of this compound from the stock vial.

  • In a sterile tube or vial, add the calculated volume of sterile 0.9% saline.

  • Add the this compound to the saline to achieve the desired final concentration.

  • Gently mix the solution by inverting the tube several times. Avoid vigorous shaking to prevent denaturation.

  • Label the prepared solution clearly with the drug name, concentration, and date of preparation.

  • Store the prepared solution at 2-8°C and protected from light until use. It is recommended to use the solution within 24 hours of preparation.

Protocol 2: Short-Term Intravenous Infusion of this compound in Rats

Objective: To establish and maintain a consistent level of neuromuscular blockade (80-90% twitch depression) for a short duration. This protocol is based on established short-term infusion studies.[7]

Materials:

  • Anesthetized and ventilated rat

  • Prepared this compound infusion solution (0.1 mg/mL)

  • Infusion pump

  • Intravenous catheter (e.g., in the femoral or jugular vein)

  • Neuromuscular transmission monitoring equipment (e.g., for train-of-four stimulation)

Procedure:

  • Anesthetize the rat according to an approved institutional protocol. Ensure adequate depth of anesthesia throughout the procedure.

  • Intubate and mechanically ventilate the animal, as mivacurium will paralyze the respiratory muscles.

  • Place an intravenous catheter for drug administration.

  • Attach electrodes for neuromuscular monitoring to a suitable nerve-muscle group (e.g., sciatic nerve-gastrocnemius muscle).

  • Administer an initial bolus dose of this compound (e.g., 0.03 mg/kg) to induce neuromuscular blockade.[7]

  • Once spontaneous recovery from the initial bolus is observed, commence the continuous infusion of this compound.

  • A suggested starting infusion rate to achieve 80-90% twitch depression is 5-10 µg/kg/min.[7]

  • Continuously monitor the level of neuromuscular blockade using the train-of-four (TOF) response. Adjust the infusion rate in small increments (e.g., 1-2 µg/kg/min) to maintain the desired level of blockade.

  • Maintain the infusion for the desired experimental duration (e.g., 15-60 minutes).

  • Upon completion, stop the infusion and allow for spontaneous recovery. Monitor the animal until neuromuscular function returns to baseline.

Protocol 3: Long-Term Intravenous Infusion of this compound in Rats (Extrapolated)

Objective: To maintain a consistent level of neuromuscular blockade for several hours. Note: This is an extrapolated protocol due to the lack of specific, validated long-term infusion data in rodents. Researchers should conduct pilot studies to determine the optimal infusion rate for their specific model and duration.

Materials:

  • Same as Protocol 2.

  • System for long-term intravenous access and animal monitoring.

Procedure:

  • Follow steps 1-6 of Protocol 2.

  • Initiate the continuous infusion at a conservative rate, for example, 4-6 µg/kg/min.

  • Continuously monitor neuromuscular function (e.g., TOF) and adjust the infusion rate as needed to maintain the target level of blockade. Be aware that the required infusion rate may decrease over time.

  • Maintain the infusion for the desired long-term duration (e.g., 4-6 hours or longer).

  • Closely monitor the animal's physiological parameters (heart rate, blood pressure, temperature) throughout the infusion period.

  • At the end of the experiment, terminate the infusion and allow for spontaneous recovery. Provide supportive care until the animal has fully recovered from anesthesia and neuromuscular blockade.

Potential Complications and Considerations for Long-Term Infusion

  • Prolonged Neuromuscular Blockade: In rodents with reduced plasma cholinesterase activity, the effects of mivacurium can be significantly prolonged.[2]

  • Histamine (B1213489) Release: Rapid administration of high doses can lead to histamine release, potentially causing hypotension and flushing.[8] Slower infusion rates are recommended to minimize this risk.

  • Muscle Atrophy: Prolonged paralysis with neuromuscular blocking agents can lead to disuse muscle atrophy.[9][10] Studies in rats have shown that prolonged neuromuscular blockade can upregulate genes associated with muscle atrophy, such as Muscle Atrophy F-box (MAFbx) and Muscle RING Finger 1 (MuRF1).[9]

  • Biochemical Changes: Long-term muscle paralysis may lead to an increase in biochemical markers of muscle damage, such as creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and myoglobin.[11][12]

Visualizations

Signaling Pathway

Mivacurium_Mechanism Motor Neuron Motor Neuron ACh Acetylcholine Motor Neuron->ACh Release Synaptic Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor Synaptic Cleft->nAChR Binds to Muscle Fiber Muscle Fiber ACh->Synaptic Cleft Mivacurium Mivacurium Chloride Mivacurium->nAChR Competitively Blocks Depolarization Muscle Membrane Depolarization nAChR->Depolarization Opens Ion Channel No_Contraction Muscle Relaxation nAChR->No_Contraction Prevents Depolarization Contraction Muscle Contraction Depolarization->Contraction Triggers

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow

Mivacurium_Infusion_Workflow cluster_prep Preparation cluster_infusion Infusion cluster_post Post-Infusion A Prepare Mivacurium Infusion Solution B Anesthetize and Ventilate Rodent A->B C Establish IV Access and Neuromuscular Monitoring B->C D Administer Bolus Dose C->D E Start Continuous Infusion D->E F Monitor Neuromuscular Blockade (e.g., TOF) E->F G Adjust Infusion Rate F->G Maintain Target Blockade H Terminate Infusion F->H End of Experiment G->F I Monitor Recovery H->I J Sample Collection (Blood, Tissue) I->J

Caption: General experimental workflow for this compound infusion in rodents.

Metabolism Pathway

Mivacurium_Metabolism Mivacurium This compound (Active) Plasma_Cholinesterase Plasma Cholinesterase (Butyrylcholinesterase) Mivacurium->Plasma_Cholinesterase Hydrolysis Inactive_Metabolites Inactive Metabolites (Quaternary monoester, Quaternary alcohol) Plasma_Cholinesterase->Inactive_Metabolites Excretion Renal and Biliary Excretion Inactive_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols: Mivacurium Chloride for Inducing Muscle Paralysis in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions by competitively antagonizing acetylcholine (B1216132) receptors at the motor end-plate, which prevents muscle contraction and results in muscle paralysis.[2][3][4][5] Its metabolism by plasma cholinesterase leads to a rapid degradation and a short duration of action, making it a valuable tool for short surgical procedures in animal research.[2] These application notes provide detailed protocols for the use of mivacurium chloride to induce muscle paralysis in various animal models, with a focus on proper administration, monitoring, and reversal to ensure animal welfare and data integrity.

Mechanism of Action

This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3][4][5] Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal, diffuses across the synaptic cleft, and binds to nAChRs on the postsynaptic muscle membrane.[2] This binding leads to the opening of ion channels, an influx of sodium ions, and depolarization of the muscle membrane, which ultimately triggers muscle contraction.[2] this compound, by binding to these same receptors without activating them, prevents ACh from binding and thus inhibits depolarization and subsequent muscle contraction.[2][3][4][5] This action is characteristic of non-depolarizing neuromuscular blocking agents. The neuromuscular block can be reversed by acetylcholinesterase inhibitors, such as neostigmine (B1678181) or edrophonium, which increase the concentration of ACh at the neuromuscular junction to outcompete mivacurium.[3]

Mivacurium_Mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh_Vesicles->ACh_Release fusion & release ACh ACh ACh_Release->ACh nAChR Binding Site 1 Ion Channel Binding Site 2 ACh->nAChR:f0 binds ACh->nAChR:f2 binds Mivacurium Mivacurium Mivacurium->nAChR:f0 competitively blocks Mivacurium->nAChR:f2 Muscle_Contraction Muscle Contraction nAChR:f1->Muscle_Contraction opens & depolarizes No_Contraction Muscle Paralysis nAChR:f1->No_Contraction remains closed

Figure 1: Mechanism of action of this compound at the neuromuscular junction.

Data Presentation

The following tables summarize the available quantitative data on the use of this compound in different animal species. Dosages, onset of action, and duration of paralysis can vary depending on the anesthetic regimen and the individual animal's physiological state.

Table 1: this compound Dosage and Pharmacokinetics in Dogs

Dosage (mg/kg IV)Onset to 100% Blockade (minutes)Duration of Measurable Blockade (minutes)Reference
0.013.92 ± 1.7033.72 ± 12.73[6]
0.022.42 ± 0.5365.38 ± 12.82[6]
0.051.63 ± 0.25151.0 ± 38.50[6]

Table 2: this compound Dosage and Duration in Humans (for reference)

Dosage (mg/kg IV)Time to Maximum Block (minutes)Clinically Effective Block (minutes)Reference
0.07-~13[7]
0.15-~16[7]
0.202.0 - 2.5~20[7]
0.251.5 - 2.0~23[7]

Note: Data for common laboratory rodents like mice and rats for in vivo studies are limited in the reviewed literature. Researchers should perform dose-finding studies for these species.

Experimental Protocols

Ethical Considerations: The use of neuromuscular blocking agents in animals requires strict adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols. These agents do not provide anesthesia or analgesia, and their use without adequate general anesthesia is inhumane and unacceptable. Continuous monitoring of anesthetic depth is crucial.

Experimental_Workflow cluster_preparation Preparation Phase cluster_procedure Procedure Phase cluster_recovery Recovery Phase Animal_Prep Animal Preparation (Anesthesia, Catheterization) Drug_Prep Mivacurium & Reversal Agent Preparation Animal_Prep->Drug_Prep Induction Induce Neuromuscular Blockade (Mivacurium Administration) Drug_Prep->Induction Monitoring Continuous Monitoring (Anesthetic Depth, Neuromuscular Function) Induction->Monitoring Experiment Perform Experimental Procedure Monitoring->Experiment Reversal Reverse Neuromuscular Blockade (e.g., Neostigmine) Experiment->Reversal Post_Op_Care Post-Procedure Monitoring & Care (Until full recovery) Reversal->Post_Op_Care

Figure 2: General experimental workflow for using this compound in animal studies.

Protocol 1: Induction of Muscle Paralysis in Dogs

This protocol is based on a study by Ringer et al. (2000).

1. Materials:

  • This compound for injection (2 mg/mL)[3]

  • Sterile saline for dilution

  • Appropriate general anesthetic agents (e.g., thiopental (B1682321) for induction, isoflurane (B1672236) for maintenance)

  • Intravenous catheters

  • Syringes and needles

  • Mechanical ventilator

  • Monitoring equipment (ECG, blood pressure monitor, capnograph, peripheral nerve stimulator)

  • Reversal agents (Neostigmine or Edrophonium) and an anticholinergic (Atropine or Glycopyrrolate)

2. Animal Preparation:

  • Induce general anesthesia using an appropriate anesthetic agent (e.g., thiopental).

  • Intubate the animal and initiate mechanical ventilation.

  • Place an intravenous catheter for drug administration and fluid support.

  • Attach monitoring equipment to continuously assess vital signs (heart rate, blood pressure, end-tidal CO2) and neuromuscular function.

  • Allow the animal to stabilize under anesthesia before administering this compound.

3. This compound Preparation and Administration:

  • Dilute this compound to the desired concentration with sterile saline if necessary. The commercial preparation is typically 2 mg/mL.[3]

  • Administer the desired dose of this compound as an intravenous bolus. Based on available data, a dose of 0.05 mg/kg provides a rapid onset and a longer duration of action.[6]

  • For continuous infusion, an initial bolus can be followed by an infusion rate adjusted to the desired level of neuromuscular blockade, guided by neuromuscular monitoring.

4. Monitoring:

  • Continuously monitor the depth of anesthesia. Since muscle paralysis masks traditional signs of anesthetic depth (e.g., reflex responses), rely on autonomic signs such as changes in heart rate and blood pressure.

  • Monitor neuromuscular function using a peripheral nerve stimulator. The train-of-four (TOF) stimulation pattern is commonly used.

5. Reversal of Neuromuscular Blockade:

  • Once the experimental procedure is complete, neuromuscular blockade can be allowed to spontaneously resolve or can be pharmacologically reversed.

  • Administer an acetylcholinesterase inhibitor such as neostigmine (e.g., 0.04 mg/kg IV) or edrophonium.[8]

  • Concurrently administer an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract the muscarinic side effects of the reversal agent.[8]

  • Continue mechanical ventilation and monitoring until the animal has regained full neuromuscular function and is able to breathe spontaneously.

Protocol 2: General Protocol for Rodents (Rat/Mouse) - Requires Dose-Finding Study

1. Materials:

  • This compound for injection (2 mg/mL)

  • Sterile saline for dilution

  • Appropriate general anesthetic agents (e.g., isoflurane, ketamine/xylazine)

  • Intravenous or intraperitoneal injection equipment

  • Mechanical ventilator (for larger rodents or prolonged procedures)

  • Monitoring equipment (ECG, pulse oximeter, temperature probe)

  • Reversal agents (Neostigmine) and an anticholinergic (Atropine or Glycopyrrolate)

2. Animal Preparation:

  • Induce and maintain a stable plane of surgical anesthesia.

  • For intravenous administration, place a catheter in a suitable vein (e.g., tail vein). For intraperitoneal administration, ensure proper technique.

  • If mechanical ventilation is to be used, intubate the animal.

  • Continuously monitor body temperature and maintain normothermia.

3. This compound Preparation and Administration (Dose-Finding):

  • Prepare a dilute solution of this compound in sterile saline to allow for accurate dosing in small animals.

  • Begin with a very low dose (e.g., extrapolated from dog studies, but significantly reduced) and observe the degree and duration of muscle relaxation.

  • Gradually increase the dose in subsequent animals to determine the effective dose (ED50 or ED95) for the desired level and duration of paralysis.

  • Monitor for signs of respiratory distress and be prepared to provide ventilatory support.

4. Monitoring:

  • Continuously monitor the depth of anesthesia through heart rate, respiratory rate (if not ventilated), and response to noxious stimuli (e.g., toe pinch) before paralysis is complete.

  • Visual observation of the loss of the righting reflex and limb movement can be used to assess the onset of paralysis.

5. Reversal of Neuromuscular Blockade:

  • Administer neostigmine (e.g., 0.02-0.05 mg/kg IP or IV) with atropine (e.g., 0.02 mg/kg IP or IV).

  • Provide supportive care, including maintaining body temperature, until the animal has fully recovered.

Drug Interactions and Other Considerations

  • Inhalant Anesthetics: Inhalant anesthetics such as isoflurane and enflurane (B1671288) can potentiate the effects of this compound, potentially reducing the required dose and prolonging the duration of action.[3][5]

  • Plasma Cholinesterase Activity: Animals with reduced plasma cholinesterase activity, due to genetic factors or certain disease states, may experience a prolonged neuromuscular blockade.[4]

  • Histamine (B1213489) Release: Rapid intravenous injection of higher doses of this compound may be associated with histamine release, leading to flushing and hypotension. Slower administration or divided doses can minimize these effects.[7]

Logical_Relationships Mivacurium This compound Administration Successful_Paralysis Safe & Effective Muscle Paralysis Mivacurium->Successful_Paralysis Anesthesia Adequate General Anesthesia Anesthesia->Successful_Paralysis Animal_Welfare Ensured Animal Welfare Anesthesia->Animal_Welfare Monitoring Continuous Monitoring (Vital Signs, NMB) Monitoring->Successful_Paralysis Monitoring->Animal_Welfare Data_Integrity High Data Integrity Monitoring->Data_Integrity Reversal Reversal Agents (e.g., Neostigmine) Reversal->Animal_Welfare Successful_Paralysis->Reversal followed by Successful_Paralysis->Data_Integrity

Figure 3: Key considerations for the successful and ethical use of this compound.

References

Application of Mivacurium Chloride in Myasthenia Gravis Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium (B34715) chloride, a short-acting, non-depolarizing neuromuscular blocking agent, serves as a valuable tool in the study of Myasthenia Gravis (MG) and its experimental autoimmune models (EAMG).[1][2] Its mechanism of action, competitive antagonism of acetylcholine (B1216132) receptors (AChRs) at the neuromuscular junction, directly mimics the pathogenic mechanism of MG, where autoantibodies target and reduce the number of functional AChRs.[1][3] This property, combined with its rapid hydrolysis by plasma cholinesterase, allows for the controlled and transient induction of muscle weakness, making it a suitable agent for assessing neuromuscular function and disease severity in preclinical models.[2][4]

Patients with Myasthenia Gravis exhibit increased sensitivity to mivacurium, requiring significantly lower doses to achieve neuromuscular blockade and experiencing a prolonged recovery time.[5][6] This heightened sensitivity can be exploited in EAMG models to quantify the degree of neuromuscular impairment and to evaluate the efficacy of potential therapeutic interventions.

Application Notes

Mivacurium chloride can be utilized in EAMG research models for several key applications:

  • Quantitative Assessment of Disease Severity: By administering a standardized dose of mivacurium, researchers can measure the degree of induced muscle weakness and the time to recovery. This provides a quantitative and objective measure of disease severity, complementing traditional clinical scoring methods. Animals with more severe EAMG will exhibit a greater sensitivity to mivacurium, requiring lower doses for blockade and showing a longer recovery period.

  • Pharmacodynamic Studies: Mivacurium can be used to probe the functional status of the neuromuscular junction in EAMG models. Electrophysiological recordings, such as electromyography (EMG), in response to mivacurium administration can reveal deficits in neuromuscular transmission.

  • Evaluation of Therapeutic Efficacy: The response to a mivacurium challenge can be used as an endpoint to assess the effectiveness of novel therapies for Myasthenia Gravis. A reduction in sensitivity to mivacurium (i.e., requiring a higher dose for blockade or having a shorter recovery time) following treatment would indicate a therapeutic benefit.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, derived from both preclinical studies in rats and clinical observations in myasthenic patients. This data can guide dose selection and experimental design in EAMG models.

ParameterValueSpeciesStudy TypeReference
Intravenous Dose 0.6 mg/kg (2.5-min infusion)RatIn vivo[7]
Plasma Clearance 9.9 mL/min/kgRatIn vivo[7]
Volume of Distribution 650 mL/kgRatIn vivo[7]
Cess50 0.65 µg/mLRatIn vivo[7]
Keo 0.32 min⁻¹RatIn vivo[7]

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Mivacurium in Rats. Cess50 is the steady-state plasma concentration eliciting 50% of the maximum effect. Keo is the rate constant for equilibration between plasma and the effect site.

ParameterValue (Range)NotesReference
Initial Bolus Dose 30 µg/kg~1/5th of the normal human intubating dose[8]
Maintenance Bolus Dose 15 µg/kgAdministered at 25% recovery[8]
Maintenance Infusion 3 µg/kg/minGuided by neuromuscular monitoring[8]
Dose Reduction Factor 0.5 times the recommended ED95Resulted in 93% block of T1[5]

Table 2: Clinically Relevant Dosages of Mivacurium in Myasthenic Patients. This data highlights the increased sensitivity in the disease state and can inform dose adjustments in EAMG models.

Experimental Protocols

The following protocols are proposed for the application of this compound in a rat EAMG model, based on available pharmacokinetic data and clinical observations. Note: These are suggested protocols and should be optimized for specific experimental conditions and animal models.

Protocol 1: In Vivo Assessment of Neuromuscular Blockade in EAMG Rats

Objective: To quantify the sensitivity to mivacurium-induced neuromuscular blockade in rats with induced EAMG compared to control animals.

Materials:

  • This compound solution (2 mg/mL)

  • Anesthetized rats (EAMG and control groups)

  • Intravenous catheter

  • Electromyography (EMG) recording system with stimulating electrodes

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Place the animal on a heating pad to maintain body temperature. Insert an intravenous catheter into a suitable vein (e.g., tail vein) for drug administration.

  • EMG Setup: Place stimulating electrodes to stimulate a peripheral nerve (e.g., sciatic nerve) and recording electrodes over the corresponding muscle (e.g., gastrocnemius muscle) to record compound muscle action potentials (CMAPs).

  • Baseline Recording: Deliver supramaximal nerve stimuli (e.g., 0.1 Hz) and record baseline CMAP amplitudes.

  • Mivacurium Administration: Administer a single intravenous bolus dose of this compound. Based on pharmacokinetic data in healthy rats, a starting dose of 0.1-0.2 mg/kg is proposed for EAMG rats, with the expectation of increased sensitivity. A dose-response study is recommended to determine the optimal dose.

  • Monitoring Neuromuscular Blockade: Continue nerve stimulation and record the decline in CMAP amplitude. The primary endpoint is the time to 90% depression of the initial twitch tension (onset of blockade) and the time to 25%, 50%, and 75% recovery of the baseline CMAP amplitude (duration of blockade and recovery index).

  • Data Analysis: Compare the onset of blockade, duration of blockade, and recovery index between EAMG and control groups.

Protocol 2: Mivacurium Infusion to Maintain Neuromuscular Blockade

Objective: To determine the infusion rate of mivacurium required to maintain a specific level of neuromuscular blockade in EAMG and control rats.

Materials:

  • Same as Protocol 1

  • Syringe pump for continuous infusion

Procedure:

  • Animal Preparation and EMG Setup: Follow steps 1 and 2 from Protocol 1.

  • Induction of Blockade: Administer an initial bolus dose of this compound to achieve a target level of neuromuscular blockade (e.g., 90% twitch depression).

  • Continuous Infusion: Once the target blockade is achieved, immediately start a continuous intravenous infusion of this compound using a syringe pump. A starting infusion rate of 5-10 µg/kg/min is suggested, which should be titrated based on the real-time EMG response to maintain the desired level of blockade.

  • Monitoring and Adjustment: Continuously monitor the CMAP amplitude and adjust the infusion rate as necessary to maintain the target level of neuromuscular blockade.

  • Recovery: After a set period of infusion, stop the infusion and monitor the spontaneous recovery of neuromuscular function as described in Protocol 1.

  • Data Analysis: Compare the required infusion rates to maintain the target blockade between EAMG and control groups.

Visualizations

Mivacurium_Mechanism_of_Action cluster_0 Normal Neuromuscular Transmission cluster_1 Myasthenia Gravis Pathophysiology cluster_2 This compound Action ACh Acetylcholine AChR_normal Nicotinic ACh Receptor ACh->AChR_normal Binds to Muscle_Contraction Muscle Contraction AChR_normal->Muscle_Contraction Activates Autoantibodies Autoantibodies AChR_MG Nicotinic ACh Receptor Autoantibodies->AChR_MG Block & Damage Blocked_Contraction Reduced Muscle Contraction AChR_MG->Blocked_Contraction Reduced Activation Mivacurium This compound AChR_Mivacurium Nicotinic ACh Receptor Mivacurium->AChR_Mivacurium Competitively Binds Blocked_Contraction_Mivacurium Muscle Relaxation (Blockade) AChR_Mivacurium->Blocked_Contraction_Mivacurium Prevents Activation EAMG_Experimental_Workflow cluster_0 EAMG Induction Phase cluster_1 Mivacurium Challenge Phase cluster_2 Data Analysis Phase Immunization Immunization with AChR + Adjuvant Disease_Development Development of EAMG (Clinical Scoring) Immunization->Disease_Development Animal_Prep Anesthesia & IV Cannulation Disease_Development->Animal_Prep EMG_Setup EMG Electrode Placement Animal_Prep->EMG_Setup Baseline Baseline EMG Recording EMG_Setup->Baseline Mivacurium_Admin Mivacurium Administration (Bolus or Infusion) Baseline->Mivacurium_Admin Monitoring Monitor Neuromuscular Blockade (EMG) Mivacurium_Admin->Monitoring Data_Collection Collect Onset, Duration, & Recovery Data Monitoring->Data_Collection Comparison Compare EAMG vs. Control Groups Data_Collection->Comparison Conclusion Draw Conclusions on Disease Severity / Therapy Efficacy Comparison->Conclusion

References

Protocol for In Vivo Assessment of Mivacurium Chloride Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] An accurate in vivo assessment of its potency is critical for preclinical and clinical development. This document provides a detailed protocol for determining the potency of mivacurium chloride in a rat model, a commonly used species in preclinical drug development. The primary endpoint for assessing potency is the dose-dependent depression of the twitch response of a skeletal muscle following nerve stimulation. The effective dose producing 50% (ED₅₀) and 95% (ED₉₅) twitch depression are key parameters for quantifying potency.

The protocol described herein utilizes the stimulation of the sciatic nerve and the measurement of the evoked twitch tension of the tibialis anterior or gastrocnemius muscle. This method is a well-established in vivo model for evaluating the pharmacodynamics of neuromuscular blocking agents.[2][3] Adherence to ethical guidelines for animal research, particularly concerning anesthesia and physiological monitoring, is paramount throughout the procedure.

Quantitative Data Summary

The potency of this compound has been evaluated in various species, with the ED₅₀ and ED₉₅ values being key indicators. The following tables summarize the available quantitative data for this compound under different conditions.

Table 1: Potency of this compound in Humans under Various Anesthetic Conditions

Anesthetic ConditionED₅₀ (µg/kg)ED₉₅ (µg/kg)Stimulation MethodReference
Nitrous Oxide/Fentanyl37-Single Twitch[4]
Nitrous Oxide-Narcotic-73Twitch Tension[5]
Thiopentone-Fentanyl-Nitrous Oxide3466Train-of-Four (TOF)[6]
Thiopentone-Fentanyl-Nitrous Oxide4383Single Twitch[6]
Isoflurane-Nitrous Oxide20.8-Not Specified[7]

Table 2: Potency and Duration of Action of this compound in Dogs

Dose (mg/kg)Onset to 100% Blockade (minutes)Duration of Measurable Blockade (minutes)AnestheticReference
0.013.92 ± 1.7033.72 ± 12.73Halothane[8]
0.022.42 ± 0.5365.38 ± 12.82Halothane[8]
0.051.63 ± 0.25151.0 ± 38.50Halothane[8]

Table 3: Pharmacodynamic Parameters of Mivacurium in Rats

ParameterValueInfusion RateAnestheticReference
C₅₀ (µg/mL)0.57 (0.03)0.6 mg/kg over 2.5 minNot Specified
Cess₅₀ (µg/mL)0.65 (0.01)0.6 mg/kg over 2.5 minNot Specified

C₅₀: Post-infusion concentration eliciting 50% of maximum effect. Cess₅₀: Steady-state plasma concentration eliciting 50% of maximum effect.

Experimental Protocol: In Vivo Assessment in a Rat Model

This protocol details the procedure for assessing the potency of this compound in an anesthetized rat model.

Animal Preparation and Anesthesia
  • Animal Model: Adult male Sprague-Dawley rats (250-350 g) are a suitable model.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.

  • Anesthesia:

    • Induce anesthesia with an intraperitoneal (IP) injection of a ketamine/xylazine cocktail (e.g., 75-100 mg/kg ketamine and 5-10 mg/kg xylazine).[7]

    • Alternatively, use inhalational anesthesia with isoflurane (B1672236) (3-5% for induction, 1-2% for maintenance) delivered via a precision vaporizer.[7]

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).

  • Physiological Monitoring:

    • Maintain the animal's body temperature at 37°C using a heating pad.[9]

    • Continuously monitor heart rate, respiratory rate, and oxygen saturation.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[10]

  • Tracheostomy and Ventilation (if necessary): For prolonged procedures or if respiratory depression occurs, perform a tracheostomy and mechanically ventilate the animal.

Surgical Preparation
  • Position the rat in a supine or lateral position to expose the hind limb.

  • Make a small incision in the skin of the thigh to expose the sciatic nerve.

  • Carefully dissect the surrounding tissue to isolate a segment of the sciatic nerve for stimulation.

  • To measure the evoked twitch of the tibialis anterior or gastrocnemius muscle, isolate the tendon of the chosen muscle and attach it to a force-displacement transducer via a suture.

Neuromuscular Monitoring Setup
  • Nerve Stimulation:

    • Place stimulating electrodes (e.g., bipolar platinum electrodes) in contact with the isolated sciatic nerve.

    • Connect the electrodes to a nerve stimulator capable of delivering supramaximal square-wave pulses.

  • Twitch Tension Measurement:

    • Connect the force-displacement transducer to a data acquisition system to record the isometric twitch tension.

  • Determination of Supramaximal Stimulus:

    • Apply single twitch stimuli at a low frequency (e.g., 0.1 Hz) and gradually increase the stimulus intensity until a maximal twitch response is observed.

    • Set the stimulus intensity to a supramaximal level (typically 1.5 to 2 times the intensity required for a maximal response) for the remainder of the experiment.

This compound Administration and Data Collection
  • Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of the experiment.

  • Route of Administration: Administer this compound intravenously (IV) via a cannulated tail vein or femoral vein.

  • Dose-Response Protocol (Cumulative Dosing):

    • After obtaining a stable baseline twitch response for at least 15 minutes, administer an initial low dose of this compound.

    • Allow the effect of the dose to reach a plateau (stable twitch depression).

    • Administer the next, incrementally higher dose.

    • Repeat this process with increasing doses until a near-complete or complete block is achieved.

  • Data Recording: Continuously record the twitch tension throughout the experiment.

Data Analysis
  • Twitch Height Measurement: Measure the amplitude of the twitch response before and after each dose of this compound.

  • Calculation of Twitch Depression: Express the twitch height after each dose as a percentage of the baseline twitch height. Calculate the percent twitch depression as: 100 - (% of baseline twitch height).

  • Dose-Response Curve:

    • Plot the percent twitch depression against the logarithm of the cumulative dose of this compound.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

    • From the fitted curve, determine the ED₅₀ and ED₉₅ values. The Hill equation is a commonly used model for this analysis.[11]

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Assessment of this compound Potency cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_monitoring Neuromuscular Monitoring Setup cluster_data Data Collection & Analysis Animal_Acclimatization Animal_Acclimatization Anesthesia_Induction Anesthesia_Induction Animal_Acclimatization->Anesthesia_Induction Physiological_Monitoring Physiological_Monitoring Anesthesia_Induction->Physiological_Monitoring Sciatic_Nerve_Exposure Sciatic_Nerve_Exposure Anesthesia_Induction->Sciatic_Nerve_Exposure Surgical Plane of Anesthesia Muscle_Tendon_Isolation Muscle_Tendon_Isolation Sciatic_Nerve_Exposure->Muscle_Tendon_Isolation Nerve_Stimulation_Setup Nerve_Stimulation_Setup Muscle_Tendon_Isolation->Nerve_Stimulation_Setup Twitch_Measurement_Setup Twitch_Measurement_Setup Nerve_Stimulation_Setup->Twitch_Measurement_Setup Supramaximal_Stimulus_Determination Supramaximal_Stimulus_Determination Twitch_Measurement_Setup->Supramaximal_Stimulus_Determination Mivacurium_Administration Mivacurium_Administration Supramaximal_Stimulus_Determination->Mivacurium_Administration Establish Baseline Data_Recording Data_Recording Mivacurium_Administration->Data_Recording Data_Analysis Data_Analysis Data_Recording->Data_Analysis Potency_Determination Potency_Determination Data_Analysis->Potency_Determination

Caption: Experimental Workflow for In Vivo Potency Assessment.

Signaling_Pathway Mechanism of Action of this compound cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle End-Plate) Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh ACh ACh_Release->ACh Nicotinic_Receptor Nicotinic ACh Receptor ACh->Nicotinic_Receptor Binds Mivacurium This compound Mivacurium->Nicotinic_Receptor Competitively Binds (Antagonist) No_Contraction Muscle Relaxation (Neuromuscular Blockade) Mivacurium->No_Contraction Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction Activation leads to Nicotinic_Receptor->No_Contraction Binding by Mivacurium prevents activation

Caption: Mivacurium's Competitive Antagonism at the Neuromuscular Junction.

References

Application Notes and Protocols for Studying Acetylcholine Receptor Clustering with Mivacurium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing mivacurium (B34715) chloride as a tool for investigating the dynamics of acetylcholine (B1216132) receptor (AChR) clustering at the neuromuscular junction (NMJ). Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent, functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR).[1][2][3] This property makes it a valuable instrument for probing the mechanisms of AChR cluster formation, maintenance, and dispersal.

Introduction to Acetylcholine Receptor Clustering

The formation of high-density clusters of AChRs on the postsynaptic membrane is a critical step in the development and function of the neuromuscular junction.[4] This process is primarily orchestrated by the release of agrin from the motor neuron, which initiates a signaling cascade through the muscle-specific kinase (MuSK) and the receptor-associated protein rapsyn.[4][5] Understanding the molecular mechanisms that govern AChR clustering is essential for developing therapies for neuromuscular disorders such as myasthenia gravis.

This compound competitively binds to the α-subunits of the nAChR, preventing acetylcholine from binding and activating the receptor.[2][6] By reversibly occupying the receptor's binding sites, mivacurium can be used to investigate the role of receptor activation and signaling in the dynamic processes of AChR clustering.

Key Applications of this compound in AChR Clustering Studies

  • Investigating the Role of Receptor Occupancy in Cluster Formation: By applying this compound during agrin-induced AChR clustering assays, researchers can determine whether the physical presence of a ligand or the activation of the receptor is necessary for the initial stages of cluster formation.

  • Studying the Maintenance and Stability of Pre-formed AChR Clusters: The application of this compound to established AChR clusters can help elucidate the role of ongoing receptor activity in maintaining the integrity and density of these clusters.

  • Elucidating the Mechanisms of AChR Cluster Dispersal: Mivacurium can be used to probe the signaling pathways involved in the disassembly of AChR clusters, a process relevant to both normal synaptic plasticity and pathological conditions.

  • High-Throughput Screening of Compounds Affecting AChR Clustering: The short-acting nature of mivacurium allows for precise temporal control in screening assays designed to identify novel therapeutic agents that modulate AChR clustering.

Quantitative Data Summary

While specific quantitative data on the direct effects of this compound on AChR clustering in a research setting is limited, studies using other competitive antagonists, such as d-tubocurarine, provide valuable insights. The following table summarizes the expected and observed effects of competitive antagonists on AChR clustering.

ParameterEffect of Competitive Antagonist (e.g., d-tubocurarine)Expected Effect of this compoundReference
AChR Cluster Peak Density Inhibition of the development of peak fluorescence density in cultured myotubes.Similar inhibition of peak cluster density.[7]
Total Amount of AChRs in Clusters Inhibition of the total amount of fluorescence (total AChRs) in clusters.Similar reduction in the total number of clustered AChRs.[7]
Agrin-Induced Cluster Formation Blockade of agrin-induced AChR clustering.Expected to block or significantly reduce agrin-induced clustering.[8]
Maintenance of Pre-formed Clusters Potential to induce dispersal of pre-existing clusters.May lead to a gradual dispersal of established AChR clusters.[9]

Experimental Protocols

In Vitro Agrin-Induced AChR Clustering Assay

This protocol describes a method for inducing AChR clustering in cultured myotubes using agrin and assessing the effect of this compound.

Materials:

  • C2C12 myoblasts or primary myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Recombinant neural agrin

  • This compound solution

  • Fluorescently-labeled α-bungarotoxin (e.g., Alexa Fluor 594-conjugated α-bungarotoxin)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope

Procedure:

  • Cell Culture and Differentiation:

    • Plate C2C12 myoblasts on collagen-coated dishes.

    • Grow cells to confluence in growth medium.

    • Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.

  • Treatment with this compound and Agrin:

    • Prepare a working solution of this compound in differentiation medium.

    • Pre-incubate the myotubes with the desired concentration of this compound for 30 minutes.

    • Add recombinant neural agrin to the medium to induce AChR clustering. A typical concentration is 1-10 ng/mL.

    • Incubate the cells for 4-6 hours at 37°C.

  • Labeling of AChR Clusters:

    • Wash the cells gently with warm PBS.

    • Add fluorescently-labeled α-bungarotoxin to the medium at a concentration of 5-10 nM.

    • Incubate for 1 hour at 37°C to label surface AChRs.

  • Fixation and Imaging:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Mount the coverslips on slides with an appropriate mounting medium.

    • Visualize and capture images of the AChR clusters using a fluorescence microscope.

  • Quantification of AChR Clusters:

    • Use image analysis software (e.g., ImageJ) to quantify the number, size, and density of AChR clusters per myotube.

    • Compare the results from mivacurium-treated cells with control cells (treated with agrin alone).

Study of AChR Cluster Maintenance

This protocol outlines a method to investigate the role of receptor activity in maintaining pre-formed AChR clusters using this compound.

Procedure:

  • Induce AChR Clusters:

    • Follow steps 1 and 2 of the protocol above, but without the pre-incubation with this compound, to first induce the formation of AChR clusters with agrin.

  • Label Pre-formed Clusters:

    • After 4-6 hours of agrin treatment, label the AChR clusters with fluorescent α-bungarotoxin as described in step 3 of the previous protocol.

  • Treatment with this compound:

    • After labeling, replace the medium with fresh differentiation medium containing the desired concentration of this compound.

    • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).

  • Imaging and Analysis:

    • At each time point, fix the cells and acquire images as described in step 4 of the previous protocol.

    • Quantify the changes in the size, density, and number of the pre-labeled AChR clusters over time to assess the effect of mivacurium on cluster stability.

Visualizations

AChR_Clustering_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agrin Agrin LRP4 LRP4 Agrin->LRP4 binds MuSK MuSK LRP4->MuSK activates Rapsyn Rapsyn MuSK->Rapsyn recruits & activates AChR_unclustered Diffuse AChRs AChR_clustered Clustered AChRs AChR_unclustered->AChR_clustered aggregation Cytoskeleton Cytoskeleton AChR_clustered->Cytoskeleton Rapsyn->AChR_unclustered cross-links

Caption: Agrin-induced AChR clustering signaling pathway.

Experimental_Workflow start Start: Cultured Myotubes treatment Treatment: 1. Control (Agrin only) 2. Mivacurium + Agrin start->treatment labeling Labeling: Fluorescent α-bungarotoxin treatment->labeling fixation Fixation: Paraformaldehyde labeling->fixation imaging Imaging: Fluorescence Microscopy fixation->imaging analysis Analysis: Quantify AChR cluster (size, density, number) imaging->analysis end End: Compare treatment groups analysis->end

Caption: Workflow for studying mivacurium's effect on AChR clustering.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Mivacurium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation.[3][4] This property makes mivacurium chloride a valuable tool in the study of nAChR function and for the identification of novel neuromuscular blocking agents. High-throughput screening (HTS) assays provide an efficient platform for screening large compound libraries for their effects on specific biological targets. This document provides detailed application notes and protocols for the use of this compound in HTS assays targeting nAChRs, particularly the muscle-type receptor.

Signaling Pathway of this compound at the Neuromuscular Junction

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate. It blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby preventing depolarization of the muscle cell membrane and subsequent muscle contraction.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor End-Plate) Action Potential Action Potential Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Action Potential->Voltage-gated Ca2+ Channels opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release leads to ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Mivacurium Mivacurium Mivacurium->nAChR competitively binds to Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening activates No Depolarization No Depolarization nAChR->No Depolarization blocks activation Na+ Influx / K+ Efflux Na+ Influx / K+ Efflux Ion Channel Opening->Na+ Influx / K+ Efflux End-Plate Potential (EPP) End-Plate Potential (EPP) Na+ Influx / K+ Efflux->End-Plate Potential (EPP) Muscle Contraction Muscle Contraction End-Plate Potential (EPP)->Muscle Contraction initiates

Figure 1: Signaling pathway of this compound at the neuromuscular junction.

High-Throughput Screening (HTS) Application: Fluorescence-Based Membrane Potential Assay

A common HTS approach to identify nAChR modulators is a fluorescence-based membrane potential assay. This assay utilizes a voltage-sensitive fluorescent dye that reports changes in membrane potential upon ion channel activation. Antagonists are identified by their ability to inhibit the fluorescence change induced by an nAChR agonist.

Data Presentation

The following table summarizes exemplary quantitative data for this compound and other reference compounds in a fluorescence-based HTS assay for the muscle-type nAChR ((α1)₂βγδ).

CompoundTarget nAChR SubtypeAssay TypeIC₅₀ (µM)Maximum Inhibition (%)
This compound (α1)₂βγδMembrane Potential0.5 - 2.0 (estimated)~100
d-Tubocurarine(α1)₂βγδMembrane Potential0.1 - 0.5~100
Pancuronium(α1)₂βγδMembrane Potential0.05 - 0.2~100
Succinylcholine (agonist)(α1)₂βγδMembrane PotentialEC₅₀: 5 - 15N/A

Note: The IC₅₀ value for this compound is an estimated range based on its known potency relative to other neuromuscular blocking agents, as specific HTS data is not publicly available. This table serves as an example for data presentation.

Experimental Protocols

Cell Culture and Plating

Cell Line: A stable cell line expressing the human muscle-type nicotinic acetylcholine receptor ((α1)₂βγδ), for example, in a host cell line such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Incubation: 37°C in a humidified atmosphere with 5% CO₂.

Plating Protocol:

  • Harvest cells using standard cell culture techniques.

  • Resuspend cells in culture medium to a final density of 1 x 10⁵ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a black, clear-bottom 384-well microplate.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.

Fluorescence-Based Membrane Potential Assay Protocol

Materials:

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit or equivalent).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Agonist: Acetylcholine (ACh) or a stable analog like carbachol.

  • Positive Control: this compound or another known nAChR antagonist (e.g., d-tubocurarine).

  • Negative Control: Assay buffer with vehicle (e.g., 0.5% DMSO).

  • Test compounds dissolved in DMSO.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Assay Workflow Diagram:

cluster_workflow HTS Workflow for nAChR Antagonists start Start: Seed cells in 384-well plate dye_loading Load cells with fluorescent membrane potential dye start->dye_loading compound_addition Add test compounds and controls (Mivacurium) dye_loading->compound_addition incubation Incubate at room temperature compound_addition->incubation agonist_addition Add nAChR agonist (e.g., ACh) incubation->agonist_addition read_fluorescence Measure fluorescence signal (kinetic read) agonist_addition->read_fluorescence data_analysis Analyze data: Calculate % inhibition and IC50 read_fluorescence->data_analysis end_node End: Identify antagonist 'hits' data_analysis->end_node

Figure 2: High-throughput screening workflow for nAChR antagonists.

Detailed Protocol:

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions in the assay buffer.

    • Remove the culture medium from the cell plate.

    • Add 50 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of test compounds, this compound (positive control), and vehicle (negative control) in assay buffer. The final concentration of DMSO in the assay should be kept below 0.5%.

    • Using a liquid handler, add 25 µL of the compound solutions to the respective wells of the cell plate.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow compounds to interact with the receptors.

  • Agonist Addition and Signal Detection:

    • Prepare the agonist solution (e.g., acetylcholine) in assay buffer at a concentration that elicits a response that is approximately 80% of the maximal response (EC₈₀).

    • Place the cell plate into a fluorescence plate reader.

    • Set the instrument to add 25 µL of the agonist solution to each well and immediately begin a kinetic read of the fluorescence signal for 2-5 minutes.

Data Analysis
  • Normalization:

    • The raw fluorescence data is typically expressed as the change in fluorescence (ΔF) from the baseline before agonist addition.

    • Normalize the data using the negative control (agonist only, 0% inhibition) and a positive control with a saturating concentration of this compound (100% inhibition).

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Dose-Response and IC₅₀ Determination:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% of its maximal inhibition.

Logical Relationship Diagram for Hit Confirmation

Following the primary HTS, a series of secondary and tertiary assays are crucial to confirm and characterize the identified "hits".

cluster_confirmation Hit Confirmation and Characterization primary_screen Primary HTS: Membrane Potential Assay hit_identification Identify Primary 'Hits' (>50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50 determination) hit_identification->dose_response ortho_assay Orthogonal Assay (e.g., Ca2+ flux, patch clamp) dose_response->ortho_assay subtype_selectivity Subtype Selectivity Profiling (neuronal vs. muscle nAChRs) ortho_assay->subtype_selectivity mechanism_of_action Mechanism of Action Studies (competitive vs. non-competitive) subtype_selectivity->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization

Figure 3: Logical workflow for hit confirmation and characterization.

Conclusion

This compound serves as an excellent positive control in high-throughput screening assays designed to identify novel antagonists of the muscle-type nicotinic acetylcholine receptor. Its well-defined mechanism of action and short duration of effect in physiological systems provide a reliable benchmark for assay performance and for the characterization of new chemical entities. The fluorescence-based membrane potential assay described herein offers a robust and scalable platform for the primary screening of large compound libraries, enabling the discovery of new leads for the development of neuromuscular blocking agents and other modulators of nAChR function.

References

Troubleshooting & Optimization

Mivacurium chloride stability in physiological buffer for experiments

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

Mivacurium (B34715) Chloride Stability Technical Support Center

Welcome to the technical support center for Mivacurium Chloride. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals using this compound in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of degradation in experiments?

A1: this compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] It is a bis-benzylisoquinolinium diester compound that competitively binds to nicotinic acetylcholine (B1216132) receptors at the motor end-plate, preventing muscle contraction.[3][4] Its primary mechanism of inactivation, both in vivo and in vitro, is enzymatic hydrolysis of its ester linkages by plasma cholinesterase, specifically butyrylcholinesterase (BChE).[4][5][6] This rapid breakdown results in a short duration of action.[7][8] Acetylcholinesterase has minimal effect on mivacurium hydrolysis.[5]

Q2: How stable is this compound in aqueous solutions and physiological buffers?

A2: this compound's stability is highly dependent on pH, temperature, and the presence of enzymes. The commercial formulation is acidic (pH 3.5 to 5.0) to ensure chemical stability.[4][9] When diluted in neutral or alkaline physiological buffers (e.g., pH 7.4), its degradation is accelerated. The primary route of degradation in the absence of enzymes is chemical hydrolysis of the ester bonds, which is significantly slower than enzymatic hydrolysis but still a critical factor for experimental design.

Q3: What factors can accelerate the degradation of mivacurium in my experimental setup?

A3: Several factors can compromise the stability of this compound solutions:

  • Presence of Butyrylcholinesterase (BChE): This is the most significant factor. If your physiological buffer contains plasma, serum, or purified BChE, mivacurium will be rapidly hydrolyzed.[5][10]

  • Elevated pH: As a general principle for ester-containing compounds, hydrolysis rates increase with pH. Preparing solutions in buffers with a pH above neutral will accelerate degradation.

  • Elevated Temperature: Higher temperatures increase the rate of both chemical and enzymatic hydrolysis.[11] Experiments conducted at 37°C will see faster degradation than those at room temperature or on ice.[10]

  • Prolonged Storage: Stock solutions, especially after dilution in physiological buffers, should be used promptly. Storing diluted solutions, even when refrigerated, can lead to a loss of potency over time.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected neuromuscular blockade in my experiment.

This is a common issue often related to drug stability and preparation. Follow this troubleshooting workflow to identify the potential cause.

TroubleshootingWorkflow start Start: Inconsistent/Weak Effect check_prep Was the mivacurium solution prepared fresh for each experiment? start->check_prep fresh_prep Action: Prepare fresh solutions immediately before use from a validated stock. check_prep->fresh_prep No check_buffer Does your buffer contain plasma, serum, or other sources of butyrylcholinesterase (BChE)? check_prep->check_buffer Yes fresh_prep->check_buffer bche_present Problem: Enzymatic degradation. Mivacurium is rapidly hydrolyzed by BChE. check_buffer->bche_present Yes bche_absent Check Buffer pH & Temp check_buffer->bche_absent No end Conclusion: Re-evaluate experimental parameters and drug concentration. bche_present->end ph_high Problem: Chemical hydrolysis. Degradation is accelerated at neutral/alkaline pH and higher temps. bche_absent->ph_high pH > 7 or Temp > 25°C ph_ok Check Stock Solution bche_absent->ph_ok pH ~7, Temp controlled ph_high->end stock_bad Problem: Stock solution may have degraded. Verify storage conditions (temp, light) and preparation date. ph_ok->stock_bad Stock is old or improperly stored ph_ok->end Stock is OK stock_bad->end

Caption: Troubleshooting logic for weak mivacurium effects.

Issue 2: My results show high variability between experimental runs.

High variability can be due to inconsistent degradation rates.

  • Solution: Standardize the time between preparing the diluted mivacurium solution and its application. Ensure the temperature of the buffer and the preparation area is consistent for all experiments. For maximum consistency in enzyme-free buffers, prepare solutions on ice and use them within the hour.

Quantitative Stability Data

The rate of mivacurium hydrolysis is highly dependent on the experimental conditions. The data below illustrates the central role of butyrylcholinesterase (BChE) in its degradation.

ConditionHydrolysis Rate ComparisonKey Finding
In vitro with human plasma BChE At 37°C and pH 7.4, the hydrolysis rate is approximately 88% of that of succinylcholine (B1214915).[10]Degradation is rapid and primarily driven by enzymatic action.
In buffered BChE solution Mivacurium is significantly metabolized.[5]Confirms BChE is the specific enzyme responsible for degradation.
In buffered Acetylcholinesterase solution Minimal metabolism is observed.[5]Shows high specificity of mivacurium for BChE over acetylcholinesterase.
In aqueous solution (pH 3.5-5.0) Stable for extended periods as per pharmaceutical formulation.[4][9]An acidic environment is required to prevent chemical hydrolysis for long-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Experiments (Enzyme-Free Buffer)

This protocol is designed to minimize degradation when using a physiological buffer that does not contain plasma or BChE.

  • Prepare Stock Solution:

    • Allow the commercial vial of this compound (typically 2 mg/mL) to equilibrate to room temperature.

    • If a higher concentration stock is needed, consider using a solvent like DMSO, noting that this compound has a solubility of 100 mg/mL in fresh DMSO.[2]

    • Store the stock solution protected from light and at the recommended temperature (consult manufacturer's data sheet).

  • Prepare Physiological Buffer:

    • Prepare your desired physiological buffer (e.g., Krebs-Ringer, Tyrode's solution).

    • Ensure the buffer is pre-chilled to 4°C (on ice) before adding mivacurium.

  • Prepare Working Solution (Dilution):

    • Perform a serial dilution. Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental volume.

    • Add the calculated volume of mivacurium stock to the cold physiological buffer immediately before starting the experiment.

    • Mix gently by inversion. Avoid vigorous vortexing.

  • Experimental Use:

    • Use the freshly prepared working solution as quickly as possible, ideally within one hour of preparation, to minimize chemical hydrolysis.

    • Keep the working solution on ice throughout the duration of the experiment until it is added to the experimental chamber.

MivacuriumWorkflow cluster_prep Preparation Phase cluster_use Experimental Phase stock 1. Prepare/Thaw Stock Solution buffer 2. Prepare & Chill Physiological Buffer (4°C) dilute 3. Dilute Stock into Cold Buffer buffer->dilute storage 4. Keep Working Solution on Ice dilute->storage application 5. Apply to Experiment (Use within 1 hour) storage->application

Caption: Recommended workflow for mivacurium solution preparation.

Mivacurium Degradation Pathway

Mivacurium's short duration of action is a direct result of its metabolic pathway. The diester structure is rapidly broken down by butyrylcholinesterase.

DegradationPathway Mivacurium This compound (Active Diester Compound) Metabolites Inactive Metabolites (Quaternary Monoester and Alcohol) Mivacurium->Metabolites Enzymatic Hydrolysis BChE Butyrylcholinesterase (Plasma Cholinesterase) BChE->Mivacurium Acts upon

Caption: Enzymatic degradation pathway of mivacurium.

References

Optimizing mivacurium chloride dosage for specific animal species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of mivacurium (B34715) chloride in animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is mivacurium chloride and what is its primary mechanism of action?

A1: this compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2][3] Its primary mechanism of action is to competitively antagonize acetylcholine (B1216132) at the nicotinic receptors on the motor endplate of the neuromuscular junction.[1][3] By blocking these receptors, this compound prevents depolarization of the muscle membrane, leading to skeletal muscle relaxation and paralysis.[1]

Q2: How is this compound metabolized and how does this affect its duration of action?

A2: this compound is rapidly hydrolyzed by plasma cholinesterase, the same enzyme that metabolizes succinylcholine.[1][3] This rapid enzymatic degradation is the primary reason for its short duration of action. The metabolites are inactive and are excreted in the urine.[1]

Q3: Are there known species differences in the response to this compound?

A3: Yes, significant species differences exist, primarily due to variations in plasma cholinesterase activity. For instance, dogs have been shown to have a prolonged duration of action compared to humans due to slower metabolism. It is crucial to determine the optimal dosage for each species and even strain before conducting experiments.

Q4: What are the potential side effects of this compound administration?

A4: The most common side effect is histamine (B1213489) release, which can lead to transient hypotension and flushing, particularly with rapid administration of higher doses.[4] To minimize these effects, it is recommended to administer the drug slowly, over 30 to 60 seconds.[5]

Q5: Can the effects of this compound be reversed?

A5: Yes, the neuromuscular blockade produced by this compound can be reversed with standard doses of anticholinesterase agents, such as neostigmine.[5][6] However, due to its short duration of action, reversal is often not required as spontaneous recovery is typically rapid.[5]

Dosage and Administration Guidelines

The optimal dosage of this compound must be determined empirically for each animal species and experimental setup. The following table summarizes available data and provides estimated starting doses. It is critical to begin with a low dose and titrate upwards to the desired effect while closely monitoring the animal.

Animal SpeciesReported ED₅₀/ED₉₅ (mg/kg)Recommended Starting Bolus Dose (mg/kg)Recommended Infusion Rate (mcg/kg/min)Onset of ActionDuration of Action
Rat ED₅₀ and ED₉₅ for in vivo studies not clearly established in reviewed literature. Neonatal rats show increased sensitivity in vitro.[7]0.1 - 0.2 (estimated)5 - 15 (estimated)~2-4 minutes~15-25 minutes
Mouse No specific ED₅₀ or ED₉₅ values found in the reviewed literature.0.05 - 0.1 (estimated)10 - 20 (estimated)RapidShort
Rabbit ED₅₀: 0.0151 mg/kg.[8] Resistance can develop with limb immobilization, increasing the ED₅₀.[8]0.03 - 0.052 - 5 (estimated)~2-3 minutes~10-20 minutes
Dog Prolonged duration of action compared to other species.0.05 - 0.12 - 5~2-5 minutesCan be prolonged
Non-Human Primate (Rhesus Monkey) No specific ED₅₀ or ED₉₅ values found in the reviewed literature.0.05 - 0.1 (estimated)5 - 15 (estimated)~2-4 minutes~15-30 minutes

Note: The dosages for rats, mice, and non-human primates are estimations based on data from other species and general principles of neuromuscular blocker pharmacology. It is imperative to conduct a dose-finding study for these species.

Experimental Protocols

Dose-Response Study for this compound

This protocol outlines a general procedure to determine the effective dose (ED₅₀ and ED₉₅) of this compound in a specific animal species.

1. Animal Preparation:

  • Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). The choice of anesthetic is crucial as some agents can potentiate the effects of neuromuscular blockers.

  • Intubate the animal and provide mechanical ventilation. This is mandatory as this compound will paralyze the respiratory muscles.

  • Place a catheter in a suitable vein (e.g., femoral, jugular) for drug administration and in an artery for blood pressure monitoring.

  • Monitor vital signs continuously, including heart rate, blood pressure, body temperature, and end-tidal CO₂.

2. Neuromuscular Monitoring:

  • Place stimulating electrodes along a peripheral nerve (e.g., ulnar, sciatic).

  • Place a force transducer on the corresponding muscle to measure the evoked twitch response.

  • Deliver supramaximal nerve stimuli (e.g., train-of-four stimulation) at regular intervals (e.g., every 15 seconds) and record the baseline twitch height.

3. Dose Administration:

  • Prepare a stock solution of this compound of known concentration.

  • Administer incremental doses of this compound, starting with a very low dose.

  • Allow sufficient time between doses for the drug to reach its peak effect.

  • Record the percentage of twitch height depression for each dose.

4. Data Analysis:

  • Plot the log of the dose versus the probit of the percentage of twitch depression.

  • Use linear regression analysis to determine the ED₅₀ and ED₉₅ from the dose-response curve.

Troubleshooting Guide

Issue: Prolonged Recovery from Neuromuscular Blockade

  • Question: My animal is not recovering from the neuromuscular blockade within the expected timeframe. What should I do?

  • Answer:

    • Confirm Adequate Ventilation: Ensure the animal is receiving adequate mechanical ventilation.

    • Check Anesthetic Depth: Anesthesia can potentiate the effects of mivacurium. Ensure the anesthetic level is not too deep.

    • Consider Species Differences: Be aware that some species, like dogs, have a naturally prolonged recovery.

    • Rule out Low Plasma Cholinesterase Activity: Reduced enzyme activity, which can be due to genetic factors or concurrent administration of certain drugs, will significantly prolong recovery.

    • Administer a Reversal Agent: If necessary, administer an anticholinesterase agent like neostigmine, along with an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract the muscarinic side effects of neostigmine.

Issue: Inconsistent or Unexpected Response to this compound

  • Question: I am seeing a variable response to the same dose of this compound in different animals of the same species. Why is this happening?

  • Answer:

    • Check Drug Preparation: Ensure the this compound solution is correctly prepared and has not degraded.

    • Verify IV Access: Confirm that the intravenous catheter is patent and the full dose is being delivered into the circulation.

    • Assess Physiological State: Factors such as body temperature, acid-base balance, and electrolyte levels can influence the potency of neuromuscular blockers. Maintain physiological homeostasis.

    • Consider Individual Variation: There can be individual differences in plasma cholinesterase activity even within the same species.

Issue: Significant Drop in Blood Pressure After Administration

  • Question: I observed a sharp decrease in the animal's blood pressure after administering this compound. What is the cause and how can I prevent it?

  • Answer:

    • Histamine Release: This is likely due to histamine release, a known side effect of mivacurium, especially with rapid, high-dose injections.[4]

    • Slow Administration: Administer the dose slowly over 30 to 60 seconds to minimize histamine release.[5]

    • Lower the Dose: If possible, use the lowest effective dose.

    • Pre-treatment: In sensitive animals, pre-treatment with an H1 antagonist may be considered, but this should be carefully evaluated for its potential to interfere with the experimental results.

Visualizations

signaling_pathway cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicles triggers release ACh Acetylcholine ACh_Vesicles->ACh releases Nicotinic_Receptor Nicotinic ACh Receptor ACh->Nicotinic_Receptor binds to Ion_Channel Ion Channel Opening (Na+ influx) Nicotinic_Receptor->Ion_Channel activates Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction leads to Mivacurium This compound Mivacurium->Nicotinic_Receptor competitively blocks

Mivacurium's competitive antagonism at the neuromuscular junction.

experimental_workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Intubation, Monitoring) Start->Animal_Prep Baseline Establish Baseline Neuromuscular Response Animal_Prep->Baseline Dose_Admin Administer Low Dose of this compound Baseline->Dose_Admin Monitor_Effect Monitor Twitch Depression Dose_Admin->Monitor_Effect Desired_Block Desired Blockade Achieved? Monitor_Effect->Desired_Block Increase_Dose Administer Incremental Dose Desired_Block->Increase_Dose No Proceed Proceed with Experiment Desired_Block->Proceed Yes Increase_Dose->Monitor_Effect End End Proceed->End

Workflow for a dose-finding study of this compound.

troubleshooting_workflow Start Prolonged Recovery Observed Check_Ventilation Is Ventilation Adequate? Start->Check_Ventilation Correct_Ventilation Correct Ventilation Settings Check_Ventilation->Correct_Ventilation No Check_Anesthesia Is Anesthetic Level Appropriate? Check_Ventilation->Check_Anesthesia Yes Correct_Ventilation->Check_Ventilation Reduce_Anesthesia Reduce Anesthetic Concentration Check_Anesthesia->Reduce_Anesthesia No Consider_Metabolism Consider Species/Individual Metabolic Differences Check_Anesthesia->Consider_Metabolism Yes Reduce_Anesthesia->Check_Anesthesia Administer_Reversal Administer Reversal Agent (e.g., Neostigmine) Consider_Metabolism->Administer_Reversal Monitor_Recovery Continue Monitoring Administer_Reversal->Monitor_Recovery

Troubleshooting guide for prolonged recovery from mivacurium.

References

Technical Support Center: Mivacurium Chloride and Histamine Release in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing histamine (B1213489) release associated with mivacurium (B34715) chloride administration in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does mivacurium chloride cause histamine release?

A1: this compound, a benzylisoquinolinium neuromuscular blocking agent, can induce histamine release by activating the MAS-related G protein-coupled receptor X2 (MRGPRX2) on mast cells.[1] In mice, the orthologous receptor is MrgprB2.[2] This activation is a pseudo-allergic reaction, meaning it is not mediated by IgE antibodies.[1] The binding of mivacurium to this receptor triggers mast cell degranulation and the subsequent release of histamine and other mediators.[1][2]

Q2: What are the common signs of histamine release in animal models after mivacurium administration?

A2: Common signs include cutaneous reactions such as flushing and wheal formation, as well as systemic hemodynamic changes like a transient decrease in blood pressure (hypotension) and an increase in heart rate.[3][4] In sensitized animals, bronchoconstriction can also be a significant effect.[5]

Q3: Is the histamine release caused by mivacurium dose-dependent?

A3: Yes, the release of histamine is related to both the dose and the speed of injection.[6][7][8] Higher doses and rapid bolus injections are more likely to cause significant histamine release and associated cardiovascular effects.[3][6][7]

Q4: Are there alternative neuromuscular blocking agents with a lower potential for histamine release?

A4: Yes. Steroidal neuromuscular blocking agents like rocuronium (B1662866) and vecuronium (B1682833) have been shown to cause no significant changes in plasma histamine concentrations.[9] Cisatracurium, another benzylisoquinolinium agent, is also known for its lack of histamine release.[10][11]

Q5: Can the duration of neuromuscular blockade from mivacurium be affected by factors other than histamine release?

A5: Yes, the duration of action is significantly influenced by plasma cholinesterase activity, the enzyme responsible for mivacurium's metabolism.[3][7] Animals with reduced plasma cholinesterase activity will experience a prolonged neuromuscular blockade.[3][12]

Troubleshooting Guide

Issue: Significant drop in blood pressure and/or skin flushing is observed after mivacurium injection.

This is a common issue directly related to histamine release. Here are several strategies to mitigate these effects:

StrategyDetailsRationale
Reduce Injection Speed Administer the mivacurium dose slowly, over a period of 60 seconds.[6][13]Slower administration reduces the peak plasma concentration of the drug, thereby lessening the stimulus for mast cell degranulation.[6]
Administer a Divided Dose Split the total dose into two administrations. For example, an initial dose of 0.15 mg/kg can be followed 30 seconds later by 0.1 mg/kg.[6]This method also avoids a sharp peak in plasma concentration, reducing the likelihood of widespread mast cell activation.[6]
Pre-treatment with Antihistamines Administer H1 and/or H2 receptor antagonists prior to mivacurium. For example, oral pretreatment with ranitidine (B14927) (an H2 blocker) and dimethindene (B1670660) (an H1 blocker) one hour before induction.[14] Promethazine (an H1 antagonist) has also been shown to be effective.[15]Antihistamines block the action of released histamine on its receptors, thereby preventing or attenuating the subsequent physiological effects like vasodilation and hypotension.[4][14]
Pre-treatment with Corticosteroids Pre-treatment with dexamethasone (B1670325) can help stabilize hemodynamics, even if histamine levels remain elevated.[15]Corticosteroids can maintain blood vessel integrity, protect endothelial cells, and prevent microcirculatory vasodilation caused by histamine.[15]

Quantitative Data Summary

Table 1: Effect of Mivacurium on Plasma Histamine Levels in Surgical Patients

Neuromuscular Blocking AgentDosePeak Increase in Plasma Histamine (at 1 min)
Mivacurium 0.2 mg/kg370%
Atracurium (B1203153) 0.6 mg/kg234%
Tubocurarine (B1210278) 0.5 mg/kg252%
Rocuronium 0.6 mg/kgNo significant change
Vecuronium 0.1 mg/kgNo significant change
Data adapted from a study in surgical patients, which provides a comparative perspective on histamine release.[9]

Table 2: Hemodynamic Effects of Mivacurium in Anesthetized Dogs

Mivacurium Dose (mg/kg)Onset to 100% Neuromuscular Blockade (minutes)Duration of Measurable Blockade (minutes)Hemodynamic Changes (Heart Rate, Blood Pressure)
0.01 3.92 ± 1.7033.72 ± 12.73No significant differences observed
0.02 2.42 ± 0.5365.38 ± 12.82No significant differences observed
0.05 1.63 ± 0.25151.0 ± 38.50No significant differences observed
Data from a study in healthy Labrador Retrievers anesthetized with halothane (B1672932).[16]

Experimental Protocols

Protocol 1: In Vivo Measurement of Plasma Histamine Levels

Objective: To quantify the systemic histamine release in response to mivacurium administration.

Animal Model: Species such as dogs or rats are commonly used.[17][18]

Methodology:

  • Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Establish intravenous access for drug administration and blood sampling.

  • Baseline Sampling: Collect a pre-dose blood sample into a pre-chilled tube containing EDTA.[18] This will serve as the baseline histamine level.

  • Mivacurium Administration: Administer the desired dose of this compound intravenously. Record the time of administration.

  • Post-Dose Sampling: Collect blood samples at specific time points after administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[18]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at a low temperature to separate the plasma.

  • Histamine Analysis: Measure the histamine concentration in the plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[18]

  • Data Analysis: Compare the post-dose histamine concentrations to the baseline level to determine the extent of histamine release.

Protocol 2: In Vitro Mast Cell Degranulation Assay

Objective: To assess the direct effect of mivacurium on mast cell degranulation.

Cell Model: Laboratory of Allergic Diseases 2 (LAD2) human mast cell line or primary mast cells.[1]

Methodology:

  • Cell Culture: Culture LAD2 cells under appropriate conditions.

  • Cell Stimulation: Suspend the mast cells in a suitable buffer (e.g., Tyrode's buffer). Add varying concentrations of this compound to the cell suspension. Include a positive control (e.g., a known secretagogue like substance P) and a negative control (buffer only).

  • Incubation: Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

  • Degranulation Measurement:

    • Histamine Release: Centrifuge the cell suspension to pellet the cells. Collect the supernatant and measure the histamine content using an ELISA or a solid-phase assay.[19][20]

    • β-Hexosaminidase Release: Alternatively, measure the activity of β-hexosaminidase, an enzyme co-released with histamine, in the supernatant using a colorimetric substrate.[2]

  • Data Analysis: Express the amount of mediator released as a percentage of the total cellular content (determined by lysing a separate aliquot of cells). This will show the dose-dependent effect of mivacurium on mast cell degranulation.[1]

Visualizations

Mivacurium_Histamine_Release_Pathway Mivacurium Mivacurium Chloride MRGPRX2 MRGPRX2 Receptor (on Mast Cell) Mivacurium->MRGPRX2 Binds to G_Protein G-Protein Activation MRGPRX2->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx Intracellular Ca²⁺ Influx IP3_DAG->Ca_Influx Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Histamine Histamine Release Degranulation->Histamine Effects Physiological Effects (Hypotension, Flushing) Histamine->Effects Causes Antihistamines Antihistamine Pre-treatment Antihistamines->Effects Blocks

Caption: Signaling pathway of mivacurium-induced histamine release.

Experimental_Workflow_InVivo Start Start: Anesthetized Animal Model Baseline 1. Collect Baseline Blood Sample Start->Baseline Administer 2. Administer Mivacurium (IV Bolus or Infusion) Baseline->Administer Monitor 3. Monitor Hemodynamics (BP, HR) Administer->Monitor Collect_Post 4. Collect Post-Dose Blood Samples at Time Points Administer->Collect_Post Process 5. Centrifuge & Separate Plasma Collect_Post->Process Analyze 6. Measure Histamine (ELISA) Process->Analyze End End: Compare to Baseline, Assess Histamine Release Analyze->End

Caption: In vivo experimental workflow for histamine measurement.

Experimental_Workflow_InVitro Start Start: Mast Cell Culture (e.g., LAD2) Stimulate 1. Stimulate Cells with Varying Mivacurium Doses Start->Stimulate Incubate 2. Incubate at 37°C Stimulate->Incubate Separate 3. Centrifuge to Pellet Cells Incubate->Separate Collect 4. Collect Supernatant Separate->Collect Measure 5. Measure Mediator Release (Histamine or β-Hexosaminidase) Collect->Measure Analyze 6. Calculate % Total Release vs. Control Measure->Analyze End End: Determine Dose-Response Relationship Analyze->End

Caption: In vitro mast cell degranulation assay workflow.

References

Technical Support Center: Reversing Mivacurium Chloride Blockade in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reversing mivacurium (B34715) chloride-induced neuromuscular blockade in a research setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of mivacurium chloride?

This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2][3] It functions as a competitive antagonist to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][4][5] By binding to these receptors without activating them, mivacurium prevents acetylcholine (ACh) from binding, thereby inhibiting muscle depolarization and contraction.[4] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[4] Mivacurium is metabolized by plasma cholinesterase, which contributes to its short duration of action.[3][4]

Q2: What are the primary agents used to reverse mivacurium blockade?

The primary agents for reversing mivacurium-induced neuromuscular blockade are acetylcholinesterase (AChE) inhibitors, such as neostigmine (B1678181) and edrophonium (B1671111).[6][7] These drugs work by inhibiting the enzyme that breaks down acetylcholine, thereby increasing the concentration of acetylcholine at the neuromuscular junction. This increased acetylcholine then competes with mivacurium at the nicotinic receptors, restoring neuromuscular transmission.

Q3: Is sugammadex (B611050) an effective reversal agent for mivacurium?

No, sugammadex is not effective for reversing neuromuscular blockade induced by mivacurium.[8] Sugammadex is a selective relaxant binding agent designed to encapsulate and inactivate steroidal neuromuscular blocking agents like rocuronium (B1662866) and vecuronium.[9][10] Mivacurium is a benzylisoquinolinium compound and does not fit into the cyclodextrin (B1172386) structure of sugammadex.[9]

Q4: How is the depth of neuromuscular blockade and the adequacy of its reversal monitored?

The most common method for monitoring neuromuscular function is through peripheral nerve stimulation, specifically using the Train-of-Four (TOF) pattern.[11][12] This involves delivering four supramaximal electrical stimuli to a peripheral nerve (e.g., the ulnar nerve) at a frequency of 2 Hz.[13][14] The muscular response, typically of the adductor pollicis muscle, is then observed or measured.[5] The degree of blockade is assessed by the number of twitches observed (TOF count) and the ratio of the fourth twitch's amplitude to the first (TOF ratio).[13][15] A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[15][16]

Troubleshooting Guide

Issue 1: Incomplete or Delayed Reversal of Mivacurium Blockade

  • Symptoms:

    • Fewer than four twitches observed on the TOF monitor after administration of a reversal agent.

    • A TOF ratio of less than 0.9.[15]

    • Observable signs of muscle weakness in the research animal, such as shallow breathing or a weak cough.[10]

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Inadequate Dose of Reversal Agent Administer an additional dose of the reversal agent. For neostigmine, the optimal dose is around 20 µg/kg, with no significant benefit from higher doses.[17] For edrophonium, doses of 0.3 mg/kg and higher have been shown to accelerate recovery.[16]
Deep Level of Blockade at Time of Reversal Neostigmine may be less effective at reversing a deep neuromuscular block.[18] Edrophonium has been shown to be effective in accelerating recovery from deeper blocks.[19] It is recommended to wait for some signs of spontaneous recovery (e.g., the return of the first or second twitch in the TOF) before administering a reversal agent.[16] Administering neostigmine during a very deep block may paradoxically prolong recovery.[9][20]
Individual Variation in Response Continue to monitor the animal closely with TOF stimulation. Provide supportive care, including mechanical ventilation if necessary, until adequate neuromuscular function returns.

Issue 2: Prolonged Neuromuscular Blockade After Mivacurium Administration

  • Symptoms:

    • Significantly extended duration of muscle paralysis beyond the expected 15-20 minutes.[2][21]

    • Absence of any twitches on the TOF monitor for an extended period.[21]

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Pseudocholinesterase Deficiency This is a genetic condition resulting in reduced activity of the enzyme that metabolizes mivacurium.[22][23] If suspected, the primary course of action is to continue mechanical ventilation and sedation until neuromuscular function spontaneously recovers.[22] Human cholinesterase can be administered to increase plasma cholinesterase activity and shorten the duration of the block.[21]
Drug Interactions Certain drugs can potentiate the effects of mivacurium, including some inhalation anesthetics (e.g., sevoflurane), antibiotics (e.g., aminoglycosides), and antiarrhythmics.[21][24] Review all concurrently administered medications. If a potentiating agent is identified, its administration should be discontinued (B1498344) if possible.
Hypothermia Low body temperature can prolong the duration of action of neuromuscular blocking agents. Maintain the animal's core body temperature within the normal physiological range.

Quantitative Data Summary

Table 1: Dose-Response of Neostigmine for Mivacurium Reversal

Neostigmine DoseTime to TOF Ratio > 0.70 (minutes)
Placebo17.0 +/- 5.1[17]
10 µg/kg14.6 +/- 4.2[17]
20 µg/kg11.4 +/- 3.0[17]
40 µg/kg11.4 +/- 3.5[17]

Table 2: Dose-Response of Edrophonium for Mivacurium Reversal

Edrophonium DoseTime to TOF Ratio > 0.7 (minutes)
Placebo13.5 +/- 2.6[25]
0.125 mg/kg9.2 +/- 2.6[25]
0.25 mg/kgNo significant additional benefit over 0.125 mg/kg[25]
0.5 mg/kgNo significant additional benefit over 0.125 mg/kg[25]

Table 3: Comparative Reversal Times for Mivacurium Blockade

Reversal AgentTime Saved to TOF Ratio > 0.7 (minutes)
Neostigmine~5-6 minutes[26]
Edrophonium~6-7 minutes[26]

Experimental Protocols

Protocol 1: Monitoring Mivacurium-Induced Neuromuscular Blockade and Reversal Using Train-of-Four (TOF) Stimulation

  • Animal Preparation:

    • Anesthetize the research animal according to your approved institutional protocol.

    • Place stimulating electrodes over a peripheral nerve, such as the ulnar nerve. Place recording electrodes over the corresponding muscle, for instance, the adductor pollicis.

  • Baseline Measurement:

    • Before administering mivacurium, determine the supramaximal stimulus intensity. This is the lowest current that produces a maximal muscle twitch response.

  • Induction of Blockade:

    • Administer this compound intravenously.

    • Begin TOF stimulation (four supramaximal stimuli at 2 Hz every 15 seconds).

  • Monitoring the Block:

    • Observe the number of twitches (TOF count). As the block deepens, the number of twitches will decrease from four to zero.[13]

    • If using a quantitative monitor, record the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first).

  • Administration of Reversal Agent:

    • Once the desired level of blockade has been maintained for the experimental duration, a reversal agent can be administered. It is generally recommended to wait for the reappearance of at least the first or second twitch (T1 or T2) before administering neostigmine or edrophonium.

  • Monitoring Reversal:

    • Continue TOF monitoring.

    • Observe the return of the four twitches and the gradual increase in the TOF ratio.

    • Adequate reversal is typically defined as a TOF ratio of 0.9 or greater.[15]

Visualizations

Mivacurium_Mechanism_of_Action cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release causes ACh_in_cleft ACh ACh_Release->ACh_in_cleft releases nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR binds to Mivacurium_in_cleft Mivacurium Mivacurium_in_cleft->nAChR competitively binds to and blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction activates No_Contraction Blockade of Contraction nAChR->No_Contraction prevents activation

Caption: Mechanism of this compound at the neuromuscular junction.

Mivacurium_Reversal_Mechanism cluster_synapse Neuromuscular Junction cluster_outcome Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE is broken down by nAChR Nicotinic ACh Receptor ACh->nAChR binds to and activates Neostigmine Neostigmine / Edrophonium Neostigmine->AChE inhibits Reversal Reversal of Blockade nAChR->Reversal leads to Mivacurium Mivacurium Mivacurium->nAChR is displaced from

Caption: Reversal of mivacurium blockade by acetylcholinesterase inhibitors.

Experimental_Workflow Start Start Experiment Anesthetize Anesthetize Animal Start->Anesthetize Place_Electrodes Place TOF Electrodes Anesthetize->Place_Electrodes Baseline_TOF Establish Baseline TOF Place_Electrodes->Baseline_TOF Administer_Mivacurium Administer Mivacurium Baseline_TOF->Administer_Mivacurium Monitor_Block Monitor Blockade with TOF Administer_Mivacurium->Monitor_Block Administer_Reversal Administer Reversal Agent (e.g., Neostigmine) Monitor_Block->Administer_Reversal Monitor_Recovery Monitor Recovery with TOF Administer_Reversal->Monitor_Recovery Adequate_Recovery Adequate Recovery? (TOF Ratio >= 0.9) Monitor_Recovery->Adequate_Recovery Adequate_Recovery->Monitor_Recovery No End End Experiment Adequate_Recovery->End Yes

Caption: Experimental workflow for mivacurium blockade and reversal.

References

Troubleshooting prolonged neuromuscular block with mivacurium chloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering prolonged neuromuscular block with mivacurium (B34715) chloride in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a significantly longer duration of neuromuscular block than expected in our in vitro preparation after applying mivacurium chloride. What are the potential causes?

A1: A prolonged neuromuscular block with mivacurium in an in vitro setting is most commonly associated with the enzymatic activity of butyrylcholinesterase (BChE), the enzyme responsible for its metabolism.[1][2] Here are the primary factors to investigate:

  • Low or Absent Butyrylcholinesterase (BChE) Activity: Mivacurium is metabolized by BChE.[1][3] If your in vitro system (e.g., plasma, serum, or tissue homogenate) has deficient or atypical BChE, the hydrolysis of mivacurium will be significantly slowed, leading to a prolonged effect.[4]

  • Inhibitors of BChE: The presence of other compounds in your experimental medium that inhibit BChE activity can also lead to reduced mivacurium metabolism.

  • Incorrect Mivacurium Concentration: An unexpectedly high concentration of mivacurium will naturally take longer to be metabolized and for its effect to dissipate. Verify your stock solution concentration and dilution calculations.

  • Experimental Temperature: Enzyme kinetics are temperature-dependent. Ensure your experimental setup is maintained at the intended physiological temperature (e.g., 37°C), as lower temperatures can slow down BChE activity.

  • pH of the Medium: The pH of your experimental buffer can influence both enzyme activity and the ionization state of mivacurium. Maintain a physiological pH (around 7.4) for optimal results.[5]

Q2: How can we test for Butyrylcholinesterase (BChE) activity in our samples?

A2: You can determine BChE activity in your plasma or serum samples using a spectrophotometric method, such as the modified Ellman's method.[4] This assay measures the hydrolysis of a substrate like S-butyrylthiocholine iodide by BChE.[4] A detailed protocol is provided in the "Experimental Protocols" section below. Commercial kits are also available for this purpose.[6][7]

Q3: Our in vitro system uses a purified or synthetic medium without plasma or serum. Could we still see prolonged mivacurium effects?

A3: Yes. In the absence of BChE, the metabolism of mivacurium will be minimal.[1][3] In such systems, the duration of the neuromuscular block will be primarily determined by the dissociation rate of mivacurium from the nicotinic acetylcholine (B1216132) receptors and its diffusion out of the synaptic cleft. This will result in a significantly prolonged effect compared to systems containing active BChE.

Q4: We've confirmed normal BChE activity, but the neuromuscular block is still prolonged. What other factors could be at play in our in vitro neuromuscular junction model (e.g., phrenic nerve-hemidiaphragm preparation)?

A4: If BChE activity is normal, consider these factors related to the neuromuscular junction itself:

  • Receptor Density and Subtype: Variations in the density or subtype of nicotinic acetylcholine receptors (nAChRs) in your preparation could influence the potency and duration of the mivacurium block.

  • Acetylcholinesterase (AChE) Inhibition: While mivacurium is not significantly metabolized by AChE, some experimental compounds or conditions might inhibit AChE.[1][3] This would increase the concentration of acetylcholine in the synaptic cleft, which could competitively overcome the mivacurium block, but an imbalance could lead to complex and unpredictable effects.

  • Health of the Tissue Preparation: A deteriorating or unhealthy tissue preparation (e.g., due to hypoxia or mechanical damage) may exhibit altered responses to neuromuscular blocking agents.

Q5: Can we reverse a prolonged mivacurium-induced neuromuscular block in our in vitro setup?

A5: Yes, the block can be antagonized by acetylcholinesterase inhibitors such as neostigmine (B1678181) or edrophonium.[8][9] These agents increase the concentration of acetylcholine at the neuromuscular junction, which then competes with mivacurium for binding to the nicotinic receptors, thereby restoring neuromuscular transmission. However, it's important to note that neostigmine can also inhibit BChE, which may paradoxically delay the metabolism of mivacurium and prolong the block, especially if administered when the block is profound.[8] Edrophonium may be a more suitable choice for reversal in some contexts.[8]

Quantitative Data

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Metabolism of this compound

ParameterValueConditionsSource
Hydrolysis Rate vs. Succinylcholine (B1214915) 88% of succinylcholine ratePurified human plasma cholinesterase, pH 7.4, 37°C, 5 µM substrate[5]
Michaelis-Menten Constant (Km) 245 µmol/LPooled human plasma[3]
Maximum Velocity (Vmax) 50 U/LPooled human plasma[3]

Table 2: Potency of this compound

ParameterValueExperimental SystemSource
ED50 42 µg/kgIn vivo (human), mechanomyography[10]
ED95 86 µg/kgIn vivo (human), mechanomyography[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuromuscular Blockade using the Phrenic Nerve-Hemidiaphragm Preparation

This protocol describes a classic method for studying the effects of neuromuscular blocking agents on synaptic transmission.

Materials:

  • Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • This compound stock solution

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection tools

  • Organ bath with stimulating and recording electrodes

  • Force transducer and data acquisition system

Methodology:

  • Preparation of the Tissue:

    • Humanely euthanize a rat according to approved institutional protocols.

    • Carefully dissect out the phrenic nerve and hemidiaphragm.

    • Mount the preparation in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen gas and maintained at 37°C.

    • Attach the tendon of the diaphragm to a force transducer.

  • Stimulation and Recording:

    • Place the phrenic nerve on stimulating electrodes.

    • Apply supramaximal electrical stimuli (e.g., 0.1 Hz single twitches) to elicit muscle contractions.

    • Record the baseline contractile force for a stabilization period (e.g., 20-30 minutes).

  • Application of Mivacurium:

    • Add this compound to the organ bath to achieve the desired final concentration.

    • Record the resulting depression of the twitch response over time. The percentage of block is calculated relative to the baseline contractile force.

  • Data Analysis:

    • Determine the onset of action, time to maximum block, and duration of action (e.g., time to 25%, 50%, and 75% recovery of baseline twitch height).

    • To determine IC50, generate a concentration-response curve by applying a range of mivacurium concentrations.

Protocol 2: Determination of Butyrylcholinesterase (BChE) Activity (Modified Ellman's Method)

This spectrophotometric assay is used to quantify BChE activity in biological samples like plasma or serum.[4]

Materials:

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • S-butyrylthiocholine iodide (BTC) substrate solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Methodology:

  • Sample Preparation:

    • Prepare serial dilutions of the plasma or serum sample in phosphate buffer. A 400-fold dilution is often optimal.[4]

  • Assay Procedure:

    • To each well of a 96-well plate, add the diluted sample.

    • Add DTNB solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for the reaction of DTNB with any free sulfhydryl groups in the sample.[4]

    • Initiate the enzymatic reaction by adding the BTC substrate solution.

    • Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (kinetic read).

  • Data Analysis:

    • The rate of change in absorbance is proportional to the BChE activity.

    • Calculate the BChE activity in units/L using the molar extinction coefficient of the product (TNB).

Visualizations

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx ACh_Vesicle ACh Vesicle Ca_Influx->ACh_Vesicle triggers fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh BChE Butyrylcholinesterase (BChE) ACh->BChE hydrolysis AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds & activates Mivacurium Mivacurium Mivacurium->BChE hydrolysis Mivacurium->nAChR binds & blocks Depolarization Depolarization nAChR->Depolarization Na⁺ influx Contraction Muscle Contraction Depolarization->Contraction

Caption: Signaling pathway at the neuromuscular junction and the mechanism of action of mivacurium.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_troubleshooting Troubleshooting Dissect Dissect Phrenic Nerve- Hemidiaphragm Mount Mount in Organ Bath Dissect->Mount Stabilize Stabilize & Record Baseline Mount->Stabilize Add_Mivacurium Add this compound Stabilize->Add_Mivacurium Record_Block Record Neuromuscular Block Add_Mivacurium->Record_Block Prolonged_Block Prolonged Block Observed? Record_Block->Prolonged_Block Check_BChE Check BChE Activity Prolonged_Block->Check_BChE Yes Data_Analysis Analyze Data Prolonged_Block->Data_Analysis No Check_Concentration Verify Mivacurium Concentration Check_BChE->Check_Concentration Check_Temp_pH Check Temperature & pH Check_Concentration->Check_Temp_pH Assess_Reversal Assess Reversal with Neostigmine Check_Temp_pH->Assess_Reversal Assess_Reversal->Data_Analysis

Caption: Troubleshooting workflow for prolonged neuromuscular block with mivacurium in vitro.

References

Impact of plasma cholinesterase activity on mivacurium chloride efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of plasma cholinesterase activity on the in vitro efficacy of mivacurium (B34715) chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mivacurium chloride metabolism in vitro?

A1: this compound is primarily metabolized through hydrolysis by plasma cholinesterase, specifically butyrylcholinesterase (BChE).[1][2] Acetylcholinesterase (AChE) plays a minimal role in its metabolism.[1][2] The hydrolysis of mivacurium in plasma follows first-order kinetics.[1]

Q2: How does the in vitro hydrolysis rate of mivacurium compare to that of succinylcholine (B1214915)?

A2: The in vitro hydrolysis rate of mivacurium by purified human plasma cholinesterase is approximately 70-88% of the rate of succinylcholine at a pH of 7.4 and a temperature of 37°C.[3][4]

Q3: What are the kinetic parameters for mivacurium metabolism in human plasma?

A3: The Michaelis-Menten constant (Km) for mivacurium metabolism in human plasma is 245 µmol/L, and the maximum velocity (Vmax) is 50 U/L.[1] For comparison, the Km for succinylcholine is 37 µmol/L, and the Vmax is 74 U/L.[1]

Q4: My in vitro experiment shows a significantly prolonged effect of mivacurium. What could be the cause?

A4: A significantly prolonged effect of mivacurium in vitro is most likely due to low or deficient plasma cholinesterase activity in the plasma sample being used.[5][6] This can be due to genetic variants of the butyrylcholinesterase enzyme (e.g., homozygous for the atypical gene) which lead to extremely reduced metabolic capacity.[6][7][8] The presence of cholinesterase inhibitors in the experimental setup could also lead to this observation.[9]

Q5: Are the different stereoisomers of mivacurium metabolized at the same rate?

A5: No, the stereoisomers of mivacurium are metabolized at different rates. The cis-trans and trans-trans isomers are potent neuromuscular blocking agents and are rapidly hydrolyzed, with in vitro half-lives of less than 2 minutes.[10] The cis-cis isomer is significantly less potent and has a much longer in vitro half-life of 276 minutes.[10]

Q6: Can neostigmine (B1678181) be used to reverse mivacurium's effect in vitro?

A6: In in vitro preparations, neostigmine, an anticholinesterase, is an incomplete reversal agent for mivacurium-induced paralysis.[11] Exogenous human plasma cholinesterase is more effective at reversing the effects of mivacurium in vitro.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in mivacurium efficacy between plasma samples. Differences in plasma cholinesterase activity among plasma donors.Measure and normalize the plasma cholinesterase activity for each plasma sample before initiating the experiment. Consider pooling plasma from multiple donors to average out individual variations.
Mivacurium shows little to no degradation over the experimental time course. The plasma used may have a deficient or atypical cholinesterase phenotype. Alternatively, the experimental buffer may contain substances that inhibit cholinesterase activity.Test the plasma for cholinesterase activity using a standard assay. If activity is low, use a different plasma source. Ensure all reagents and buffers are free from cholinesterase inhibitors.
Unexpectedly rapid degradation of mivacurium. Higher than average plasma cholinesterase activity in the sample.Quantify the cholinesterase activity to correlate it with the degradation rate. Adjust experimental parameters if necessary.
Inconsistent results when using different lots of pooled plasma. Lot-to-lot variability in plasma cholinesterase activity.Always qualify a new lot of pooled plasma by measuring its cholinesterase activity to ensure consistency with previous experiments.

Quantitative Data Summary

Table 1: In Vitro Hydrolysis and Kinetic Parameters of Mivacurium in Human Plasma

ParameterThis compoundSuccinylcholineReference
Relative Hydrolysis Rate ~70-88% of Succinylcholine100%[3][4]
Michaelis-Menten Constant (Km) 245 µmol/L37 µmol/L[1]
Maximum Velocity (Vmax) 50 U/L74 U/L[1]

Table 2: In Vitro Half-lives of Mivacurium Stereoisomers

StereoisomerIn Vitro Half-lifeReference
cis-trans < 2 minutes[10]
trans-trans < 2 minutes[10]
cis-cis 276 minutes[10]

Experimental Protocols

Measurement of Plasma Cholinesterase Activity (Electrometric Method)

This protocol is a modification of the Michel method.

Materials:

Procedure:

  • Prepare reaction mixtures containing the plasma sample and barbital phosphate buffer.

  • Measure the initial pH of the reaction mixture (pH1) using a calibrated pH meter.

  • Incubate the reaction mixtures at 37°C for 20 minutes.

  • Add 0.1 mL of 75 mmol/L acetylcholine iodide to initiate the reaction.

  • Continue incubation at 37°C for a defined period (e.g., 60 minutes).

  • Measure the final pH of the reaction mixture (pH2).

  • A blank reaction containing only water and buffer should be run in parallel.

  • Calculate the cholinesterase activity based on the change in pH over time (ΔpH/hour).

In Vitro Metabolism of this compound

This protocol outlines a general procedure to assess the metabolic stability of mivacurium in plasma.

Materials:

  • Human plasma

  • This compound solution of known concentration

  • Incubator or water bath (37°C)

  • High-Pressure Liquid Chromatography (HPLC) system

  • Quenching solution (e.g., acetonitrile)

Procedure:

  • Pre-warm the human plasma to 37°C.

  • Spike the plasma with this compound to achieve the desired initial concentration.

  • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the plasma-mivacurium mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a quenching solution.

  • Process the samples for analysis (e.g., protein precipitation, centrifugation).

  • Analyze the concentration of the remaining mivacurium isomers in the supernatant using a validated HPLC method.

  • Determine the rate of hydrolysis and the half-life of mivacurium.

Visualizations

Mivacurium_Metabolism_Workflow Mivacurium This compound (cis-trans, trans-trans, cis-cis isomers) BChE Butyrylcholinesterase (BChE) (Plasma Cholinesterase) Mivacurium->BChE Hydrolysis Plasma Human Plasma Plasma->BChE Contains Metabolites Inactive Metabolites BChE->Metabolites

Caption: Workflow of this compound Metabolism in Human Plasma.

Troubleshooting_Logic Start Start: In Vitro Experiment with Mivacurium Observe Observe Prolonged Mivacurium Efficacy Start->Observe Check_ChE Measure Plasma Cholinesterase (ChE) Activity Observe->Check_ChE Low_Activity Low or Deficient ChE Activity Check_ChE->Low_Activity If Low Normal_Activity Normal ChE Activity Check_ChE->Normal_Activity If Normal Action_Source Action: Source New Plasma with Normal ChE Activity Low_Activity->Action_Source Action_Inhibitors Action: Check for Cholinesterase Inhibitors in Experimental Setup Normal_Activity->Action_Inhibitors

Caption: Troubleshooting Logic for Prolonged Mivacurium Efficacy.

References

Technical Support Center: Mivacurium Chloride in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of mivacurium (B34715) chloride in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the stability and degradation of mivacurium chloride in in-vitro environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

In the body, this compound is primarily broken down by enzymatic hydrolysis, a reaction facilitated by the enzyme plasma cholinesterase (also known as butyrylcholinesterase) found in the blood.[1][2][3] This process is very rapid, which accounts for the drug's short duration of action in clinical settings.[4][5] However, in a standard cell culture environment, which lacks significant amounts of plasma cholinesterase, the primary degradation pathway is expected to be non-enzymatic chemical hydrolysis of its ester bonds.[6][7]

Q2: How stable is this compound in aqueous solutions and cell culture media?

Q3: My experimental results with this compound are inconsistent. Could this be due to compound instability?

Yes, inconsistent results are a common sign of compound instability in cell culture.[10] If this compound degrades over the course of your experiment, the effective concentration of the active compound will decrease, leading to variability in your results. It is highly recommended to perform a stability study of this compound in your specific cell culture medium and under your experimental conditions.

Q4: What are the degradation products of this compound?

The hydrolysis of this compound breaks down the molecule into a quaternary alcohol and a quaternary monoester metabolite.[11] These metabolites are considered to have significantly less neuromuscular blocking activity than the parent compound.[12]

Q5: How can I monitor the concentration of this compound in my cell culture medium?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS) can be used to quantify the concentration of this compound and its isomers in biological fluids and, by extension, in cell culture media.[6] These methods are sensitive and specific, allowing for the accurate determination of the parent compound's concentration over time.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell culture experiments.

Symptom Possible Cause Troubleshooting Steps & Solutions
Inconsistent or weaker-than-expected biological effects Degradation of this compound: The compound may be hydrolyzing in the culture medium, leading to a lower effective concentration.1. Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium at 37°C. (See Experimental Protocols section). 2. Prepare Fresh Solutions: Make fresh stock solutions of this compound for each experiment. 3. Minimize Incubation Time: If the compound is found to be unstable, design experiments with shorter incubation times. 4. Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals based on its determined stability.
Precipitate forms in the cell culture medium after adding this compound Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the medium.1. Lower the Concentration: Test a lower concentration of this compound. 2. Optimize Solvent and Dilution: Ensure the initial stock solution in a solvent like DMSO or water is fully dissolved before further dilution into the cell culture medium. Perform the final dilution in pre-warmed medium and mix thoroughly.[13] 3. Solubility Test: Perform a solubility test of this compound in your cell culture medium at the desired concentrations before conducting your experiment.
Change in the color of the cell culture medium pH Shift: The addition of the this compound stock solution (which may be acidic or basic) could have altered the pH of the medium, causing a color change in the pH indicator (e.g., phenol (B47542) red).1. Check the pH: Measure the pH of the cell culture medium after adding this compound. 2. Buffer the Medium: If there is a significant pH shift, you may need to adjust the pH or use a medium with a stronger buffering capacity. 3. Use a Dilute Stock: Prepare a more dilute stock solution to minimize the volume of solvent added to the medium.

Quantitative Data Summary

While specific degradation kinetics in cell culture media are not extensively published, the following table summarizes key properties of this compound.

Parameter Value / Description Reference(s)
Molecular Formula C₅₈H₈₀Cl₂N₂O₁₄[14]
Molecular Weight 1100.17 g/mol [13]
Primary In Vivo Metabolism Enzymatic hydrolysis by plasma cholinesterase[1][2][3]
Stereoisomers A mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[6][15]
Solubility Soluble in water and DMSO.[13][14][16]
Storage of Powder -20°C for up to 3 years.[16]
Storage of Stock Solutions 1 year at -80°C in solvent; 1 month at -20°C in solvent. Aliquot to avoid repeated freeze-thaw cycles.[16]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the degradation rate of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • Sterile DMSO or water for stock solution preparation

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Analytical equipment for quantification (e.g., HPLC-UV/fluorescence or LC-MS/MS)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • -80°C freezer

Procedure:

  • Prepare Stock Solution: Aseptically prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO or water.

  • Spike the Medium: In a sterile environment, dilute the this compound stock solution into pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the mivacurium-spiked medium into sterile tubes or wells of a multi-well plate. Place the samples in a 37°C, 5% CO₂ incubator.

  • Time-Point Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the medium.

  • Quench the Reaction: Immediately mix the collected aliquot with a quenching solution (e.g., a 1:3 ratio of medium to ice-cold acetonitrile) to stop any further degradation.

  • Storage: Store the quenched samples at -80°C until analysis.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC or LC-MS/MS) to determine the concentration of the parent this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound in the cell culture medium.

Visualizations

Mivacurium_Degradation_Pathway Mivacurium This compound (Diester) Hydrolysis Hydrolysis (Chemical or Enzymatic) Mivacurium->Hydrolysis Ester Linkage Cleavage Metabolites Inactive Metabolites (Monoester and Alcohol) Hydrolysis->Metabolites

Caption: Simplified degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Mivacurium Stock Solution Spike Spike into Pre-warmed Cell Culture Medium Stock->Spike Incubate Incubate at 37°C, 5% CO₂ Spike->Incubate Sample Collect Samples at Time Points (t=0, 2, 4...) Incubate->Sample Quench Quench Degradation (e.g., with Acetonitrile) Sample->Quench Store Store Samples at -80°C Quench->Store Analyze Quantify Mivacurium (HPLC or LC-MS/MS) Store->Analyze Data Calculate Degradation Kinetics and Half-life Analyze->Data Troubleshooting_Logic Start Inconsistent Experimental Results with Mivacurium Check1 Is the compound degrading? Start->Check1 Action1 Perform Stability Study (See Protocol) Check1->Action1 Yes Check2 Is there precipitation? Check1->Check2 No End Consistent Results Action1->End Action2 Lower Concentration & Optimize Solubilization Check2->Action2 Yes Check3 Is the medium color changing? Check2->Check3 No Action2->End Action3 Check and Adjust pH Check3->Action3 Yes Check3->End No Action3->End

References

Adjusting mivacurium chloride concentration for temperature changes in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using mivacurium (B34715) chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for mivacurium chloride injection?

A1: this compound injection should be stored at room temperature, between 15°C to 25°C (59°F to 77°F).[1][2] It is crucial to avoid freezing the solution and to protect it from direct ultraviolet light.[1]

Q2: How does temperature affect the stability and activity of this compound in an experimental solution?

A2: this compound's stability and activity are significantly influenced by temperature primarily because its degradation is dependent on enzymatic hydrolysis by plasma cholinesterase.[3][4][5] The activity of plasma cholinesterase is temperature-dependent. Therefore, fluctuations in experimental temperature will alter the rate at which mivacurium is metabolized, leading to variability in its effective concentration and the duration of its neuromuscular blocking effect. For consistent and reproducible results, maintaining a stable, physiological temperature is critical. One in vitro study noted that the hydrolysis of mivacurium by human plasma cholinesterase was conducted at 37°C.[3]

Q3: Can I adjust the concentration of this compound to compensate for different experimental temperatures?

A3: Currently, there are no established guidelines or validated formulas for adjusting this compound concentration to compensate for changes in experimental temperature. The relationship between temperature, plasma cholinesterase activity, and the effective concentration of mivacurium is complex. The recommended best practice is to maintain a constant and controlled temperature throughout your experiment to ensure the reliability of your results.

Q4: What solutions are compatible with this compound for dilution?

A4: this compound injection is compatible with several standard intravenous solutions. When diluted to a concentration of 0.5 mg/mL, it is physically and chemically stable for up to 24 hours at 5°C to 25°C (41°F to 77°F) in the following solutions:[1][6]

  • 5% Dextrose Injection, USP

  • 0.9% Sodium Chloride Injection, USP

  • 5% Dextrose and 0.9% Sodium Chloride Injection, USP

  • Lactated Ringer's Injection, USP

  • 5% Dextrose in Lactated Ringer's Injection

Q5: What substances are incompatible with this compound?

A5: this compound is not compatible with alkaline solutions that have a pH greater than 8.5, such as barbiturate (B1230296) solutions.[6] Mixing with such solutions can lead to precipitation or degradation of the compound. The pH of the this compound injection is between 3.5 and 5.0.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Variability in experimental results (e.g., inconsistent onset or duration of neuromuscular blockade) Temperature fluctuations in the experimental setup.Ensure a stable and consistent temperature is maintained. Use a temperature-controlled environment or water bath.
Inconsistent dilution or preparation of the mivacurium solution.Follow a standardized protocol for solution preparation. Prepare fresh dilutions for each experiment and use within 24 hours.[1][6][7]
Degradation of the stock solution.Always check the expiration date and store the stock solution according to the manufacturer's recommendations (room temperature, protected from light).[1][2] Do not use if the solution is not clear and colorless.[1][7]
Precipitate formation in the experimental solution Incompatibility with other reagents or solutions.Ensure all components of your experimental buffer are compatible with this compound. Avoid alkaline solutions.[6]
Supersaturation of the solution.Ensure proper dissolution and mixing when preparing the solution.
Reduced or no effect of this compound Inactivation of the compound.Avoid exposure to high temperatures or direct UV light.[1] Ensure the pH of the experimental medium is not highly alkaline.[6]
Insufficient concentration.Re-evaluate the calculated dose and dilution. Consider that the cis-cis isomer of mivacurium has about one-tenth the neuromuscular blocking potency of the other two stereoisomers.[2][5][8]

Experimental Protocols

Preparation of a 0.5 mg/mL this compound Solution

This protocol describes the dilution of a standard 2 mg/mL this compound injection to a working concentration of 0.5 mg/mL.

Materials:

  • This compound Injection (2 mg/mL)

  • Compatible diluent (e.g., 0.9% Sodium Chloride Injection, USP)

  • Sterile PVC bag or container

  • Sterile syringes and needles

  • Aseptic work area (e.g., laminar flow hood)

Procedure:

  • Using aseptic techniques, withdraw the required volume of this compound (2 mg/mL) from the vial.

  • Add the withdrawn this compound to the sterile PVC bag containing the appropriate volume of the compatible diluent to achieve a final concentration of 0.5 mg/mL.

  • Gently mix the solution.

  • Visually inspect the diluted solution for any particulate matter or discoloration. Do not use if the solution is not clear and colorless.[1][7]

  • The diluted solution is stable for up to 24 hours when stored at 5°C to 25°C (41°F to 77°F).[1][6]

Visualizations

experimental_workflow Experimental Workflow for this compound Application prep Prepare 0.5 mg/mL Mivacurium Solution temp Equilibrate Experimental System to Desired Temperature prep->temp admin Administer this compound temp->admin monitor Monitor Neuromuscular Blockade admin->monitor record Record Data (Onset, Duration, etc.) monitor->record analyze Analyze Results record->analyze

Caption: A flowchart of the experimental workflow for using this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? temp Temperature Stable? start->temp solution Solution Prepared Correctly? temp->solution Yes fix_temp Action: Stabilize Temperature temp->fix_temp No storage Stock Stored Properly? solution->storage Yes fix_solution Action: Prepare Fresh Solution solution->fix_solution No fix_storage Action: Check Stock Integrity storage->fix_storage No ok Re-run Experiment storage->ok Yes fix_temp->ok fix_solution->ok fix_storage->ok

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Preventing tachyphylaxis with continuous mivacurium chloride infusion in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the prevention of tachyphylaxis with continuous mivacurium (B34715) chloride infusion in vitro.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of mivacurium infusion?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the context of continuous mivacurium infusion in vitro, it manifests as a diminished neuromuscular blocking effect over time, requiring progressively higher concentrations of mivacurium to achieve the same level of muscle paralysis or receptor blockade. This is distinct from tolerance, which develops over a longer period.

Q2: What is the likely molecular mechanism behind mivacurium-induced tachyphylaxis in vitro?

A2: The primary mechanism is believed to be the desensitization of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] Although mivacurium is a competitive antagonist, prolonged exposure can stabilize the receptor in a desensitized, non-functional state, rendering it unresponsive to both the antagonist and the agonist (acetylcholine).[1][2]

Q3: How can I prevent or mitigate mivacurium-induced tachyphylaxis in my in vitro experiments?

A3: A promising, though still largely experimental, approach is the co-administration of a positive allosteric modulator (PAM) of nAChRs.[1][3] PAMs bind to a site on the nAChR distinct from the acetylcholine binding site and can help to stabilize the receptor in a state that is more responsive to agonists and potentially less prone to desensitization by antagonists.[1][3] Intermittent dosing schedules, as opposed to continuous infusion, may also be explored to allow for receptor resensitization.

Q4: What in vitro models are suitable for studying mivacurium-induced tachyphylaxis?

A4: Two primary models are recommended:

  • Neuron-Myotube Co-culture: This model uses motor neurons and muscle cells, often derived from stem cells, to form functional neuromuscular junctions in a dish.[4][5] It allows for high-throughput screening and detailed mechanistic studies.

  • Phrenic Nerve-Hemidiaphragm Preparation: This is an ex vivo model that uses intact tissue from a rodent, providing a more physiologically relevant system for validating findings from cell-based assays.[6][7][8]

Q5: How can I quantify the degree of neuromuscular blockade and tachyphylaxis in my in vitro model?

A5: Quantification can be achieved through several methods:

  • Measurement of Muscle Contraction: In functional NMJ models, the force or frequency of muscle contractions in response to nerve stimulation can be measured. A decrease in contraction amplitude over time with continuous mivacurium infusion indicates tachyphylaxis.

  • Electrophysiology: Patch-clamp techniques can be used on nAChR-expressing cells or muscle cells in a co-culture to measure the ion channel's response to acetylcholine.[9] A reduced current in response to acetylcholine after prolonged mivacurium exposure would quantify receptor desensitization.

Troubleshooting Guides

Issue 1: No observable neuromuscular blockade with initial mivacurium application.
Possible Cause Troubleshooting Step
Incorrect Mivacurium Concentration Verify the stock solution concentration and the final concentration in the assay. Prepare fresh dilutions.
Degraded Mivacurium Mivacurium solutions can degrade. Use freshly prepared solutions for each experiment.
Poorly Formed Neuromuscular Junctions (Co-culture model) Confirm the formation of functional NMJs using immunocytochemistry for pre- and post-synaptic markers (e.g., synaptophysin and α-bungarotoxin). Optimize co-culture conditions, including cell seeding density and maturation time.[5]
Nerve Damage during Dissection (Phrenic nerve-hemidiaphragm model) Ensure careful dissection of the phrenic nerve to avoid damage. Verify nerve integrity by observing muscle contraction upon electrical stimulation before adding mivacurium.[7][8]
Ineffective Nerve Stimulation Check the stimulator settings (frequency, amplitude, duration) and electrode placement. Ensure good contact between the electrodes and the nerve.[7]
Issue 2: High variability in the onset and degree of tachyphylaxis between experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Standardize all cell culture parameters, including media composition, temperature, CO2 levels, and passage number of cells.
Variability in NMJ Formation Implement stringent quality control for NMJ formation in co-culture models. Use a consistent seeding density and differentiation protocol.
Differences in Tissue Viability (Phrenic nerve-hemidiaphragm model) Use animals of a consistent age and weight. Minimize the time between tissue dissection and the start of the experiment. Ensure continuous oxygenation and temperature control of the organ bath.
Inconsistent Drug Application Use a perfusion system for precise and consistent delivery of mivacurium and any potential preventative agents.
Issue 3: Cell death observed during prolonged mivacurium infusion.
Possible Cause Troubleshooting Step
Cytotoxicity of Mivacurium at High Concentrations Perform a dose-response curve to determine the optimal concentration of mivacurium that provides effective blockade without causing significant cell death.
Nutrient Depletion or Waste Accumulation in Culture Medium For long-term experiments, use a microfluidic system or perform partial media changes to maintain a healthy cell environment.[4]
Excitotoxicity from Prolonged Depolarization (if applicable) While mivacurium is a non-depolarizing blocker, ensure that the experimental conditions do not inadvertently lead to prolonged depolarization from other sources.
General Culture Health Regularly assess cell viability using assays like MTT or Trypan Blue exclusion.[10][11][12]

Data Presentation

Table 1: Hypothetical Quantitative Data on Mivacurium-Induced Tachyphylaxis in a Neuron-Myotube Co-culture Model

Time (minutes)Mivacurium Concentration for 95% Blockade (µM)% Increase in Required Concentration
101.50%
302.140%
603.5133%
905.8287%
1208.2447%

Table 2: Hypothetical Effect of a Positive Allosteric Modulator (PAM) on Preventing Mivacurium-Induced Tachyphylaxis

Time (minutes)Mivacurium Concentration for 95% Blockade (µM) - No PAMMivacurium Concentration for 95% Blockade (µM) - With PAM% Prevention of Tachyphylaxis with PAM
101.51.46.7%
302.11.623.8%
603.51.848.6%
905.82.262.1%
1208.22.569.5%

Experimental Protocols

Protocol 1: In Vitro Neuromuscular Junction (NMJ) Co-culture Model for Tachyphylaxis Study
  • Cell Culture:

    • Culture human induced pluripotent stem cell (hiPSC)-derived motor neurons and myoblasts separately according to established protocols.

    • Plate myoblasts on a Matrigel-coated multi-well plate and differentiate into myotubes for 5-7 days.

    • Seed motor neurons onto the myotube culture.

    • Co-culture for 10-14 days to allow for the formation of functional NMJs.[4][5]

  • Induction of Tachyphylaxis:

    • Establish a baseline of neuromuscular activity by electrically stimulating the motor neurons and measuring myotube contraction frequency or amplitude via video microscopy and image analysis software.

    • Introduce a continuous infusion of mivacurium chloride at a concentration known to produce approximately 95% neuromuscular blockade.

    • Monitor the myotube contraction in response to nerve stimulation over a period of 2-4 hours.

    • Incrementally increase the mivacurium concentration as needed to maintain 95% blockade, recording the concentration at set time points.

  • Prevention of Tachyphylaxis:

    • In a parallel set of experiments, co-infuse a positive allosteric modulator (PAM) of nAChRs with the this compound.

    • Follow the same procedure as in step 2 to monitor neuromuscular activity and adjust the mivacurium concentration.

  • Data Analysis:

    • Plot the required mivacurium concentration to maintain 95% blockade over time for both the mivacurium-only and the mivacurium + PAM groups.

    • Calculate the percentage increase in the required mivacurium concentration at each time point to quantify tachyphylaxis.

    • Compare the two groups to determine the efficacy of the PAM in preventing tachyphylaxis.

Protocol 2: Patch-Clamp Electrophysiology for nAChR Desensitization
  • Cell Preparation:

    • Use a cell line stably expressing the adult muscle-type nAChR (α1)2β1δε subunits.

    • Plate cells on glass coverslips suitable for electrophysiological recording.

  • Recording Setup:

    • Use a whole-cell patch-clamp configuration.

    • The standard extracellular solution should contain (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.

    • The intracellular (pipette) solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, pH 7.2.

  • Experimental Procedure:

    • Establish a stable whole-cell recording.

    • Apply a brief pulse of acetylcholine (e.g., 100 µM for 2 seconds) to elicit a baseline inward current.

    • Wash the cell with the extracellular solution.

    • Perfuse the cell with a solution containing this compound for a prolonged period (e.g., 30 minutes).

    • After the mivacurium infusion, wash the cell again with the extracellular solution.

    • Apply the same brief pulse of acetylcholine to measure the post-infusion inward current.

    • A significant reduction in the post-infusion current amplitude compared to the baseline indicates receptor desensitization.

  • Prevention Study:

    • Repeat the experiment, but co-perfuse the this compound with a nAChR PAM.

    • Compare the degree of current reduction with and without the PAM to assess its ability to prevent desensitization.

Mandatory Visualizations

Tachyphylaxis_Signaling_Pathway cluster_0 Normal Neuromuscular Transmission cluster_1 Mivacurium-Induced Tachyphylaxis ACh Acetylcholine (ACh) nAChR_resting nAChR (Resting State) ACh->nAChR_resting Binds nAChR_open nAChR (Open State) nAChR_resting->nAChR_open Activates nAChR_desensitized nAChR (Desensitized State) nAChR_resting->nAChR_desensitized Leads to Depolarization Muscle Depolarization nAChR_open->Depolarization Na+ influx Contraction Muscle Contraction Depolarization->Contraction Mivacurium Continuous Mivacurium Infusion Mivacurium->nAChR_resting Prolonged Competitive Blockade No_Response No_Response nAChR_desensitized->No_Response No Response to ACh

Caption: Signaling pathway of mivacurium-induced tachyphylaxis.

Experimental_Workflow start Start: Prepare In Vitro Model (Co-culture or Phrenic Nerve Prep) baseline Establish Baseline Neuromuscular Activity start->baseline treatment Continuous Infusion baseline->treatment miva_only Mivacurium Only treatment->miva_only Group 1 miva_pam Mivacurium + PAM treatment->miva_pam Group 2 monitor Monitor Neuromuscular Blockade (Contraction or Electrophysiology) miva_only->monitor miva_pam->monitor adjust Adjust Mivacurium Concentration to Maintain 95% Blockade monitor->adjust record Record Data at Time Intervals adjust->record record->monitor Continue Monitoring analyze Analyze Data: Compare Concentration-Time Curves record->analyze After Experiment end End: Determine Tachyphylaxis and Prevention Efficacy analyze->end

Caption: Experimental workflow for studying mivacurium tachyphylaxis.

Troubleshooting_Logic start Problem: No Initial Blockade check_miva Verify Mivacurium Concentration & Freshness start->check_miva check_model Assess In Vitro Model Viability (NMJ Formation / Tissue Integrity) check_miva->check_model If OK check_stim Check Stimulation Parameters & Electrodes check_model->check_stim If OK resolve Problem Resolved check_stim->resolve If Issue Found & Fixed no_resolve Problem Persists: Re-evaluate entire setup check_stim->no_resolve If All OK

References

Overcoming resistance to mivacurium chloride in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with mivacurium (B34715) chloride in experimental models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for mivacurium chloride?

This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate of the neuromuscular junction.[1][3][4] By binding to these receptors without activating them, mivacurium prevents acetylcholine (ACh) from binding, thereby inhibiting muscle membrane depolarization and subsequent muscle contraction.[1][5] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[1] Mivacurium's short duration of action is due to its rapid hydrolysis and inactivation by plasma butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][3][4][6]

Q2: What are the primary mechanisms of resistance to mivacurium in experimental models?

Resistance to mivacurium, defined as a reduced response to a standard dose, primarily stems from pharmacodynamic changes at the neuromuscular junction. The most significant factor is the upregulation of acetylcholine receptors (AChRs) .[7][8] Pathological states such as denervation injuries, immobilization, thermal injury (burns), and chronic use of anticonvulsants can lead to a proliferation of AChRs, including immature receptors, outside of the neuromuscular junction.[8][9][10] This increased number of receptors necessitates a higher concentration of mivacurium to block a sufficient number to achieve neuromuscular blockade.[8]

Q3: What is the role of butyrylcholinesterase (BChE) in mivacurium's effects, and how does it relate to prolonged blockade?

Butyrylcholinesterase (BChE) is the enzyme responsible for the metabolic clearance of mivacurium.[11][12] A deficiency in BChE activity does not cause resistance but leads to a prolonged neuromuscular blockade , which can be misinterpreted as an unexpected experimental outcome. This deficiency impairs the body's ability to break down mivacurium, causing its effects to last much longer than usual.[13][14]

BChE deficiency can be:

  • Genetic: Caused by mutations in the BCHE gene, inherited as an autosomal recessive trait.[13][15][16] Individuals homozygous for an atypical variant are extremely sensitive to mivacurium.[3][17]

  • Acquired: Resulting from various conditions such as severe liver disease, malnutrition, pregnancy, major burns, and the presence of certain medications that inhibit BChE activity.[11][13][18]

Q4: Why do burn injury models often show a complex, divergent response to mivacurium?

Experimental models of major thermal injury exhibit a dual and seemingly contradictory response to mivacurium. This is due to two concurrent physiological changes:

  • Resistance (Prolonged Onset): Burn injuries trigger a significant upregulation of extrajunctional acetylcholine receptors, which creates resistance to non-depolarizing neuromuscular blockers, including mivacurium.[5][8][19][20] This leads to a longer onset time to achieve maximum twitch suppression.[5][19]

  • Increased Sensitivity (Prolonged Recovery): Burn patients also experience a decrease in plasma BChE activity, the enzyme that metabolizes mivacurium.[5][19][20][21] This reduced clearance leads to a markedly prolonged recovery time from the neuromuscular blockade.

Studies have shown that despite the decreased BChE activity, the resistance from receptor upregulation is the dominant factor affecting the onset of the block.[5][19]

Section 2: Troubleshooting Guide for Experimental Issues

Q5: Issue - Unexpectedly Prolonged Neuromuscular Blockade
  • Observation: Following a standard dose of mivacurium, the experimental subject fails to recover neuromuscular function within the expected timeframe (typically 95% recovery in 25-30 minutes).[17]

  • Probable Cause: Reduced or absent butyrylcholinesterase (BChE) activity.[22][23] The model may have a genetic deficiency (e.g., a specific strain of animal) or an acquired deficiency due to underlying experimental conditions (e.g., induced liver disease, malnutrition).

  • Troubleshooting Steps:

    • Maintain Support: Ensure the subject is fully supported with mechanical ventilation until neuromuscular function returns, as confirmed by a peripheral nerve stimulator.[22][24]

    • Measure BChE Activity: Collect a plasma or serum sample from the subject to perform a quantitative and qualitative analysis of BChE activity.[24] The "dibucaine number" is a common qualitative test to identify atypical enzyme variants.[18]

    • Genetic Screening: If a hereditary cause is suspected, perform DNA analysis to screen for mutations in the BCHE gene.[18][25]

    • Review Experimental Model: Assess if any aspect of the model (e.g., diet, co-administered drugs, induced pathology) could lead to acquired BChE deficiency.[13][16]

Q6: Issue - Requirement for Higher Doses to Achieve Blockade (Resistance)
  • Observation: Standard or even elevated doses of mivacurium fail to produce the desired 95% twitch suppression, or the onset time is significantly delayed.[9]

  • Probable Cause: Upregulation of acetylcholine receptors (AChRs) at the neuromuscular junction.[8]

  • Troubleshooting Steps:

    • Assess Model Condition: Check for conditions known to cause AChR upregulation. Is the animal model immobilized? Does it have an induced upper or lower motor neuron lesion? Has it been treated chronically with anticonvulsants like phenytoin (B1677684) or carbamazepine?[8][9][26]

    • Increase Dose Cautiously: Titrate the mivacurium dose upwards while carefully monitoring neuromuscular function with a nerve stimulator (e.g., Train-of-Four monitoring).[27]

    • Consider Alternative Agents: In models with known, significant AChR upregulation, a different class of neuromuscular blocker may be required for the experimental goals, though this may deviate from the original protocol.

    • Histological Confirmation: If feasible, immunohistochemical analysis of muscle tissue can be used to quantify AChR density and confirm upregulation.

Q7: Issue - High Inter-Subject Variability in Mivacurium Response
  • Observation: Within the same experimental group, there is a wide range of responses to a standardized dose of mivacurium, with some subjects showing resistance and others showing prolonged paralysis.

  • Probable Cause: Undiagnosed differences in BChE activity or phenotype within the experimental population.

  • Troubleshooting Steps:

    • Pre-Screening: Before administering mivacurium, screen all subjects for baseline plasma BChE activity. This allows for stratification of subjects into groups with normal, intermediate, and low enzyme activity, reducing variability in the final analysis.[28]

    • Standardize Conditions: Ensure all environmental and physiological parameters (temperature, acid-base status, electrolytes) are tightly controlled, as these can influence neuromuscular blockade.[17][26] Hypothermia and respiratory acidosis can potentiate and prolong the block.[26]

    • Review Co-Administered Drugs: Check for any interactions. Aminoglycoside antibiotics can potentiate the block, while chronic anticonvulsant use induces resistance.[10][26]

Section 3: Experimental Protocols and Data

Protocol 1: In Vivo Assessment of Neuromuscular Blockade

This protocol describes a general method for quantifying the pharmacodynamic effects of mivacurium in an anesthetized animal model.

  • Subject Preparation: Anesthetize the subject according to an approved institutional protocol. Maintain stable anesthesia, as many anesthetic agents can potentiate neuromuscular blockade.[10]

  • Nerve Stimulation: Isolate and place stimulating electrodes on a peripheral motor nerve (e.g., the ulnar nerve in larger animals or the sciatic nerve in rodents).

  • Muscle Response Measurement: Attach the corresponding muscle (e.g., adductor pollicis or tibialis anterior) to a force-displacement transducer to measure isometric twitch tension. Alternatively, use electromyography (EMG) to record the compound muscle action potential.

  • Baseline Measurement: Before drug administration, deliver supramaximal stimuli as single twitches or in a Train-of-Four (TOF) pattern to establish a stable baseline response.

  • Mivacurium Administration: Administer a bolus dose of mivacurium intravenously (e.g., 0.15-0.20 mg/kg).[2][19]

  • Data Recording: Continuously record the twitch response. Key parameters to measure include:[29][30]

    • Onset Time: Time from injection to maximum twitch depression.

    • Maximal Block (%): The greatest percentage of twitch height suppression from baseline.

    • Clinical Duration (T25): Time from injection until the twitch height recovers to 25% of baseline.

    • Recovery Index: Time for twitch height to recover from 25% to 75% of baseline.

Protocol 2: Measurement of Plasma Butyrylcholinesterase (BChE) Activity

This protocol outlines the principles for determining BChE activity in plasma samples, which is crucial for investigating prolonged blockade.

  • Sample Collection: Collect a whole blood sample in a heparinized tube. Centrifuge to separate the plasma and store at -80°C until analysis.

  • Assay Principle: The assay is typically a spectrophotometric method. A chromogenic substrate (e.g., butyrylthiocholine) is added to the plasma sample.

  • Enzymatic Reaction: BChE in the plasma hydrolyzes the substrate, releasing a product (e.g., thiocholine).

  • Detection: The product reacts with another reagent (e.g., DTNB [5,5'-dithio-bis-(2-nitrobenzoic acid)]) to produce a colored compound that can be measured over time with a spectrophotometer. The rate of color change is directly proportional to the BChE activity in the sample.

  • Qualitative Analysis (Dibucaine Number): To identify atypical BChE variants, the assay is run in parallel with and without the presence of a BChE inhibitor, dibucaine (B1670429). The percentage of inhibition caused by dibucaine is calculated. A low "dibucaine number" indicates the presence of an atypical, less functional enzyme variant.

Data Presentation: Mivacurium Pharmacodynamics in Burn Models

The following table summarizes typical findings from studies comparing the effects of mivacurium in burn subjects versus non-burn controls.

ParameterBurn GroupControl GroupImplication
Onset Time to Max Block Prolonged (e.g., 115 s)[5][19]Shorter (e.g., 90 s)[5][19]Resistance due to AChR upregulation
Time to 50% Recovery Prolonged (e.g., 41 min)[19]Shorter (e.g., 26 min)[19]Increased sensitivity due to low BChE
BChE Activity (IU/L) Decreased (e.g., ~1400)[19]Normal (e.g., ~2800)[19]Impaired drug metabolism

Section 4: Visualized Pathways and Workflows

Mivacurium_Mechanism cluster_NMJ Neuromuscular Junction cluster_Drug Pharmacological Intervention Nerve Motor Nerve Terminal ACh Acetylcholine (ACh) Nerve->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Muscle Muscle Fiber nAChR->Muscle Depolarizes Contraction Contraction Muscle->Contraction Mivacurium Mivacurium Mivacurium->nAChR Competitively Blocks BChE Butyrylcholinesterase (BChE) (in Plasma) Mivacurium->BChE Metabolized by Metabolites Inactive Metabolites BChE->Metabolites

Caption: Mivacurium's competitive antagonism at the nAChR and its metabolism by BChE.

Mivacurium_Resistance_Mechanisms cluster_PD Pharmacodynamic Changes cluster_PK Pharmacokinetic Changes Start Altered Mivacurium Response PD_Mech Mechanism: Upregulation of ACh Receptors Start->PD_Mech PK_Mech Mechanism: Decreased Butyrylcholinesterase (BChE) Activity Start->PK_Mech PD_Cause Causes: - Burn Injury - Immobilization - Denervation - Chronic Anticonvulsants PD_Cause->PD_Mech PD_Effect Observed Effect: RESISTANCE (Requires higher dose) PD_Mech->PD_Effect PK_Cause Causes: - Genetic Variants (BCHE gene) - Acquired (Liver disease, etc.) PK_Cause->PK_Mech PK_Effect Observed Effect: PROLONGED BLOCKADE (Increased sensitivity) PK_Mech->PK_Effect

Caption: Key pathways leading to mivacurium resistance or prolonged blockade.

Troubleshooting_Workflow Start Unexpected Mivacurium Response Observed Decision What is the primary observation? Start->Decision Prolonged Prolonged Blockade / Increased Sensitivity Decision->Prolonged Longer Duration Resistance Resistance / Requires Higher Dose Decision->Resistance Less Effective Hypo_BChE Hypothesis: Low BChE Activity Prolonged->Hypo_BChE Action_BChE Action: 1. Measure Plasma BChE Activity 2. Screen for BCHE gene variants Hypo_BChE->Action_BChE Hypo_AChR Hypothesis: AChR Upregulation Resistance->Hypo_AChR Action_AChR Action: 1. Review model for causes (burns, immobilization) 2. Titrate dose with monitoring Hypo_AChR->Action_AChR

Caption: A logical workflow for troubleshooting unexpected results in mivacurium experiments.

References

Validation & Comparative

A Comparative Analysis of Mivacurium Chloride and Succinylcholine in Rodent Respiratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuromuscular blocking agents mivacurium (B34715) chloride and succinylcholine (B1214915), with a specific focus on their application in rodent respiratory research. The information presented herein is intended to assist researchers in selecting the appropriate agent for their experimental needs by providing a detailed overview of their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and potential side effects. While direct comparative studies on respiratory parameters in rodents are limited, this guide synthesizes available clinical and preclinical data to offer a comprehensive overview.

Executive Summary

Mivacurium chloride and succinylcholine are both short-acting neuromuscular blocking agents (NMBAs) used to induce muscle relaxation. However, they differ significantly in their mechanism of action, which in turn influences their onset, duration, and side effect profile. Succinylcholine, a depolarizing agent, offers a rapid onset and very short duration of action, making it suitable for brief procedures requiring immediate muscle relaxation. In contrast, this compound is a non-depolarizing agent with a slightly slower onset but a short to intermediate duration of action, offering a different profile of muscle relaxation and recovery.

Mechanism of Action

Succinylcholine is a depolarizing neuromuscular blocking agent. It acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate.[1] Its binding to these receptors causes initial muscle fasciculations, followed by a persistent depolarization that leads to receptor desensitization and muscle paralysis. This is often referred to as a Phase I block.

This compound , conversely, is a non-depolarizing neuromuscular blocking agent.[2] It acts as a competitive antagonist at the nAChRs, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission without causing initial depolarization.[2]

Pharmacokinetic and Pharmacodynamic Comparison

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and succinylcholine, primarily derived from clinical studies in humans due to the limited availability of direct comparative data in rodents. These parameters are generally expected to show similar relative differences in rodent models.

ParameterThis compoundSuccinylcholineReference
Onset of Action 2 - 3 minutes30 - 60 seconds[1][3]
Time to Peak Effect 3 - 4 minutes1 - 2 minutes[4]
Clinical Duration (25% recovery) 15 - 20 minutes4 - 6 minutes[5]
Recovery Index (25-75% recovery) ~6 minutes~5 minutes[6]
Metabolism Hydrolysis by plasma cholinesteraseHydrolysis by plasma cholinesterase[2]

Signaling Pathway of Neuromuscular Blockade

cluster_Succinylcholine Succinylcholine (Depolarizing) cluster_Mivacurium This compound (Non-Depolarizing) SCh Succinylcholine nAChR_S Nicotinic ACh Receptor SCh->nAChR_S Agonist Depolarization Initial Depolarization (Fasciculations) nAChR_S->Depolarization Desensitization Receptor Desensitization (Phase I Block) Depolarization->Desensitization Paralysis_S Flaccid Paralysis Desensitization->Paralysis_S Miva Mivacurium nAChR_M Nicotinic ACh Receptor Miva->nAChR_M Competitive Antagonist ACh Acetylcholine ACh->nAChR_M Blocked NoDepolarization No Depolarization nAChR_M->NoDepolarization Paralysis_M Flaccid Paralysis NoDepolarization->Paralysis_M cluster_Setup Animal Preparation cluster_Data Data Collection cluster_Analysis Data Analysis A1 Anesthetize Rodent A2 Place in Plethysmograph A1->A2 A3 Establish IV Access A2->A3 A4 Acclimatize A3->A4 B1 Record Baseline Respiratory Parameters A4->B1 B2 Administer Drug (IV Bolus) B1->B2 B3 Monitor Respiratory Parameters Continuously B2->B3 B4 Record Time to Apnea B3->B4 B5 Record Duration of Apnea B3->B5 B6 Monitor Recovery to Spontaneous Breathing B3->B6 C1 Calculate Tidal Volume, Respiratory Rate, Minute Ventilation B6->C1 C2 Compare Onset and Duration of Apnea C1->C2 C3 Analyze Recovery Characteristics C2->C3

References

A Comparative Analysis of Mivacurium and Atracurium on Muscle Fiber Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuromuscular blocking agents mivacurium (B34715) and atracurium (B1203153), focusing on their effects on muscle fibers. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the distinct profiles of these two non-depolarizing muscle relaxants.

Executive Summary

Mivacurium and atracurium are both benzylisoquinolinium non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of skeletal muscle.[1][2][3] Their primary effect is to inhibit neuromuscular transmission, leading to muscle relaxation.[4][5] While they share a common mechanism of action, their pharmacokinetic and pharmacodynamic profiles differ significantly, primarily due to their distinct metabolic pathways. Mivacurium is characterized by a rapid onset and short duration of action, being metabolized by plasma cholinesterase.[2][6][7] In contrast, atracurium has an intermediate duration of action and is eliminated through Hofmann elimination (a temperature- and pH-dependent chemical breakdown) and ester hydrolysis.[8] These differences in metabolism are central to their clinical applications and recovery profiles. While extensive clinical data exists on their neuromuscular blocking properties, direct comparative studies on their histological and physiological effects at the muscle fiber level are limited.

Mechanism of Action at the Neuromuscular Junction

Both mivacurium and atracurium competitively bind to the α-subunits of nAChRs on the postsynaptic membrane of the neuromuscular junction.[9][10] This binding prevents acetylcholine (ACh) from accessing the receptors, thereby inhibiting the influx of sodium ions that would normally cause depolarization of the motor endplate.[10] Without depolarization, the threshold for generating a muscle action potential is not reached, resulting in muscle paralysis.[11]

Below is a diagram illustrating the signaling pathway at the neuromuscular junction and the inhibitory action of mivacurium and atracurium.

Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Fiber (Motor Endplate) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel 1. Arrives ACh Vesicle ACh Vesicles Voltage-gated Ca2+ Channel->ACh Vesicle 2. Ca2+ influx ACh Release ACh Release ACh Vesicle->ACh Release 3. Exocytosis ACh Mivacurium / Atracurium nAChR Nicotinic ACh Receptor (nAChR) Ion Channel ACh->nAChR 4. ACh binds to nAChR Mivacurium / Atracurium->nAChR Competitive Antagonism Depolarization Depolarization (Na+ influx) nAChR:ion->Depolarization 5. Channel Opens No Depolarization No Depolarization nAChR:ion->No Depolarization Channel Remains Closed Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction 6. Action Potential   Propagation Muscle Relaxation Muscle Relaxation No Depolarization->Muscle Relaxation

Caption: Neuromuscular junction signaling and drug action.

Comparative Pharmacodynamics

The most significant differences between mivacurium and atracurium are observed in their pharmacodynamic properties, specifically their onset of action, clinical duration, and recovery profile.

ParameterMivacuriumAtracuriumReferences
Onset of Action SlowerFaster[12][13]
Time to Max Block (mins)2.3 - 3.81.7 - 4.0[12][13][14][15]
Clinical Duration (T25) Short (15 - 20 mins)Intermediate (30 - 68 mins)[12][15]
Recovery Index (25-75%) Rapid (6.5 - 7.2 mins)Slower (approx. 14 mins)[15]
Spontaneous Recovery (to 95%) 24.5 - 30.4 mins44.1 - 63.5 mins[14][15]
Metabolism Plasma CholinesteraseHofmann Elimination & Ester Hydrolysis[2][7][8]
Histamine Release More likely, especially with rapid injection of higher dosesLess likely at clinical doses[8]

T25 (Clinical Duration) is the time from drug administration to 25% recovery of twitch height. Recovery Index is the time from 25% to 75% recovery of twitch height.

Experimental Protocols

The evaluation of neuromuscular blocking agents relies on standardized experimental protocols to ensure the reliability and comparability of data.

Clinical Evaluation of Neuromuscular Blockade

A common experimental design for comparing neuromuscular blocking agents in a clinical setting involves the following steps:

  • Patient Selection: ASA physical status I or II patients undergoing elective surgery requiring general anesthesia and muscle relaxation are typically enrolled.

  • Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with a standardized regimen (e.g., propofol, fentanyl, and an inhalation agent like isoflurane (B1672236) or sevoflurane) to minimize confounding effects on neuromuscular function.

  • Neuromuscular Monitoring: The response of a peripheral muscle, most commonly the adductor pollicis, to ulnar nerve stimulation is monitored.[12][16]

    • Stimulation Pattern: A train-of-four (TOF) stimulation pattern is typically used, consisting of four supramaximal stimuli delivered at 2 Hz.[17]

    • Monitoring Modality: The evoked response can be measured by:

      • Mechanomyography (MMG): Considered the gold standard, it measures the isometric force of muscle contraction.[18][19]

      • Acceleromyography (AMG): Measures the acceleration of the muscle movement and is more commonly used in clinical practice.[18][20]

      • Electromyography (EMG): Measures the compound muscle action potential.[18][19][21]

  • Drug Administration: Patients are randomized to receive either mivacurium or atracurium at equipotent doses (e.g., 2-3 times the ED95).

  • Data Collection:

    • Onset of Action: Time from drug administration to maximum depression of the first twitch (T1) of the TOF.

    • Clinical Duration (T25): Time from drug administration until T1 recovers to 25% of its baseline value.

    • Recovery Index: Time taken for T1 to recover from 25% to 75% of baseline.

    • TOF Ratio (T4/T1): The ratio of the fourth to the first twitch height, used to assess the degree of fade and recovery from neuromuscular blockade. A TOF ratio ≥ 0.9 is generally considered adequate for recovery.[22]

The following diagram illustrates a typical experimental workflow for comparing these agents.

Experimental Workflow cluster_setup Preparation cluster_procedure Procedure cluster_data Data Collection & Analysis Patient Patient Selection (ASA I/II) Anesthesia Standardized Anesthesia Induction & Maintenance Patient->Anesthesia Monitoring Neuromuscular Monitoring Setup (e.g., AMG at Adductor Pollicis) Anesthesia->Monitoring Baseline Establish Baseline (Supramaximal Stimulation, TOF) Monitoring->Baseline Randomization Randomization Baseline->Randomization Mivacurium Administer Mivacurium Randomization->Mivacurium Group A Atracurium Administer Atracurium Randomization->Atracurium Group B Record Record TOF Response (T1 and T4) Mivacurium->Record Atracurium->Record Calculate Calculate Pharmacodynamic Parameters: - Onset Time - Clinical Duration (T25) - Recovery Index (25-75%) - TOF Ratio Record->Calculate Compare Compare Outcomes Between Groups Calculate->Compare

Caption: Clinical trial workflow for neuromuscular blockers.

Effects on Muscle Fibers: Histology and Physiology

There is a notable lack of direct comparative studies on the histological and physiological effects of mivacurium versus atracurium on skeletal muscle fibers. The existing literature primarily focuses on the functional outcomes of neuromuscular blockade at the level of the whole muscle or organism.

Prolonged administration of non-depolarizing neuromuscular blockers in general, particularly in the intensive care unit setting, has been associated with a myopathy, sometimes referred to as critical illness myopathy.[1] Histological findings in such cases can include muscle fiber atrophy (affecting both type I and type II fibers), myofiber necrosis, and a selective loss of thick (myosin) filaments.[1] However, these findings are not specific to either mivacurium or atracurium and are often confounded by other factors such as sepsis, corticosteroid use, and immobilization.

In vitro studies on isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm) have been used to investigate the direct effects of these drugs on neuromuscular transmission, independent of pharmacokinetic factors.[23] One such study found that in an isolated forearm preparation, the recovery from mivacurium was slower than from atracurium, suggesting that the rapid systemic recovery seen with mivacurium is primarily due to its rapid clearance by plasma cholinesterase.[24]

Conclusion

Mivacurium and atracurium are both effective non-depolarizing neuromuscular blocking agents, but their distinct metabolic pathways result in significantly different clinical profiles. Mivacurium's rapid hydrolysis by plasma cholinesterase makes it a short-acting agent with a fast recovery, suitable for short procedures. Atracurium's degradation via Hofmann elimination and ester hydrolysis gives it an intermediate duration of action.

While their effects on neuromuscular transmission are well-documented through extensive clinical trials, further research is needed to elucidate any differential effects of these agents directly on the histology and physiology of muscle fibers. Such studies, potentially involving muscle biopsies from animal models or in vitro muscle preparations, would provide a more complete understanding of their cellular impact and could inform the development of future neuromuscular blocking agents with improved safety and efficacy profiles.

References

Mivacurium Chloride Versus Vecuronium: A Preclinical Cardiac Safety Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuromuscular blocking agents, both mivacurium (B34715) chloride and vecuronium (B1682833) bromide are integral to anesthetic practice. However, their distinct pharmacological profiles, particularly concerning cardiovascular safety, warrant a detailed preclinical comparison for informed selection in research and drug development. This guide provides an objective analysis of their cardiac effects, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Cardiovascular Effects: A Quantitative Comparison

The preclinical cardiac safety profiles of mivacurium chloride and vecuronium have been evaluated across various studies, focusing on key hemodynamic parameters such as heart rate, blood pressure, and the potential for histamine (B1213489) release.

Hemodynamic Parameters
DrugAnimal ModelDoseChange in Heart RateChange in Mean Arterial Pressure (MAP)Citation
This compound Isolated Rat Atria10⁻⁹ to 10⁻⁵ MDose-dependent increase (not statistically significant)Not Applicable[1][2][3]
Anesthetized Patients0.20 mg/kg or 0.25 mg/kg (bolus)Minimal changeDecrease from 78.2 to 64.0 mmHg[4]
Anesthetized Patients0.20 mg/kg or 0.25 mg/kg (slow infusion over 30s)Minimal changeMinimal change[4]
Anesthetized PatientsUp to 0.15 mg/kgMinimal changeMinimal change[4][5]
Vecuronium Isolated Rat Atria10⁻⁹ to 10⁻⁵ MDose-dependent increase (not statistically significant)Not Applicable[1][2][3]
Anesthetized CatsHigh dosesPotential for ganglion blocking activityDecrease[6]
Anesthetized Patients0.1, 0.2, 0.3, or 0.4 mg/kgNo dose-related changesNo dose-related changes[7]
Patients with Coronary Artery Disease0.2 mg/kgNo significant changesNo significant changes[8]
Histamine Release

A key differentiator between mivacurium and vecuronium is their propensity to induce histamine release, a phenomenon linked to cardiovascular instability.[9]

DrugStudy PopulationDosePlasma Histamine Concentration ChangeAssociated Clinical SignsCitation
This compound Surgical Patients0.2 mg/kg (rapid bolus)370% increase at 1 min; 223% increase at 3 minFacial flushing, mild bronchospasms[10][11]
Vecuronium Surgical Patients0.1 mg/kg (rapid bolus)No significant changeMinimal to none[10][11]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to assess the cardiac safety of mivacurium and vecuronium.

Isolated Rat Atria Spontaneous Heart Rate and Developed Force Study
  • Objective: To compare the direct effects of mivacurium and vecuronium on heart rate and myocardial contractility.[1][2]

  • Animal Model: Male Wistar rats.[1][2]

  • Tissue Preparation: The right and left atria were dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[1][2] The right atria were allowed to beat spontaneously to measure heart rate, while the left atria were stimulated electrically to measure developed force.[1][2]

  • Drug Administration: Mivacurium and vecuronium were added cumulatively to the organ bath in concentrations ranging from 10⁻⁹ to 10⁻⁵ M.[1][2]

  • Data Acquisition: Heart rate was measured from the spontaneously beating right atria. Developed force was measured from the electrically stimulated left atria using an isometric force transducer.[1][2]

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_data Data Acquisition Rat Wistar Rat Atria Isolate Right & Left Atria Rat->Atria Bath Suspend in Organ Bath (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) Atria->Bath Right_Atria Spontaneously Beating Right Atrium Bath->Right_Atria Left_Atria Electrically Stimulated Left Atrium Bath->Left_Atria Drug_Admin Cumulative Dosing (10⁻⁹ to 10⁻⁵ M) Right_Atria->Drug_Admin Left_Atria->Drug_Admin HR_Measure Measure Heart Rate Drug_Admin->HR_Measure Force_Measure Measure Developed Force (Isometric Transducer) Drug_Admin->Force_Measure

Experimental workflow for the isolated rat atria study.

In Vivo Feline Autonomic Effects Study
  • Objective: To assess the effects of mivacurium and vecuronium on neuromuscular transmission and autonomic nervous system responses.[6]

  • Animal Model: Cats anesthetized with chloralose.[6]

  • Measurements:

    • Neuromuscular Blockade: Measured by stimulating the nerve to the tibialis anterior muscle and recording the resulting muscle twitch.

    • Vagolytic Effects: Assessed by measuring the heart rate response to electrical stimulation of the vagus nerve.[6]

    • Ganglionic Blockade: Determined by observing the response of the nictitating membrane to preganglionic sympathetic nerve stimulation.[6]

  • Drug Administration: Mivacurium and vecuronium were administered intravenously at various doses.

Signaling Pathways

The cardiovascular effects of mivacurium, particularly at higher doses, are primarily attributed to the release of histamine from mast cells.[9][12] This contrasts with vecuronium, which exhibits minimal histamine-releasing properties.[11]

The released histamine can then act on H₁ and H₂ receptors in the cardiovascular system, leading to a cascade of effects:

  • H₁ Receptor Activation: Located on vascular smooth muscle, activation leads to vasodilation and increased capillary permeability, which can cause a drop in blood pressure and flushing.[10]

  • H₂ Receptor Activation: Found in the heart, stimulation results in an increased heart rate (positive chronotropy) and enhanced contractility (positive inotropy).

G cluster_CV Cardiovascular System Mivacurium This compound (High Dose/Rapid Bolus) Mast_Cell Mast Cell Mivacurium->Mast_Cell Histamine Histamine Release Mast_Cell->Histamine H1_Receptor H₁ Receptor (Vascular Smooth Muscle) Histamine->H1_Receptor H2_Receptor H₂ Receptor (Heart) Histamine->H2_Receptor Vasodilation Vasodilation & Increased Permeability H1_Receptor->Vasodilation Inotropy_Chrono Increased Heart Rate & Contractility H2_Receptor->Inotropy_Chrono Hypotension Hypotension & Flushing Vasodilation->Hypotension

Signaling pathway of mivacurium-induced histamine release and its cardiovascular effects.

Conclusion

Preclinical data indicates that vecuronium possesses a more stable cardiovascular safety profile compared to this compound. The primary differentiating factor is mivacurium's propensity to induce histamine release, particularly with rapid, high-dose administration, which can lead to transient hypotension and tachycardia.[4] Vecuronium, on the other hand, demonstrates minimal histamine-releasing potential and has negligible effects on heart rate and blood pressure at clinically relevant doses.[7][11] For preclinical studies where cardiovascular stability is paramount, vecuronium may be the preferred agent. However, the short duration of action of mivacurium could be advantageous in certain experimental designs, provided that the potential for histamine-mediated cardiovascular effects is carefully considered and managed.[9]

References

Gantacurium: A Viable Research Alternative to Mivacurium Chloride for Neuromuscular Blockade Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for the ideal neuromuscular blocking agent—one with a rapid onset, predictable duration, and minimal side effects—is ongoing. While mivacurium (B34715) chloride has been a staple in clinical practice and research for its short duration of action, gantacurium (B1249894) has emerged as a promising alternative with a unique metabolic profile that offers distinct advantages in a research setting.

This guide provides an objective comparison of gantacurium and mivacurium chloride, supported by experimental data, to aid researchers in selecting the appropriate agent for their preclinical and clinical studies.

Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine (B1216132) Receptor

Both gantacurium and this compound are non-depolarizing neuromuscular blocking agents.[1] They function as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation and paralysis.[1][2]

cluster_synapse Neuromuscular Junction cluster_endplate Motor Endplate cluster_drugs Neuromuscular Blocking Agents Nerve Terminal Nerve Terminal Synaptic Cleft Synaptic Cleft Nerve Terminal->Synaptic Cleft ACh Release nAChR Nicotinic ACh Receptor Synaptic Cleft->nAChR ACh Binds Motor Endplate Motor Endplate Muscle Contraction Muscle Contraction nAChR->Muscle Contraction Initiates Gantacurium Gantacurium Gantacurium->nAChR Competitively Blocks Muscle Relaxation Muscle Relaxation Gantacurium->Muscle Relaxation Induces Mivacurium Mivacurium Mivacurium->nAChR Competitively Blocks Mivacurium->Muscle Relaxation Induces

Mechanism of Neuromuscular Blockade

Pharmacokinetic Profile: A Tale of Two Metabolisms

The primary distinction between gantacurium and mivacurium lies in their metabolic pathways, which directly impacts their pharmacokinetic profiles.

This compound: Mivacurium is a mixture of three stereoisomers and is metabolized by plasma cholinesterase, the same enzyme that hydrolyzes succinylcholine.[1][3] This enzymatic degradation results in a short duration of action. However, the rate of metabolism can be affected by genetic variations in plasma cholinesterase activity, potentially leading to prolonged neuromuscular blockade in susceptible individuals.[4]

Gantacurium: Gantacurium is a single isomer and undergoes a unique, non-enzymatic degradation process. Its inactivation occurs through two chemical mechanisms: a rapid adduction with the endogenous amino acid L-cysteine and a slower hydrolysis of its ester bonds.[5][6] This dual-pathway degradation is independent of plasma cholinesterase, offering a more predictable and consistent duration of action across different patient populations.[5][7] Furthermore, the neuromuscular block induced by gantacurium can be rapidly reversed by the administration of L-cysteine.[8][9]

cluster_gantacurium Gantacurium Degradation cluster_mivacurium Mivacurium Degradation Gantacurium_active Active Gantacurium Cysteine_adduct Inactive Cysteine Adduct Gantacurium_active->Cysteine_adduct Rapid Cysteine Adduction Hydrolysis_products Inactive Hydrolysis Products Gantacurium_active->Hydrolysis_products Slow Ester Hydrolysis Mivacurium_active Active Mivacurium Inactive_metabolites Inactive Metabolites Mivacurium_active->Inactive_metabolites Enzymatic Hydrolysis Plasma_cholinesterase Plasma Cholinesterase Plasma_cholinesterase->Inactive_metabolites

Degradation Pathways of Gantacurium and Mivacurium

Comparative Pharmacodynamics: Onset and Duration of Action

Experimental data from preclinical studies in Rhesus monkeys provide a direct comparison of the pharmacodynamic properties of gantacurium and mivacurium.

ParameterGantacuriumThis compoundReference
ED95 (mg/kg) 0.060.06[7]
Onset of Action (at ~3x ED95) Significantly faster than mivacuriumSlower than gantacurium[2][7]
Duration to 95% Twitch Recovery (at ~3x ED95) 8.5 ± 0.5 min22.0 ± 2.6 min[10]
25-75% Recovery Index 1.4 - 1.8 min4.8 - 5.7 min[7]

In human volunteers, the ED95 of gantacurium was found to be 0.19 mg/kg.[8] At doses of 2.5 to 3 times the ED95, maximum neuromuscular block was achieved in less than 90 seconds, with a clinical duration of 10 minutes or less.[6] For mivacurium in adults, the average ED95 is 0.07 mg/kg, with a clinically effective duration of action of 15 to 20 minutes.[3][11]

Safety Profile: Histamine (B1213489) Release and Cardiovascular Effects

A critical consideration in the selection of a neuromuscular blocking agent is its potential to cause histamine release, which can lead to cardiovascular side effects such as hypotension and tachycardia.

This compound: Mivacurium is known to cause histamine release, particularly with rapid bolus administration of higher doses.[11][12]

Gantacurium: Gantacurium also has the potential for histamine release, but preclinical and clinical studies suggest it may have a wider safety margin compared to mivacurium.[8] In Rhesus monkeys, the dose ratio for histamine release to neuromuscular block (EDHist:ED95) was significantly greater for gantacurium (approximately 53) compared to mivacurium (approximately 13), indicating a lower relative potential for histamine-related side effects at effective neuromuscular blocking doses.[7][10] In human volunteers, histamine release with associated transient hypotension and cutaneous flushing was observed at doses of 3 to 4 times the ED95 of gantacurium.[8][6]

ParameterGantacuriumThis compoundReference
Histamine Release Potential Present, dose-dependentPresent, dose-dependent[8][12]
EDHist:ED95 Ratio (Rhesus Monkey) ~53~13[7][10]
Cardiovascular Effects Transient hypotension and tachycardia at higher dosesTransient hypotension and tachycardia at higher doses[8][6][11]

Experimental Protocols: A General Framework

While specific experimental protocols vary between studies, the evaluation of neuromuscular blocking agents generally follows a standardized approach.

Preclinical Evaluation (e.g., Rhesus Monkey Model)
  • Animal Preparation: Adult male Rhesus monkeys are anesthetized, and ventilation is controlled. Arterial and venous lines are placed for drug administration, blood sampling, and hemodynamic monitoring.

  • Neuromuscular Monitoring: The sciatic or ulnar nerve is stimulated supramaximally with a train-of-four (TOF) pattern (four stimuli at 2 Hz every 10-15 seconds). The evoked twitch response of a corresponding muscle (e.g., tibialis anterior or adductor pollicis) is measured using a force-displacement transducer or acceleromyography.

  • Dose-Response Determination: Increasing doses of the neuromuscular blocking agent are administered intravenously to determine the dose required to produce 95% suppression of the first twitch of the TOF (ED95).

  • Pharmacodynamic Assessment: At multiples of the ED95, the following parameters are recorded:

    • Onset of action: Time from injection to maximum twitch depression.

    • Duration of action: Time from injection until the first twitch recovers to 25% and 95% of baseline.

    • Recovery index: Time for the first twitch to recover from 25% to 75% of baseline.

    • TOF ratio: The ratio of the fourth twitch height to the first twitch height, used to assess the degree of fade and recovery from blockade.

  • Cardiovascular and Histamine Release Assessment: Mean arterial pressure and heart rate are continuously monitored. Plasma histamine levels can be measured from blood samples taken at baseline and at various time points after drug administration.

cluster_workflow Experimental Workflow for NMB Agent Evaluation start Start animal_prep Animal Preparation & Anesthesia start->animal_prep monitoring_setup Neuromuscular & Hemodynamic Monitoring Setup animal_prep->monitoring_setup baseline Record Baseline Data monitoring_setup->baseline drug_admin Administer NMB Agent (IV) baseline->drug_admin data_acq Acquire Pharmacodynamic & Safety Data drug_admin->data_acq dose_response Determine ED95 data_acq->dose_response char_profile Characterize Onset, Duration, Recovery data_acq->char_profile safety_eval Evaluate Cardiovascular Effects & Histamine Release data_acq->safety_eval end End dose_response->end char_profile->end safety_eval->end

General Experimental Workflow

Conclusion for the Research Professional

Gantacurium presents a compelling alternative to this compound for research applications, particularly when a predictable and consistent duration of action is paramount. Its unique non-enzymatic degradation pathway, independent of plasma cholinesterase, minimizes inter-subject variability and offers the novel possibility of rapid reversal with L-cysteine. While both agents have a potential for histamine release, preclinical data suggests a wider safety margin for gantacurium. For researchers investigating the nuances of neuromuscular transmission and the development of novel reversal agents, gantacurium's distinct properties make it an invaluable tool for advancing the field. However, it is important to note that gantacurium is an experimental drug and is not currently approved for clinical use.[6]

References

Unveiling the In Vivo Activity of Mivacurium Chloride Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo activity of the three stereoisomers of mivacurium (B34715) chloride, a non-depolarizing neuromuscular blocking agent. Mivacurium chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[1][2][3] This document synthesizes experimental data to elucidate the distinct pharmacokinetic and pharmacodynamic profiles of each isomer, offering valuable insights for research and clinical application.

Comparative Pharmacodynamics and Potency

The neuromuscular blocking potency varies significantly among the three stereoisomers of mivacurium. The trans-trans and cis-trans isomers are considered the most potent components of the mixture, while the cis-cis isomer exhibits considerably lower potency.

Table 1: Potency and Composition of this compound Stereoisomers

StereoisomerComposition in this compoundRelative Neuromuscular Blocking Potency
trans-trans52-60%[1]Equipotent to cis-trans isomer[1]
cis-trans34-40%[1]Equipotent to trans-trans isomer[1]
cis-cis4-8%[1]Approximately 1/10th to 1/13th as potent as the other two isomers[1][2]

Experimental studies in adult patients under nitrous oxide/oxygen/fentanyl anesthesia have demonstrated that the neuromuscular block is primarily attributed to the trans-trans and cis-trans isomers.[1] The cis-cis isomer does not appear to contribute significantly to the neuromuscular block, as evidenced by the return of twitch height to baseline despite persistent plasma concentrations of this isomer.[1]

In Vivo Pharmacokinetic Profiles

The distinct pharmacokinetic properties of the mivacurium stereoisomers, particularly their rates of hydrolysis by plasma cholinesterase, are the primary determinants of the drug's short duration of action.

Table 2: Comparative Pharmacokinetic Parameters of Mivacurium Stereoisomers in Healthy Adults

Parametertrans-trans Isomercis-trans Isomercis-cis Isomer
Elimination Half-Life (t½) 1.9 ± 0.7 min[1]1.8 ± 1.1 min[1]52.9 ± 19.8 min[1]
Metabolic Clearance 63 ± 34 ml/min/kg[1]106 ± 67 ml/min/kg[1]4.6 ± 1.1 ml/min/kg[1]
Volume of Distribution (Vβ) 0.15 ± 0.05 L/kg[1]0.29 ± 0.24 L/kg[1]0.34 ± 0.08 L/kg[1]

The rapid elimination half-lives and high metabolic clearances of the potent trans-trans and cis-trans isomers are consistent with the short duration of action of mivacurium.[1] In contrast, the cis-cis isomer has a significantly longer half-life and lower clearance.[1]

Comparison with Other Neuromuscular Blocking Agents

Mivacurium's clinical profile is often compared to other neuromuscular blocking agents. Its onset of action is similar to atracurium (B1203153) but longer than succinylcholine.[4] However, its duration of action is significantly shorter than atracurium and vecuronium, though longer than succinylcholine.[4][5]

Table 3: Comparative Pharmacodynamics of Mivacurium and Other Neuromuscular Blocking Agents

AgentOnset of Action (min)Time to 10% Twitch Recovery (min)
Mivacurium (0.15 mg/kg)2.5[4]15.6[4]
Mivacurium (0.20 mg/kg)2.4[4]18.0[4]
Mivacurium (0.25 mg/kg)2.7[4]20.6[4]
Atracurium (0.5 mg/kg)2.5[4]40.0[4]
Suxamethonium (1.0 mg/kg)1.1[4]7.7[4]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to validate the in vivo activity of this compound stereoisomers.

In Vivo Neuromuscular Blockade Assessment in Humans
  • Subjects: Healthy adult patients (ASA physical status 1 or 2) undergoing elective surgery are typically recruited.[1][6] Studies have also been conducted in specific populations such as the elderly, children, and patients with hepatic or renal impairment.[6][7][8][9]

  • Anesthesia: Anesthesia is commonly maintained with a combination of agents such as nitrous oxide, oxygen, and fentanyl.[1][4] The influence of different anesthetic agents, like isoflurane (B1672236) versus propofol, on mivacurium's effects has also been investigated.[10]

  • Drug Administration: this compound is administered intravenously, either as a bolus dose or a continuous infusion.[1][6]

  • Neuromuscular Function Monitoring: The degree of neuromuscular blockade is quantified using techniques like mechanomyography or electromyography to measure the twitch response of a muscle (e.g., adductor pollicis) to nerve stimulation (e.g., ulnar nerve).[1][6][7] Train-of-four (TOF) stimulation is also commonly used.[6][11]

  • Pharmacokinetic Analysis: Venous or arterial blood samples are collected at predetermined time points.[1][11][12] The plasma concentrations of each mivacurium stereoisomer are determined using a stereospecific high-performance liquid chromatographic (HPLC) method.[1][11] Pharmacokinetic parameters are then calculated using noncompartmental or compartmental analysis.[1][8]

In Vivo Studies in Animal Models
  • Animal Model: Beagle dogs have been used to characterize the pharmacokinetics and pharmacodynamics of mivacurium stereoisomers.[11]

  • Anesthesia: Anesthesia in animal models is typically induced and maintained with inhalational anesthetics like isoflurane.[11]

  • Drug Administration and Monitoring: Similar to human studies, mivacurium is administered intravenously, and neuromuscular function is monitored via twitch height and TOF measurements.[11] Arterial blood samples are collected for pharmacokinetic analysis.[11]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of mivacurium and a typical experimental workflow for its in vivo validation.

cluster_NMJ Neuromuscular Junction ACh Acetylcholine NicotinicReceptor Nicotinic ACh Receptor ACh->NicotinicReceptor Binds to MuscleContraction Muscle Contraction NicotinicReceptor->MuscleContraction Activates Mivacurium Mivacurium (trans-trans, cis-trans isomers) Mivacurium->NicotinicReceptor Competitively Blocks

Caption: Mechanism of Mivacurium's Neuromuscular Blockade.

cluster_Workflow In Vivo Validation Workflow Subject Patient/Animal Subject Recruitment Anesthesia Anesthesia Induction & Maintenance Subject->Anesthesia MivacuriumAdmin Mivacurium Administration (Bolus or Infusion) Anesthesia->MivacuriumAdmin Monitoring Neuromuscular Function Monitoring (Mechanomyography/EMG) MivacuriumAdmin->Monitoring BloodSampling Blood Sampling (Serial) MivacuriumAdmin->BloodSampling PKPD_Analysis Pharmacokinetic & Pharmacodynamic Data Analysis Monitoring->PKPD_Analysis HPLC Stereospecific HPLC Analysis BloodSampling->HPLC HPLC->PKPD_Analysis

Caption: Experimental Workflow for In Vivo Mivacurium Studies.

Logical Relationship of Stereoisomer Properties

The clinical profile of mivacurium is a direct consequence of the interplay between the properties of its individual stereoisomers.

cluster_Properties Stereoisomer Properties & Clinical Effect PotentIsomers trans-trans & cis-trans Isomers (High Potency, Rapid Metabolism) MivacuriumMixture This compound (Mixture of Isomers) PotentIsomers->MivacuriumMixture LessPotentIsomer cis-cis Isomer (Low Potency, Slow Metabolism) LessPotentIsomer->MivacuriumMixture ClinicalEffect Short Duration of Action Rapid Recovery MivacuriumMixture->ClinicalEffect

Caption: Contribution of Isomers to Mivacurium's Clinical Profile.

References

Mivacurium vs. Cisatracurium in Otolaryngology Surgery: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a neuromuscular blocking agent is a critical decision in ensuring patient safety and optimizing surgical conditions. This guide provides a comparative analysis of two commonly used non-depolarizing neuromuscular blocking agents, mivacurium (B34715) and cisatracurium (B1209417), with a specific focus on their application in otolaryngology surgery. This analysis is based on available experimental data, acknowledging a notable retraction in the field that has impacted the volume of direct comparative evidence.

A significant comparative study by Varman et al. (2022), which had concluded that mivacurium chloride anesthesia offers a promising route with respect to less impact on hemodynamics, faster postoperative recovery, and higher safety compared to cisatracurium besylate in otolaryngology surgery, has been retracted.[1][2] The retraction was due to evidence of systematic manipulation of the publication and peer-review process, rendering its findings unreliable.[1] This guide, therefore, relies on other available clinical data to provide a comparative overview.

Performance Comparison

Mivacurium, a short-acting benzylisoquinolinium diester, is metabolized by plasma cholinesterase.[3] Cisatracurium, a stereoisomer of atracurium, undergoes Hofmann elimination (a non-enzymatic process at physiological pH and temperature) for its metabolism.[4] This fundamental difference in metabolism pathways significantly influences their pharmacokinetic and pharmacodynamic profiles.

A study comparing mivacurium and cisatracurium for vocal polyp extraction found that mivacurium shortened the intubation and anesthesia recovery times.[5] The study also noted that adverse reactions with mivacurium were mild, and it resulted in less residual muscle relaxation, concluding that mivacurium is more suitable for this specific procedure.[5]

Another comparative study focused on laser laryngeal microsurgery also highlighted the differing recovery profiles of the two agents.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of mivacurium and cisatracurium based on available literature. It is important to note that these values can vary based on patient-specific factors and concomitant medications.

ParameterMivacuriumCisatracuriumCitation
Onset of Action ~2-3.3 minutesIntermediate[6]
Duration of Action (2.5 x ED95) < 30 minutesIntermediate[6]
Metabolism Plasma CholinesteraseHofmann Elimination[3][4]
Elimination Half-Life (active isomers) ~2 minutes~26 minutes[4]
Recovery Metrics (Vocal Polyp Extraction)Mivacurium (Group M)Cisatracurium (Group C)Citation
TOF Recovery to 25% Faster than Group CSlower than Group M[5]
TOF Recovery to 90% Faster than Group CSlower than Group M[5]
Extubation Time Faster than Group CSlower than Group M[5]

Experimental Protocols

The evaluation of neuromuscular blocking agents in a clinical research setting involves rigorous monitoring of neuromuscular function and hemodynamic stability.

Neuromuscular Blockade Monitoring

A standard and widely accepted method for monitoring the depth of neuromuscular blockade is through Train-of-Four (TOF) stimulation . This technique involves the delivery of four supramaximal electrical stimuli to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz.[7] The muscular response, typically the adduction of the thumb, is observed and quantified.

The TOF ratio (TOFR) is the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOFR of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[8][9]

Hemodynamic Monitoring

Throughout the surgical procedure, continuous monitoring of the patient's hemodynamic status is crucial. Standard parameters monitored include:

  • Mean Arterial Pressure (MAP)

  • Heart Rate (HR)

  • Pulse Oximetry (SpO2)

These parameters are typically recorded at key time points, such as at admission, during anesthesia induction, at intubation, at the end of the operation, upon recovery of consciousness, and at extubation.

Adverse Effect Profiles

Both mivacurium and cisatracurium are generally well-tolerated, but they are associated with potential adverse effects.

Mivacurium: The principal side effects are related to histamine (B1213489) release, which can cause facial flushing and a transient decrease in blood pressure, particularly with higher doses.[2] Allergic reactions, though rare, can occur.[10][11]

Cisatracurium: Cisatracurium is known for its hemodynamic stability, as it does not cause significant histamine release at clinical doses.[2]

Visualizing the Research Process

The following diagrams illustrate the typical workflow and logical relationships in a clinical study comparing neuromuscular blocking agents.

Experimental_Workflow cluster_pre Pre-Operative Phase cluster_intra Intra-Operative Phase cluster_post Post-Operative Phase Patient_Recruitment Patient Recruitment (e.g., ASA I-II for ENT Surgery) Informed_Consent Informed Consent Obtained Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Anesthesia_Induction Anesthesia Induction Randomization->Anesthesia_Induction Assignment to Drug Group Drug_Administration Administration of Mivacurium or Cisatracurium Anesthesia_Induction->Drug_Administration Monitoring Continuous Monitoring (Hemodynamics, TOF) Anesthesia_Induction->Monitoring Intubation Tracheal Intubation Drug_Administration->Intubation Drug_Administration->Monitoring Surgical_Procedure Otolaryngology Surgery Intubation->Surgical_Procedure Intubation->Monitoring Surgical_Procedure->Monitoring Recovery_Assessment Assessment of Recovery (TOF Ratio, Extubation Time) Surgical_Procedure->Recovery_Assessment Recovery_Assessment->Monitoring Adverse_Event_Monitoring Monitoring for Adverse Events Recovery_Assessment->Adverse_Event_Monitoring Data_Analysis Data Analysis and Comparison Adverse_Event_Monitoring->Data_Analysis

Caption: Experimental workflow for comparing neuromuscular blocking agents.

Neuromuscular_Junction_Blockade cluster_pathway Mechanism of Action Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release Nicotinic_Receptor Nicotinic ACh Receptors (at Motor Endplate) ACh_Release->Nicotinic_Receptor Binds to Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction Initiates NMBA Mivacurium or Cisatracurium (Non-depolarizing NMBA) NMBA->Nicotinic_Receptor Competitively Antagonizes

Caption: Simplified signaling pathway of neuromuscular blockade.

Conclusion

Based on the available, non-retracted evidence, mivacurium appears to offer advantages in terms of a faster recovery profile, which can be particularly beneficial in short-duration otolaryngology procedures like vocal polyp extraction.[5] Its primary drawback is the potential for histamine release.[2] Cisatracurium provides excellent hemodynamic stability, making it a favorable choice in patients where blood pressure fluctuations are a concern.[2]

The retraction of a key comparative study underscores the need for further well-designed, independent clinical trials to provide a more definitive comparison of mivacurium and cisatracurium across a broader range of otolaryngology surgeries. Researchers should critically evaluate the existing literature and consider the specific surgical requirements and patient characteristics when designing future studies in this area.

References

A Cross-Species Comparative Guide to the Potency of Mivacurium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of mivacurium (B34715) chloride across various species, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the species-specific effects of this neuromuscular blocking agent.

Mechanism of Action

Mivacurium chloride is a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[1] By binding to these receptors without activating them, this compound prevents ACh from binding and depolarizing the muscle cell, thereby inhibiting muscle contraction. This action is reversible and can be overcome by increasing the concentration of ACh at the neuromuscular junction, for example, through the administration of acetylcholinesterase inhibitors.

cluster_NMJ Neuromuscular Junction Nerve Motor Neuron Terminal ACh Acetylcholine (ACh) Nerve->ACh Releases Receptor Nicotinic ACh Receptor ACh->Receptor Binds & Activates Muscle Muscle Fiber Receptor->Muscle Depolarization & Contraction Mivacurium Mivacurium Chloride Mivacurium->Receptor Competitively Blocks

Mechanism of Action of this compound at the Neuromuscular Junction.

Cross-Species Potency Comparison

The potency of this compound is typically expressed as the ED50 or ED95 value. The ED50 (Effective Dose 50) is the dose required to produce a 50% reduction in muscle twitch height, while the ED95 is the dose required for a 95% reduction. These values can vary significantly across species.

SpeciesED50 (mg/kg)ED95 (mg/kg)Anesthetic ConditionsReference(s)
Human (Adult) 0.0370.07 - 0.08Thiopental-fentanyl-N2O[2][3][4]
0.0430.083Thiopental, fentanyl and nitrous oxide in oxygen (Single Twitch)[1]
0.0340.066Thiopental, fentanyl and nitrous oxide in oxygen (Train-of-Four)[1]
0.0530.095Propofol infusion[5]
0.0520.089Isoflurane (B1672236)[5]
0.0420.086Sevoflurane[5]
Human (Child, 2-12 years) -0.09 - 0.11Narcotic-based anesthesia[3]
Rhesus Monkey -0.06Nitrous oxide-oxygen-halothane
Cat --Chloralose-pentobarbital
Dog (Beagle) --Isoflurane
Sheep -0.08-
Rabbit 0.0151 (baseline)--
Rat (in vitro) --Krebs' solution (phrenic nerve-hemidiaphragm prep)[6]

Experimental Protocols

The determination of this compound's potency in vivo generally follows a standardized procedure across different animal models. The following is a synthesized protocol based on common methodologies described in the scientific literature.

Objective: To determine the dose of this compound required to produce a 50% (ED50) or 95% (ED95) depression of neuromuscular function.

Materials:

  • This compound solution of known concentration

  • Anesthetic agents (e.g., pentobarbital, isoflurane)

  • Physiological monitoring equipment (ECG, blood pressure, temperature)

  • Mechanical ventilator

  • Peripheral nerve stimulator

  • Force-displacement transducer or electromyography (EMG) recording equipment

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • The animal is anesthetized to a stable surgical plane. The choice of anesthetic is crucial as it can influence the potency of neuromuscular blocking agents.

    • The animal is intubated and mechanically ventilated to maintain normal respiratory function, as this compound will paralyze the respiratory muscles.

    • Core body temperature is maintained at a physiological level (e.g., 37°C for mammals).

    • Catheters are placed for intravenous drug administration and blood pressure monitoring.

  • Neuromuscular Monitoring Setup:

    • A peripheral motor nerve is dissected and isolated for stimulation. Common examples include the ulnar nerve in primates or the sciatic nerve in rodents and other quadrupeds.

    • Stimulating electrodes are placed on the isolated nerve.

    • The corresponding muscle's tendon (e.g., adductor pollicis in primates, tibialis anterior in other species) is attached to a force-displacement transducer to measure the isometric twitch tension. Alternatively, EMG electrodes can be placed on the muscle to record the compound muscle action potential.

  • Experimental Workflow:

cluster_workflow Experimental Workflow for Potency Determination A Anesthetize and Physiologically Stabilize Animal B Set up Nerve Stimulation and Muscle Response Measurement A->B C Establish Baseline Twitch Response B->C D Administer Incremental Doses of this compound C->D E Record Peak Neuromuscular Block D->E F Allow for Recovery of Twitch Response E->F G Analyze Dose-Response Data to Determine ED50/ED95 E->G F->D Next Dose

A generalized workflow for the in vivo determination of this compound potency.
  • Data Collection and Analysis:

    • A baseline muscle twitch response to supramaximal nerve stimulation is established. A single twitch stimulation (e.g., 0.1 Hz) or a train-of-four (TOF) stimulation pattern is commonly used.

    • This compound is administered intravenously in incremental doses.

    • The peak depression of the twitch response is recorded for each dose.

    • Sufficient time is allowed between doses for the neuromuscular function to recover to a stable state.

    • The percentage of twitch depression is plotted against the logarithm of the dose.

    • A dose-response curve is generated, and the ED50 and ED95 values are calculated using statistical methods such as probit analysis or nonlinear regression.[7]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The level of anesthesia must be continuously monitored to ensure the animal does not experience pain or distress.

References

Mivacurium Chloride: A Comparative Efficacy Analysis Against Other Benzylisoquinolinium Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of mivacurium (B34715) chloride with other prominent benzylisoquinolinium compounds, namely atracurium (B1203153), cisatracurium (B1209417), and doxacurium (B1220649). The information is collated from a range of clinical studies to provide a comprehensive overview for research and drug development purposes.

Executive Summary

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent of the benzylisoquinolinium class.[1] Its distinguishing feature is its rapid hydrolysis by plasma cholinesterase, leading to a significantly shorter duration of action compared to other non-depolarizing agents.[1][2] This unique metabolic pathway positions mivacurium as a potential alternative to succinylcholine (B1214915) for procedures requiring rapid recovery of neuromuscular function.[2] While atracurium and its isomer cisatracurium undergo Hofmann elimination and ester hydrolysis, and doxacurium is primarily cleared by the kidneys, mivacurium's reliance on plasma cholinesterase sets it apart in terms of its pharmacokinetic and pharmacodynamic profile.[3]

Mechanism of Action: The Neuromuscular Junction

All benzylisoquinolinium compounds are non-depolarizing neuromuscular blocking drugs that act as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[4][5] By blocking the binding of ACh, they prevent depolarization of the motor endplate and subsequent muscle contraction.[4]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse Ca Channel Voltage-gated Ca²⁺ Channel Nerve Impulse->Ca Channel opens ACh Vesicles ACh Vesicles ACh Acetylcholine (ACh) ACh Vesicles->ACh release Ca Channel->ACh Vesicles triggers fusion AChR Nicotinic ACh Receptor (nAChR) ACh->AChR binds to Mivacurium Mivacurium (Benzylisoquinolinium) Mivacurium->AChR competitively blocks Ion Channel Ion Channel AChR->Ion Channel activates Muscle Contraction Muscle Contraction Ion Channel->Muscle Contraction leads to

Caption: Competitive antagonism at the neuromuscular junction.

Comparative Pharmacodynamics and Pharmacokinetics

The clinical efficacy of neuromuscular blocking agents is primarily determined by their onset of action, duration of action, and recovery profile. The following tables summarize the key quantitative data for this compound in comparison to other benzylisoquinolinium compounds.

Table 1: Onset and Duration of Action
CompoundED95 (mg/kg)Onset of Action (min)Duration to 25% Recovery (min)
This compound 0.07 - 0.082.0 - 3.015 - 20
Atracurium Besylate ~0.22.5~40
Cisatracurium Besylate 0.05Slower than atracuriumIntermediate
Doxacurium Chloride N/AN/ALong-acting

Data sourced from multiple clinical studies.[2][6][7][8]

Table 2: Recovery and Infusion Rates
Compound25-75% Recovery Index (min)5-95% Recovery Time (min)Infusion Rate for 95% Twitch Suppression (µg/kg/min)
This compound 6.9~148.3
Atracurium Besylate 10.926.67.9
Vecuronium (B1682833) Bromide *13.832.01.2

Vecuronium, an aminosteroid, is included for comparative context.[9]

Experimental Protocols

Study Design for Comparative Efficacy of Mivacurium, Succinylcholine, and Atracurium

A randomized, double-blind, multicenter study was conducted to compare the safety and effectiveness of these agents.[10]

  • Patient Population: 200 healthy ASA status I and II adult patients scheduled for elective surgery with general anesthesia and endotracheal intubation.[10]

  • Anesthesia Induction: Patients were premedicated with midazolam (1-2 mg) and fentanyl (2 µg/kg). Anesthesia was induced with propofol (B549288) (2 mg/kg).[10]

  • Drug Administration:

    • Group A (Mivacurium): Received a divided dose of 0.25 mg/kg mivacurium (0.15 mg/kg followed 30 seconds later by 0.1 mg/kg).[10]

    • Group B (Control - Succinylcholine): Received 1.5 mg/kg succinylcholine, preceded two minutes earlier by 50 µg/kg d-tubocurarine.[10]

  • Measurements:

    • Tracheal intubation conditions were graded (excellent, good, poor, not possible).[10]

    • Neuromuscular function was monitored using a train-of-four (TOF) response of the adductor pollicis muscle.[10]

    • Hemodynamic stability was assessed by monitoring heart rate (HR) and mean arterial blood pressure (MAP).[10]

  • Statistical Analysis: Chi-square analysis was used to compare the frequency distribution of intubation scores between the groups.[10]

cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention cluster_procedure Procedure cluster_outcome Outcome Measurement p1 ASA I/II Adults for Elective Surgery rand Randomized, Double-Blind p1->rand groupA Group A: Mivacurium (0.25 mg/kg) rand->groupA groupB Group B: Succinylcholine (1.5 mg/kg) rand->groupB anes Anesthesia Induction: Propofol, Fentanyl, Midazolam groupA->anes groupB->anes intub Tracheal Intubation at 90 seconds anes->intub out Intubation Conditions (Excellent, Good, Poor) TOF Monitoring HR & MAP intub->out

Caption: Experimental workflow for a comparative clinical trial.

Adverse Effects and Histamine (B1213489) Release

A known characteristic of benzylisoquinolinium compounds is their potential to cause histamine release, which can lead to hypotension, flushing, and bronchospasm.[11][12]

  • Mivacurium and Atracurium: Both have been associated with histamine release, particularly at higher doses administered rapidly.[4][6][11]

  • Cisatracurium: As a single isomer of atracurium, cisatracurium is significantly less likely to cause histamine release and is therefore associated with greater cardiovascular stability.[7][13]

Conclusion

This compound offers a distinct clinical profile among the benzylisoquinolinium neuromuscular blocking agents. Its rapid onset and short duration of action, attributable to its metabolism by plasma cholinesterase, make it a suitable option for short surgical procedures and situations where rapid recovery is desirable.[1][2] While it provides a valuable alternative to succinylcholine, its potential for histamine release is a factor to be considered.[11] In contrast, cisatracurium provides a more hemodynamically stable profile with an intermediate duration of action, while atracurium holds a position between the two in terms of its properties.[7][13] The choice of a specific benzylisoquinolinium compound should be guided by the clinical requirements of the procedure, patient-specific factors, and the desired pharmacodynamic profile.

References

Validating Neuromuscular Monitoring Techniques for Mivacurium Chloride Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of neuromuscular blockade is paramount in studies involving mivacurium (B34715) chloride. This guide provides an objective comparison of commonly employed neuromuscular monitoring techniques, supported by experimental data, to aid in the selection of the most appropriate methodology for specific research needs.

Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent, requires meticulous monitoring to accurately characterize its pharmacokinetic and pharmacodynamic properties. The validation of monitoring techniques is crucial for ensuring the reliability and reproducibility of research findings. This guide delves into the experimental protocols and comparative performance of key monitoring technologies used in the context of mivacurium administration.

Comparison of Neuromuscular Monitoring Techniques

The primary methods for quantifying the effects of this compound are electromyography (EMG) and acceleromyography (AMG). While mechanomyography (MMG) is considered the gold standard for research due to its direct measurement of muscle contractile force, its cumbersome setup often limits its practical application.[1][2] EMG and AMG, being more clinically accessible, are frequently validated against the principles of reliable neuromuscular monitoring.

Quantitative Performance Data

The following table summarizes key performance indicators for electromyography and acceleromyography in monitoring mivacurium-induced neuromuscular blockade, based on published research.

Performance ParameterElectromyography (EMG)Acceleromyography (AMG)Key Findings
Response to Mivacurium Infusion Rate Change Significant reflection of change (P = 0.015)[3][4][5][6]Significant reflection of change (P < 0.001)[3][4][5][6]Both techniques are effective in detecting changes in neuromuscular blockade depth in response to varying mivacurium infusion rates.
Susceptibility to External Disturbance (Hand Turn) Less affected; mean T1% change of -0.26%[3][4][5][6]More affected; mean T1% change of -10.01%[3][4][5][6]EMG demonstrates greater stability and is less influenced by physical movement, suggesting higher reliability in a dynamic clinical or research setting.[3][4][5][6]
Detection of Low-Level Neuromuscular Function Capable of detecting at least one count in 51.1% of cases where AMG detected zero counts.[3][4][6]Prone to showing zero counts, potentially overestimating the degree of blockade.[3][4][6]EMG appears to be more sensitive in detecting residual muscle function during deep levels of neuromuscular blockade.
Onset Time (Time to TOF ratio = 0) Generally longer onset time recorded compared to AMG.[7]Generally shorter onset time recorded compared to EMG.[7]The difference in recorded onset times may be attributed to the different physiological signals being measured (electrical vs. mechanical).

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the valid comparison of neuromuscular monitoring techniques. Below are representative methodologies for key experiments cited in the validation of these techniques for mivacurium research.

Protocol 1: Comparative Validation of EMG and AMG during Mivacurium Infusion

Objective: To compare the reliability and sensitivity of EMG and AMG in monitoring a stable and changing neuromuscular blockade induced by mivacurium.

Patient Population: Adult patients (e.g., 14 adult patients in one study) undergoing procedures requiring general anesthesia and neuromuscular blockade.[3][4][6]

Anesthesia: Anesthesia is typically induced with intravenous agents like propofol (B549288) and opioids (e.g., fentanyl, remifentanil).[3][4][5]

Neuromuscular Monitoring Setup:

  • Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square wave pulses of 0.2 ms (B15284909) duration.[3] Train-of-Four (TOF) stimulation is a standard method.[1]

  • EMG: An EMG monitor (e.g., Datex-Ohmeda) is used. Recording electrodes are placed over the adductor pollicis muscle to measure the compound muscle action potential (CMAP). The device is calibrated according to the manufacturer's instructions.[3]

  • AMG: An AMG device is placed on the same arm to record the acceleration of the thumb in response to ulnar nerve stimulation. The device undergoes an automatic start-up calibration.[3]

  • Baseline Stabilization: A stabilization period of at least 10 minutes is allowed to establish a stable baseline response to a 0.1 Hz stimulation frequency.[3]

Mivacurium Administration:

  • An initial continuous infusion of this compound is administered at a rate of 0.2–0.3 mg kg⁻¹ h⁻¹.[3]

  • The infusion rate is adjusted until a stable level of neuromuscular blockade is achieved, defined as the first twitch height (T1%) of the EMG remaining within a 15% range for 15 minutes.[3]

Experimental Maneuvers:

  • Changing Infusion Rate: The mivacurium infusion rate is lowered (e.g., to 0.05 or 0.1 mg kg⁻¹ h⁻¹) to assess the responsiveness of each monitoring device.[3]

  • External Disturbance: The patient's hand is turned 90 degrees (e.g., from a vertical, thumb-up position to a palmar-side-down position) to evaluate the susceptibility of each device to movement artifact.[3]

Data Analysis: The primary outcome measures include the change in T1% before and after the change in infusion rate and before and after the hand turn. Statistical tests (e.g., P-values) are used to determine the significance of the differences observed between EMG and AMG.[3][4][5]

Protocol 2: Comparison of Onset and Recovery Times with TOF-Cuff® and TOF-Scan®

Objective: To compare neuromuscular blockade onset and recovery times measured at different sites using two different acceleromyography-based devices following mivacurium administration.

Patient Population: Adult patients (e.g., 36 patients aged 18 to 75 years) scheduled for elective surgery under general anesthesia.[8]

Anesthesia: General anesthesia is induced and maintained according to standard protocols.

Neuromuscular Monitoring Setup:

  • TOF-Cuff®: This device, which combines non-invasive blood pressure measurement with neuromuscular monitoring, is placed on the upper arm.[8]

  • TOF-Scan®: This device is used to measure the muscle relaxation status of the corrugator supercilii muscle of the eyelid.[8]

  • Data Acquisition: Train-of-four (TOF) values are recorded every 30 seconds before intubation and every 5 minutes thereafter until extubation.[8]

Mivacurium Administration: Mivacurium is administered as part of the general anesthesia protocol.

Data Analysis:

  • Onset Time: The time from mivacurium administration to a TOF ratio of 0 is recorded for both devices.[8]

  • Recovery Time: The time to recovery from the last dose of mivacurium is also measured.[8]

  • Concordance between the two devices is assessed.[8]

Visualizing the Neuromuscular Blockade Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of mivacurium and a typical experimental workflow for validating neuromuscular monitoring techniques.

cluster_NMJ Neuromuscular Junction cluster_Action Action Nerve Motor Neuron Terminal ACh Acetylcholine (ACh) Nerve->ACh Nerve Impulse Receptor Nicotinic ACh Receptor on Muscle Endplate ACh->Receptor Binds to Mivacurium Mivacurium Chloride Mivacurium->Receptor Competitively Inhibits Depolarization Depolarization & Muscle Contraction Receptor->Depolarization Activates Blockade Blockade of Depolarization & Muscle Relaxation Receptor->Blockade Prevents Activation Muscle Muscle Fiber Depolarization->Muscle

Mechanism of this compound at the Neuromuscular Junction.

Start Patient Recruitment & Informed Consent Anesthesia Induction of General Anesthesia Start->Anesthesia Monitoring_Setup Setup of Neuromuscular Monitoring Devices (EMG & AMG) Anesthesia->Monitoring_Setup Baseline Baseline Data Collection & Calibration Monitoring_Setup->Baseline Mivacurium_Admin Administration of This compound Baseline->Mivacurium_Admin Data_Collection Continuous Data Recording (T1%, TOF Ratio) Mivacurium_Admin->Data_Collection Maneuvers Perform Experimental Maneuvers (e.g., Change Infusion Rate, Hand Turn) Data_Collection->Maneuvers Recovery Monitor Recovery from Neuromuscular Blockade Data_Collection->Recovery Maneuvers->Data_Collection Feedback Loop Analysis Data Analysis and Statistical Comparison Recovery->Analysis Conclusion Draw Conclusions on Technique Validity Analysis->Conclusion

Experimental Workflow for Validating Neuromuscular Monitoring Techniques.

Conclusion

The selection of a neuromuscular monitoring technique for this compound research should be guided by the specific requirements of the study. Electromyography demonstrates superior reliability in the face of physical disturbances and may offer greater sensitivity in detecting residual neuromuscular function.[3][4][6] Acceleromyography, while also effective, may be more susceptible to artifacts.[3][4][5][6] For studies requiring precise and stable measurements, particularly in dynamic environments, EMG may be the preferred method. Regardless of the technique chosen, adherence to rigorous and standardized experimental protocols is essential for generating valid and comparable data in the investigation of this compound.

References

Mivacurium's Neuromuscular Blockade: A Comparative Study Across Different Muscle Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuromuscular blocking effects of mivacurium (B34715) across various muscle types, supported by experimental data. Mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent, exhibits differential effects on various muscle groups within the body. Understanding these differences is crucial for its safe and effective clinical use, as well as for the development of future neuromuscular blocking drugs. This document summarizes key pharmacodynamic parameters, details the experimental protocols used to obtain this data, and illustrates the underlying signaling pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize the key pharmacodynamic parameters of mivacurium in different muscle types, including onset time, duration of action, and recovery indices. These data have been compiled from multiple independent studies.

Table 1: Onset of Action of Mivacurium in Different Muscle Types

Muscle TypeMivacurium Dose (mg/kg)Onset Time (seconds)Maximum Block (%)Citation
Adductor Pollicis 0.07241 ± 7995 ± 8[1]
0.1228 ± 3096[2]
0.14201 ± 5999 ± 1[1]
0.15321 ± 57100[3]
0.2202 ± 45Not Specified[4]
0.25138 ± 18Not Specified[2]
Laryngeal Adductor Muscles 0.07151 ± 4078 ± 18[1]
0.14137 ± 2090 ± 7[1]
0.289 ± 26Not Specified[4]
Diaphragm 0.278 ± 17Not Specified[4]
Orbicularis Oculi 0.15134 ± 50100[3]
0.2194 ± 40Not Specified[4]
Corrugator Supercilii 0.2152 ± 41Not Specified[4]
Geniohyoid 0.2Not SpecifiedNot Specified[5]

Table 2: Duration and Recovery from Mivacurium-Induced Blockade

Muscle TypeMivacurium Dose (mg/kg)Time to 25% Recovery (T1/T0=25%) (minutes)Time to 75% Recovery (T1/T0=75%) (minutes)Time to 90% Recovery (minutes)Recovery Index (25-75%) (minutes)Citation
Adductor Pollicis 0.07Not SpecifiedNot Specified23.3 ± 7.6Not Specified[1]
0.1Not SpecifiedNot Specified24.5 ± 1.6 (to 95%)6.6 - 7.2[2]
0.14Not SpecifiedNot Specified27.4 ± 7.8Not Specified[1]
0.220.5 ± 3.9Not Specified27.4 ± 4.6Not Specified[4]
0.25Not SpecifiedNot Specified30.4 ± 2.2 (to 95%)6.6 - 7.2[2]
Laryngeal Adductor Muscles 0.07Not SpecifiedNot Specified11.1 ± 2.9Not Specified[1]
0.14Not SpecifiedNot Specified16.4 ± 4.9Not Specified[1]
0.210.4 ± 1.5Not Specified15.5 ± 1.6Not Specified[4]
Diaphragm 0.211.4 ± 1.2Not Specified16.1 ± 1.6Not Specified[4]
0.214.5 (median)Not Specified23.8 (median)Not Specified[5]
Orbicularis Oculi 0.216.3 ± 3.7Not Specified23.3 ± 5.1Not Specified[4]
Corrugator Supercilii 0.215.9 ± 3.3Not Specified21.5 ± 3.8Not Specified[4]
Geniohyoid 0.219.4 (median)Not Specified29.2 (median)Not Specified[5]

Experimental Protocols

The data presented above were derived from studies employing meticulous experimental protocols. While specific details vary between studies, the general methodology is outlined below.

Patient Selection and Anesthesia
  • Patient Population: Studies typically involved adult patients (ASA physical status I-II) undergoing elective surgical procedures.

  • Anesthesia Induction and Maintenance: Anesthesia was commonly induced with intravenous agents such as propofol (B549288) or thiopental, and maintained with a combination of inhaled anesthetics (e.g., isoflurane, sevoflurane, nitrous oxide) and intravenous opioids (e.g., fentanyl, alfentanil).[1][5]

Neuromuscular Monitoring
  • Stimulation: The ulnar nerve was stimulated at the wrist to evoke a response from the adductor pollicis muscle. For other muscle groups, the relevant motor nerves were stimulated (e.g., facial nerve for orbicularis oculi, phrenic nerve for the diaphragm).[1][5]

  • Recording: The evoked response was quantified using various techniques:

    • Mechanomyography (MMG): Measured the force of muscle contraction, often considered the gold standard.[1]

    • Electromyography (EMG): Recorded the electrical activity of the muscle.[4][5]

    • Acceleromyography (AMG): Measured the acceleration of the muscle's movement.[4]

  • Train-of-Four (TOF) Stimulation: A sequence of four supramaximal stimuli was delivered every 0.5 seconds. The ratio of the fourth twitch height to the first (T4/T1 ratio) was used to assess the degree of neuromuscular blockade.

Drug Administration
  • Mivacurium was administered intravenously as a bolus dose. The specific dose varied between studies to establish dose-response relationships.[1][4]

Mandatory Visualizations

Signaling Pathway of Mivacurium

Mivacurium acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction. It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these receptors. By blocking the binding of ACh, mivacurium prevents the depolarization of the muscle cell membrane and subsequent muscle contraction.[6]

Mivacurium_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Motor Endplate) Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Mivacurium Mivacurium Mivacurium->nAChR competitively blocks Mivacurium_Admin->Mivacurium Ion_Channel Ion Channel nAChR->Ion_Channel opens No_Depolarization No Depolarization nAChR->No_Depolarization in presence of Mivacurium Depolarization Depolarization Ion_Channel->Depolarization leads to Contraction Muscle Contraction Depolarization->Contraction Paralysis Muscle Paralysis No_Depolarization->Paralysis

Caption: Mivacurium competitively antagonizes acetylcholine at the neuromuscular junction.

Experimental Workflow for Comparing Mivacurium's Effects

The following diagram illustrates the typical workflow of a clinical study designed to compare the effects of mivacurium on different muscle types.

Experimental_Workflow Patient_Recruitment Patient Recruitment (ASA I-II, Elective Surgery) Anesthesia Induction & Maintenance of Anesthesia Patient_Recruitment->Anesthesia Monitoring_Setup Neuromuscular Monitoring Setup (e.g., MMG, EMG at different sites) Anesthesia->Monitoring_Setup Baseline Baseline Neuromuscular Function Measurement Monitoring_Setup->Baseline Mivacurium_Admin Mivacurium Administration (Bolus Dose) Baseline->Mivacurium_Admin Data_Collection Data Collection (Onset, Max Block, Recovery) Mivacurium_Admin->Data_Collection Data_Analysis Data Analysis and Comparison between Muscle Groups Data_Collection->Data_Analysis

Caption: A typical experimental workflow for comparative studies of mivacurium.

References

Safety Operating Guide

Navigating the Safe Disposal of Mivacurium Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Mivacurium Chloride, a neuromuscular blocking agent, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Core Principles of this compound Disposal

This compound must be treated as a special or hazardous waste, requiring a structured disposal plan in line with local, state, and federal regulations.[1][2] The primary goal is to prevent its release into the environment, particularly into water systems, and to ensure the safety of all personnel involved in the disposal process.[1][3][4][5][6]

Procedural Steps for Disposal

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated personal protective equipment (PPE), must be segregated from general laboratory waste.

  • Label all waste containers clearly as "Hazardous Waste: this compound."

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills or in poorly ventilated areas, a respirator may be necessary.[2]

  • For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container.[1][2][3][4] Avoid generating dust.[2]

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain and collect the waste.[7]

  • Clean the spill area thoroughly with a suitable cleaning agent and collect all cleaning materials as hazardous waste.

3. Containerization and Storage:

  • Use only approved, properly sealed, and leak-proof containers for this compound waste.

  • Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[7]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[1]

4. Professional Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[3][4][6]

  • Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.[1][2]

  • Consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities to ensure compliance with all regulatory requirements.[1][2][4]

Summary of Disposal Recommendations

AspectRecommendationCitation
Waste Classification Special or Hazardous Waste[1][2]
Regulatory Compliance Adhere to local, state, and federal regulations[2][4][7]
Environmental Protection Do not release into drains, soil, or water[1][3][4][5][6]
Spill Cleanup Absorb with inert material or sweep/vacuum solids[1][2][3][4][7]
Contaminated Items Dispose of as unused product[1]
Final Disposal Method Use a licensed disposal company[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Waste Generation cluster_1 On-Site Handling & Segregation cluster_2 Final Disposal Protocol start Waste Generated (Unused Product, Contaminated Materials, Spills) segregate Segregate as Hazardous Waste start->segregate spill Spill Occurs start->spill containerize Place in Labeled, Sealed Container segregate->containerize cleanup Contain & Clean Spill with Inert Absorbent or Sweeping spill->cleanup cleanup->containerize consult Consult EHS & Local Waste Authority containerize->consult licensed_disposal Arrange for Pickup by Licensed Disposal Company consult->licensed_disposal no_drain DO NOT Dispose in Drain or Trash consult->no_drain

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and consultation with certified safety professionals. Always refer to the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols.

References

Navigating the Safe Handling of Mivacurium Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized in clinical and research settings.[1][2] Due to its potent pharmacological activity and potential hazards, stringent safety protocols are imperative to protect laboratory personnel. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring a secure research environment.

Hazard Identification

This compound is classified as a hazardous substance and is toxic if swallowed.[3][4] Accidental ingestion may be severely damaging to health, with animal studies indicating that ingestion of less than 5 grams could be fatal.[3] It can cause skin and serious eye irritation, as well as potential respiratory irritation.[5] The material may also lead to skin sensitization in predisposed individuals.[3] Inhalation of dusts generated during normal handling may be harmful to an individual's health.[3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against exposure. The selection of appropriate PPE is contingent on the specific handling procedure.

Task / ScenarioRequired Personal Protective Equipment
Routine Laboratory Handling Eye/Face Protection: Chemical safety goggles with side-shields.[5][6] A face shield may be required for supplementary protection.[3] Hand Protection: Impermeable protective gloves such as nitrile or powder-free latex.[3][6] Double gloving should be considered.[3] Body Protection: Laboratory coat. For quantities up to 1 kilogram, a disposable, low-permeability lab coat or coverall is recommended.[3] Respiratory Protection: A particulate respirator is recommended.[3] Use only in areas with appropriate exhaust ventilation.[6]
Weighing/Aliquotting (Powder Form) Eye/Face Protection: Chemical safety goggles and a full-face shield.[3] Hand Protection: Double-gloved with nitrile or other appropriate chemical-resistant gloves.[3] Body Protection: Disposable, low-permeability coverall.[3] Protective shoe covers and head covering.[3] Respiratory Protection: A suitable particulate respirator is essential to prevent inhalation of dust.[3][6]
Minor Spill Cleanup Eye/Face Protection: Chemical safety goggles and a full-face shield.[3] Hand Protection: Chemical-resistant gloves (nitrile recommended).[3] Body Protection: Protective clothing or lab coat.[3] Respiratory Protection: Dust respirator.[3]

Note on Contact Lenses: Contact lenses can pose a special hazard as they may absorb and concentrate irritants. It is advisable to follow a written policy regarding their use in the laboratory. In case of chemical exposure, eye irrigation should begin immediately, and lenses should be removed as soon as is practical.[3]

Operational and Disposal Plans

A structured approach to handling and disposal minimizes risk and ensures compliance with safety regulations.

Step-by-Step Handling Procedure
  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or other appropriate exhaust ventilation system.[6]

    • Ensure that a safety shower and an eyewash station are readily accessible.[6]

    • Before beginning work, verify that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

    • When handling the solid form, use procedures that minimize dust generation.[3]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

  • Storage :

    • Store this compound in its original, tightly sealed container in a cool, well-ventilated area.[3][6]

    • Keep it away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3][6]

    • Recommended storage temperature for the powder is -20°C for up to 3 years.[6]

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][5]

    • Remove any contaminated clothing immediately and wash it before reuse.[4][5]

    • After using gloves, hands should be washed and dried thoroughly. Application of a non-perfumed moisturizer is recommended.[3]

Spill Management Protocol

In the event of a minor spill, follow these steps to ensure safe cleanup:

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the appropriate PPE as outlined in the table above, including a dust respirator, safety glasses, gloves, and protective clothing.[3]

  • Contain and Clean :

    • Use dry clean-up procedures and avoid generating dust.[3]

    • Gently cover the spill with an absorbent material.

    • Dampen the material slightly with water to prevent dusting before sweeping.[3]

    • Carefully sweep or vacuum the material into a designated hazardous waste container.[3] The vacuum cleaner must be fitted with a HEPA-type exhaust microfilter.[3]

  • Decontaminate : Clean the spill area with soap and water, collecting all wash water for proper disposal.[3]

  • Dispose : Seal the waste container and label it appropriately. Dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to institutional and local regulations.[3]

Spill_Cleanup_Workflow start Spill Occurs alert Alert Area Personnel Restrict Access start->alert ppe Don Appropriate PPE: - Respirator - Goggles & Face Shield - Gloves - Protective Clothing alert->ppe cleanup Clean Spill: 1. Use dry cleanup procedures 2. Dampen to prevent dust 3. Sweep/Vacuum into container ppe->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Cleanup Complete dispose->end

Caption: Workflow for Minor this compound Spill Cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3]

  • Waste Collection : Collect all waste materials, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and cleanup materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Regulatory Compliance : All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[3][6]

  • Professional Disposal : It is recommended to use a licensed hazardous material disposal company for the final disposal of this compound waste.[7] Do not allow wash water from cleaning equipment to enter drains.[3]

Quantitative and Pharmacological Data

ParameterValueNotes
Acute Oral Toxicity Toxic if swallowed.[4] Ingestion of < 5 grams may be fatal (animal studies).[3]Demonstrates significant hazard via ingestion.
Adult ED₉₅ 0.07 mg/kgThe average dose required to produce 95% suppression of the adductor pollicis muscle response during opioid/nitrous oxide/oxygen anesthesia.[9]
Pediatric (2-12 years) Intubation Dose 0.2 mg/kgRecommended dose for facilitating tracheal intubation.[8]
Elimination Half-Life 1.7 to 2.6 minutesIn healthy young adults, indicating rapid clearance from the body.[9]
Plasma Clearance Rate 40 to 70 mL/min/kgConsistent with a short duration of action.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.